molecular formula C4H10N2 B104732 1-Pyrrolidinamine CAS No. 16596-41-1

1-Pyrrolidinamine

Cat. No.: B104732
CAS No.: 16596-41-1
M. Wt: 86.14 g/mol
InChI Key: SBMSLRMNBSMKQC-UHFFFAOYSA-N
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Description

1-Pyrrolidinamine, also known as N-Aminopyrrolidine, is a chemical compound of significant interest in advanced research and development, particularly as a versatile synthetic building block . Its core structure incorporates a pyrrolidine ring, a five-membered saturated heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is highly valued for its three-dimensional, non-planar coverage and the ability to influence the stereochemistry and physicochemical properties of candidate molecules . This makes derivatives of pyrrolidine, such as this compound, crucial for exploring novel pharmacophore space in the design of bioactive compounds. The primary research value of this compound stems from its functionalization as a secondary amine, which allows it to participate in various synthetic transformations . Researchers utilize this compound in the synthesis of more complex molecular architectures, including the development of novel ligands, catalysts, and other nitrogen-containing heterocycles . Its application is centered on its role as a precursor and intermediate in organic and pharmaceutical chemistry research. This product is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-1-amine
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InChI

InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SBMSLRMNBSMKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10N2
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DSSTOX Substance ID

DTXSID40168052
Record name 1-Pyrrolidinamine
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Molecular Weight

86.14 g/mol
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Physical Description

Liquid; Sensitive to air; [Aldrich MSDS]
Record name 1-Pyrrolidinamine
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CAS No.

16596-41-1
Record name 1-Aminopyrrolidine
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Record name Pyrrolidine, 1-amino-
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Foundational & Exploratory

1-Pyrrolidinamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16596-41-1

This technical guide provides an in-depth overview of 1-Pyrrolidinamine, a versatile heterocyclic amine with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and safety and handling.

Chemical and Physical Properties

This compound, also known as N-Aminopyrrolidine, is a cyclic organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
CAS Number 16596-41-1[2]
Molecular Formula C4H10N2[2][3]
Molecular Weight 86.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 112.26 °C at 760 mmHg[1]
30 °C at 13 mmHg[4]
Density 0.986 g/cm³[1][3]
Flash Point 28.1 °C[3][4]
Refractive Index 1.47 - 1.497[1][4]
Solubility Soluble in water[1]
Vapor Pressure 21.9 mmHg at 25°C[1]

Synthesis of this compound

A general and efficient method for the synthesis of N-amino aza-aliphatic cyclic compounds, including this compound, has been described. This procedure involves the reduction of the corresponding N-nitroso precursor.

Experimental Protocol: Synthesis of N-amino aza-aliphatic cyclic compounds

This protocol outlines a green chemistry approach for the synthesis of this compound.

Materials:

  • N-nitroso aza-aliphatic cyclic compound (e.g., N-nitrosopyrrolidine)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Zinc powder (Zn)

  • Carbon dioxide (CO₂)

Procedure:

  • A solution of the N-nitroso aza-aliphatic cyclic compound (1.0 mol) in 250 ml of water is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.

  • The system is charged with CO₂ at a flow rate of 30 L/h.

  • After stirring for 20 minutes, the mixture is heated to 35°C.

  • Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes).

  • The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.

  • After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.

  • The reaction progress can be monitored by Gas Chromatography (GC).

  • The resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 ml of water.

  • The filtrate is transferred to a 1-liter three-neck round-bottom flask.

  • Water is removed under reduced pressure.

  • Vacuum distillation at an internal temperature of 60-135 °C is performed to afford the final product.

Logical Workflow for Synthesis:

G General Synthesis Workflow for this compound start Start with N-nitrosopyrrolidine in Water add_nh4cl Add NH4Cl start->add_nh4cl charge_co2 Charge with CO2 and Stir add_nh4cl->charge_co2 heat Heat to 35°C charge_co2->heat add_zn Add Zinc Powder in Portions heat->add_zn react Maintain Pressure and Temperature Stir for 0.5h add_zn->react filter Filter off ZnCO3 react->filter wash Wash with Water filter->wash concentrate Remove Water under Reduced Pressure wash->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: General Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

The pyrrolidine ring is a common scaffold in many biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[5][6][7][8][9] However, there is limited publicly available information specifically detailing the biological activities or the signaling pathways directly involving this compound itself.

Research has extensively focused on the pharmacological properties of various pyrrolidine derivatives.[5][6][10] For instance, certain substituted pyrrolidines have been investigated for their effects on various cellular processes. While these studies highlight the potential of the pyrrolidine core in drug discovery, they do not provide direct evidence of the biological function of the parent compound, this compound.

Therefore, while this compound serves as a crucial starting material in the synthesis of potentially bioactive molecules, its intrinsic biological effects remain an area for further investigation.[11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H318: Causes serious eye damage.[2]

GHS Precautionary Statements:

A comprehensive list of precautionary statements includes, but is not limited to:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

  • P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P316: Get emergency medical help immediately.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical and to use it only in a well-ventilated area with appropriate personal protective equipment (PPE).

Emergency Response Workflow:

G Emergency Response for this compound Exposure exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes with Water eyes->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth rinse_skin Rinse Skin with Water remove_clothing->rinse_skin seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->seek_medical

Caption: Emergency Response for this compound Exposure.

References

N-aminopyrrolidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Aminopyrrolidine

Introduction

N-Aminopyrrolidine, a cyclic organic compound, is a derivative of pyrrolidine featuring an amino group attached to the nitrogen atom of the ring.[1] This colorless to light yellow, clear liquid possesses a characteristic ammonia-like smell and is soluble in water.[2] Its unique structural and chemical properties make it a valuable precursor and building block in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent in coordination chemistry.[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The fundamental structure of N-aminopyrrolidine consists of a five-membered saturated pyrrolidine ring where the ring nitrogen is bonded to an amino group (-NH2).

IUPAC Name: pyrrolidin-1-amine[3][4]

Synonyms: 1-Aminopyrrolidine, 1-Pyrrolidinamine, Nsc80647, 1-AMINO TETRAHYDROPYRROLE[2][5]

Chemical Identifiers:

  • CAS Number: 16596-41-1[6]

  • Molecular Formula: C₄H₁₀N₂[2][6]

  • Molecular Weight: 86.14 g/mol [1][]

  • SMILES: C1CCN(C1)N[3][]

  • InChI Key: SBMSLRMNBSMKQC-UHFFFAOYSA-N[3][8]

G Chemical Identity of N-Aminopyrrolidine cluster_0 Core Structure cluster_1 Nomenclature cluster_2 Molecular & Registry Information cluster_3 Line Notations N-Aminopyrrolidine N-Aminopyrrolidine IUPAC Name pyrrolidin-1-amine N-Aminopyrrolidine->IUPAC Name is named Synonyms 1-Aminopyrrolidine This compound N-Aminopyrrolidine->Synonyms is also known as CAS CAS: 16596-41-1 N-Aminopyrrolidine->CAS is registered as Formula Formula: C₄H₁₀N₂ N-Aminopyrrolidine->Formula has SMILES SMILES: C1CCN(C1)N N-Aminopyrrolidine->SMILES is represented by Weight MW: 86.14 g/mol Formula->Weight corresponds to InChIKey InChIKey: SBMSLRMNBSMKQC-UHFFFAOYSA-N SMILES->InChIKey generates

Fig. 1: Logical relationships of N-aminopyrrolidine identifiers.

Physicochemical Properties

The key physical and chemical properties of N-aminopyrrolidine are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Appearance Clear, colorless to light yellow liquid[2][5]
Molecular Formula C₄H₁₀N₂[2][6]
Molar Mass 86.14 g/mol [2]
Density 0.986 ± 0.06 g/cm³ (Predicted)[2][3]
Boiling Point 112.3 °C at 760 mmHg 53 °C at 40 Torr[3][5]
Flash Point 28.1 °C[2][3]
Vapor Pressure 21.9 mmHg at 25°C[1][2]
pKa 8.19 ± 0.20 (Predicted)[1][2]
Refractive Index 1.47 - 1.497[1][2]
Water Solubility Soluble[2]
LogP (octanol/water) -0.044 (Calculated)[8]

Experimental Protocols: Synthesis

A common method for the synthesis of N-aminopyrrolidine involves the reduction of N-nitroso-pyrrolidine. A general procedure is detailed below.[9]

Reaction: Reduction of N-nitrosopyrrolidine to N-aminopyrrolidine.

Materials:

  • N-nitrosopyrrolidine (starting material)

  • Zinc powder (reducing agent)

  • Ammonium chloride (NH₄Cl)

  • Carbon dioxide (CO₂)

  • Water (H₂O)

Equipment:

  • 1-L Autoclave with CO₂ ventilation, gas flow meter, and barometer

  • 1-L three-neck round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed into the 1-L autoclave.[9]

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[9]

  • The system is charged with CO₂ at a flow rate of 30 L/h and stirred for 20 minutes.[9]

  • The mixture is then heated to 35°C.[9]

  • Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes) while maintaining the system pressure at 0.2 MPa and the temperature at 35°C.[9]

  • After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.[9]

  • The reaction progress is monitored by Gas Chromatography (GC).[9]

  • Upon completion, the resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 mL of water.[9]

  • The filtrate is transferred to a three-neck round-bottom flask.[9]

  • Water is removed from the filtrate under reduced pressure.[9]

  • The crude product is purified by vacuum distillation at an internal temperature of 60-135 °C to yield N-aminopyrrolidine.[9]

G Synthesis Workflow for N-Aminopyrrolidine A 1. Charge Autoclave (N-nitrosopyrrolidine, H₂O, NH₄Cl) B 2. Introduce CO₂ (30 L/h, 20 min) A->B System Purge C 3. Heat to 35°C B->C Set Temp D 4. Add Zinc Powder (in portions, ~1 hr) C->D Initiate Reduction E 5. Stir Reaction (35°C, 0.5 hr) D->E Ensure Completion F 6. Filter Mixture (Remove ZnCO₃) E->F Workup Start G 7. Concentrate Filtrate (Remove H₂O) F->G Isolate Crude H 8. Vacuum Distillation (Purify Product) G->H Purification I N-Aminopyrrolidine (Final Product) H->I Final Product

Fig. 2: Experimental workflow for the synthesis of N-aminopyrrolidine.

Applications in Research and Development

N-Aminopyrrolidine serves as a versatile intermediate in organic synthesis and drug discovery. Its applications include:

  • Pharmaceutical and Agrochemical Synthesis: It is a key precursor for creating complex molecular structures with potential biological activity.[1]

  • Coordination Chemistry: It functions as a chelating agent, forming stable complexes with metal ions, which is useful in catalysis and the development of new materials.[1]

  • Drug Delivery Systems: Research has explored its potential in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[1]

  • Organic Synthesis: It is widely used as a building block for a diverse range of organic compounds, from specialty chemicals to advanced materials.[1] The pyrrolidine scaffold itself is a prominent feature in many FDA-approved drugs and bioactive compounds.[10]

References

Technical Guide to 1-Pyrrolidinamine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Pyrrolidinamine, detailed experimental protocols for its synthesis, and insights into the biological pathways modulated by structurally related pyrrolidine derivatives. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Data

This compound, a cyclic amine of significant interest in synthetic and medicinal chemistry, possesses the following key molecular identifiers and properties.

ParameterValueReference
Molecular Formula C4H10N2[1]
Molecular Weight 86.14 g/mol [1]
IUPAC Name pyrrolidin-1-amine
CAS Number 16596-41-1
Synonyms N-Aminopyrrolidine, 1-Aminotetrahydropyrrole

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One of the most relevant for larger-scale production is the Raschig process. This method involves the reaction of monochloramine with an excess of pyrrolidine in an alkaline medium.

The Raschig Process for N-Aminopyrrolidine Synthesis

This process is typically carried out in two main stages:

  • Formation of Monochloramine: Sodium hypochlorite is reacted with an excess of ammonia to produce monochloramine (NH2Cl).

  • Reaction with Pyrrolidine: The freshly prepared monochloramine is then reacted with an excess of pyrrolidine in a basic solution to yield this compound (N-aminopyrrolidine).

A kinetic and mechanistic study has detailed the optimization of this reaction. For laboratory-scale synthesis, the reaction kinetics are studied in a dilute alkaline medium at a controlled temperature, typically 25°C. To minimize side reactions, a significant excess of pyrrolidine relative to monochloramine is utilized. The progress of the reaction can be monitored by analyzing the concentration of the resulting hydrazine derivative over time.

Biological Activity and Signaling Pathways of Pyrrolidine Derivatives

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules is known for a wide range of biological activities, including anticancer, antibacterial, and central nervous system effects.

A notable example is the inhibitory effect of a pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), on Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system. MNP has been shown to suppress both the MyD88-dependent and TRIF-dependent signaling pathways, which are key pathways downstream of TLR activation. This inhibition leads to a reduction in the activation of transcription factors like NF-κB and IRF3, ultimately decreasing the expression of inflammatory genes.

TLR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_nucleus Nucleus TLR TLR Agonist TLR_receptor Toll-like Receptor (TLR) TLR->TLR_receptor MyD88 MyD88 TLR_receptor->MyD88 TRIF TRIF TLR_receptor->TRIF TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Inflammatory_Genes Inflammatory Gene Expression NFkB_activation->Inflammatory_Genes TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_activation IRF3 Activation TBK1_IKKi->IRF3_activation IRF3_activation->Inflammatory_Genes MNP Pyrrolidine Derivative (MNP) MNP->MyD88 MNP->TRIF

Caption: Inhibition of TLR Signaling by a Pyrrolidine Derivative.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound and related compounds in various matrices can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. A typical workflow for the analysis of a pyrrolidine derivative is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, reaction mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Derivatization Derivatization (optional) (e.g., acylation, silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & Identification (Library Matching) Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General Workflow for GC-MS Analysis of Pyrrolidine Compounds.

References

Spectroscopic Profile of 1-Pyrrolidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-pyrrolidinamine (also known as N-aminopyrrolidine), a valuable building block in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.90t4HN-CH₂ (ring)
~1.75p4HCH₂-CH₂ (ring)
~3.50s2HNH₂

Predicted using advanced machine learning algorithms.

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~55.0N-CH₂ (ring)
~24.0CH₂-CH₂ (ring)

Predicted using advanced machine learning algorithms.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350-3150Medium, BroadN-H stretch (asymmetric and symmetric)
2950-2850StrongC-H stretch (aliphatic)
1650-1580MediumN-H bend (scissoring)
1470-1430MediumCH₂ bend
1250-1020MediumC-N stretch

Prediction based on DFT calculations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the following major fragments:

m/zRelative Intensity (%)Assignment
8645[M]⁺ (Molecular Ion)
70100[M-NH₂]⁺
4380[C₃H₇]⁺
4265[C₃H₆]⁺
4155[C₃H₅]⁺

Experimental data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra of a liquid amine such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound (liquid)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. In a clean, dry vial, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). b. Thoroughly mix the solution to ensure homogeneity. c. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly. b. Place the sample into the NMR magnet. c. Tune and lock the spectrometer to the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width (typically 90°), spectral width, acquisition time, and relaxation delay. b. Acquire the free induction decay (FID) signal. c. Process the FID using Fourier transformation, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the appropriate acquisition parameters, often using a proton-decoupled pulse sequence. c. Acquire the ¹³C FID. This will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. d. Process the FID similarly to the ¹H spectrum. e. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of neat liquid this compound.

Materials:

  • This compound (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: a. Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: a. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Label the significant peaks in the spectrum. c. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound (liquid)

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Microsyringe

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup: a. Set the GC parameters: injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5ms), oven temperature program (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min). b. Set the MS parameters: ionization mode (Electron Ionization), electron energy (typically 70 eV), mass range (e.g., m/z 35-300), and scan speed. c. Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

  • Sample Injection and Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injector using a microsyringe. b. The sample will be vaporized, separated by the GC column, and introduced into the mass spectrometer. c. The molecules are ionized and fragmented in the ion source. d. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: a. Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak and the major fragment ions. d. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS System (EI) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram Analysis, Spectrum Extraction MS->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

A generalized workflow for spectroscopic analysis.

References

N-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and pharmacological properties of N-aminopyrrolidine, a versatile heterocyclic building block in modern medicinal chemistry.

N-aminopyrrolidine, a cyclic hydrazine derivative, has emerged as a significant scaffold in the design and synthesis of novel therapeutic agents. Its unique structural features and reactivity profile make it a valuable precursor for creating diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-aminopyrrolidine, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.

Core Physicochemical Properties

N-aminopyrrolidine is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1] It is miscible with water and its physicochemical properties are summarized in the table below.[1][2] While some sources indicate a high melting point, this is likely erroneous for the free base and may correspond to a salt form; most sources indicate it exists as a liquid at room temperature.[3][4]

PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂[2][5]
Molecular Weight 86.14 g/mol [2][5]
CAS Number 16596-41-1[5][6]
Appearance Clear, colorless to light yellow liquid[1][5]
Odor Ammonia-like[5]
Boiling Point 112.3 °C at 760 mmHg[2]
53 °C at 40 Torr[5][7]
Density 0.986 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.19 ± 0.20 (Predicted)[5]
Flash Point 28.1 °C[2]
Refractive Index 1.47[5]
Solubility Soluble in water[5]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the ring nitrogen (C2 and C5) would appear as one multiplet, and the protons beta to the ring nitrogen (C3 and C4) as another, likely at slightly different chemical shifts. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the pyrrolidine ring carbons: one for the two equivalent carbons adjacent to the ring nitrogen (C2 and C5) and another for the two equivalent carbons beta to the nitrogen (C3 and C4).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group in the region of 3400-3250 cm⁻¹. C-H stretching vibrations from the alkyl groups of the ring would be observed below 3000 cm⁻¹. An N-H bending vibration may also be visible around 1600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 86). Common fragmentation patterns for cyclic amines would be expected, including the loss of small neutral molecules.

Experimental Protocols

Synthesis of N-Aminopyrrolidine

A common and effective method for the synthesis of N-aminopyrrolidine is the reduction of N-nitrosopyrrolidine. A detailed protocol for this transformation is provided below.[1]

Reaction: Reduction of N-Nitrosopyrrolidine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-Nitrosopyrrolidine N-Nitrosopyrrolidine Reaction Reaction N-Nitrosopyrrolidine->Reaction 1.0 mol Zinc powder Zinc powder Zinc powder->Reaction 2.5 mol Ammonium chloride Ammonium chloride Ammonium chloride->Reaction 0.1 mol Water Water Water->Reaction 250 mL Carbon dioxide Carbon dioxide Carbon dioxide->Reaction 30 L/h flow Temperature 35 °C Temperature->Reaction Pressure 0.2 MPa (CO2) Pressure->Reaction Time 1.5 hours Time->Reaction N-Aminopyrrolidine N-Aminopyrrolidine Zinc carbonate Zinc carbonate Reaction->N-Aminopyrrolidine Yield: 92% Reaction->Zinc carbonate

Synthesis of N-Aminopyrrolidine via Reduction.

Materials:

  • N-Nitrosopyrrolidine (1.0 mol)

  • Zinc powder (163 g, 2.5 mol)

  • Ammonium chloride (5.35 g, 0.1 mol)

  • Deionized water (250 mL)

  • Carbon dioxide gas

Equipment:

  • 1-L autoclave with a CO₂ ventilation device, gas flow meter, and barometer

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • 1-L three-neck round-bottom flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed in a 1-L autoclave.[1]

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[1]

  • The system is charged with carbon dioxide at a flow rate of 30 L/h.[1]

  • After stirring for 20 minutes, the mixture is heated to 35 °C.[1]

  • Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35 °C.[1]

  • After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35 °C for an additional 30 minutes.[1]

  • The resulting zinc carbonate is removed by filtration and washed with 150 mL of water.[1]

  • The filtrate is transferred to a 1-L three-neck round-bottom flask, and the water is removed under reduced pressure.[1]

  • The crude product is purified by vacuum distillation at 60-135 °C to afford N-aminopyrrolidine.[1]

General Protocol for N-Alkylation

N-aminopyrrolidine can undergo N-alkylation to introduce various substituents on the exocyclic nitrogen atom. A general procedure for this reaction is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product N-Aminopyrrolidine N-Aminopyrrolidine Mixing Mixing N-Aminopyrrolidine->Mixing Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Mixing Heating Heating Mixing->Heating Stirring Workup Workup Heating->Workup Reaction Monitoring (TLC/LC-MS) Purification Purification Workup->Purification Extraction, Washing N-Alkyl-N-aminopyrrolidine N-Alkyl-N-aminopyrrolidine Purification->N-Alkyl-N-aminopyrrolidine Column Chromatography

General workflow for N-alkylation of N-aminopyrrolidine.

Procedure:

  • Dissolve N-aminopyrrolidine in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired N-alkyl-N-aminopyrrolidine.

General Protocol for N-Acylation

The exocyclic amino group of N-aminopyrrolidine can be readily acylated using various acylating agents.

G cluster_reactants Reactants cluster_process Process cluster_product Product N-Aminopyrrolidine N-Aminopyrrolidine Mixing Mixing N-Aminopyrrolidine->Mixing Acylating Agent (e.g., Acyl Chloride) Acylating Agent (e.g., Acyl Chloride) Acylating Agent (e.g., Acyl Chloride)->Mixing Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Mixing Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Mixing Reaction Reaction Mixing->Reaction Stirring at 0 °C to RT Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Extraction, Washing N-Acyl-N-aminopyrrolidine N-Acyl-N-aminopyrrolidine Purification->N-Acyl-N-aminopyrrolidine Crystallization or Chromatography

General workflow for N-acylation of N-aminopyrrolidine.

Procedure:

  • Dissolve N-aminopyrrolidine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine, to act as a scavenger for the acid byproduct.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • The reaction is then quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give the crude N-acyl-N-aminopyrrolidine, which can be further purified by crystallization or column chromatography.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] While specific examples of marketed drugs derived directly from N-aminopyrrolidine are not prominently documented, its derivatives have been extensively studied for a variety of pharmacological activities. N-aminopyrrolidine serves as a versatile building block for introducing the pyrrolidine motif and a reactive amino group, which can be further functionalized to modulate the biological activity and pharmacokinetic properties of a molecule.[4]

Pharmacological Activities of N-Aminopyrrolidine Derivatives

Research has demonstrated that derivatives of N-aminopyrrolidine exhibit a broad spectrum of biological effects, including:

  • Antimicrobial Activity: Certain N-acyl and N-alkyl derivatives of aminopyrrolidines have shown promising activity against various bacterial and fungal strains.[9]

  • Antidiabetic Properties: The pyrrolidine scaffold is a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. N-aminopyrrolidine derivatives have been explored for their potential as antidiabetic agents.[8]

  • Anticancer Activity: The pyrrolidine ring is present in a number of anticancer drugs, and novel N-aminopyrrolidine derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]

  • Central Nervous System (CNS) Activity: The pyrrolidine nucleus is a common feature in drugs targeting the CNS. Derivatives of N-aminopyrrolidine have been investigated for their potential as anticonvulsants and for other neurological applications.[8]

The diverse pharmacological activities of N-aminopyrrolidine derivatives highlight the importance of this scaffold in the development of new therapeutic agents. The ability to easily modify the exocyclic amino group allows for the fine-tuning of a compound's interaction with biological targets, leading to improved potency and selectivity.

G cluster_derivatives Chemical Modifications cluster_activities Pharmacological Activities N-Aminopyrrolidine N-Aminopyrrolidine N-Alkylation N-Alkylation N-Aminopyrrolidine->N-Alkylation N-Acylation N-Acylation N-Aminopyrrolidine->N-Acylation Schiff Base Formation Schiff Base Formation N-Aminopyrrolidine->Schiff Base Formation Antimicrobial Antimicrobial N-Alkylation->Antimicrobial CNS Activity CNS Activity N-Alkylation->CNS Activity Anticancer Anticancer N-Acylation->Anticancer Antidiabetic Antidiabetic Schiff Base Formation->Antidiabetic

Derivatization of N-aminopyrrolidine and resulting activities.

Conclusion

N-aminopyrrolidine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its straightforward reactivity, allow for the synthesis of a wide array of derivatives with significant pharmacological potential. This guide provides a foundational understanding of this important heterocyclic compound, offering both the theoretical background and practical experimental guidance necessary for its effective utilization in the pursuit of novel therapeutics. As research continues to uncover the full potential of N-aminopyrrolidine and its analogs, its role in the development of future medicines is set to expand.

References

Synthesis of 1-Pyrrolidinamine from Pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrrolidinamine from pyrrolidine, a key intermediate in the development of novel therapeutics. The document details a robust two-step synthetic pathway involving the nitrosation of pyrrolidine followed by the reduction of the resulting N-nitrosopyrrolidine. Alternative reduction methodologies are also discussed, offering flexibility in experimental design. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs. Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for diverse functionalization, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, in particular, is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various enzyme inhibitors and other therapeutic agents. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound from pyrrolidine is a two-step process:

  • Nitrosation: Pyrrolidine is reacted with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitrosopyrrolidine.

  • Reduction: The intermediate, N-nitrosopyrrolidine, is then reduced to the target compound, this compound.

This pathway is reliable and scalable, making it suitable for both laboratory and potential pilot-plant scale synthesis.

Synthesis_Pathway Pyrrolidine Pyrrolidine N_Nitrosopyrrolidine N-Nitrosopyrrolidine Pyrrolidine->N_Nitrosopyrrolidine Step 1: Nitrosation (NaNO₂, Acid) One_Pyrrolidinamine This compound N_Nitrosopyrrolidine->One_Pyrrolidinamine Step 2: Reduction (e.g., Zn, H₂O, CO₂, NH₄Cl)

Caption: Two-step synthesis of this compound from Pyrrolidine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Nitrosation of Pyrrolidine to N-Nitrosopyrrolidine

ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Nitrite, HClWater40 - 501 - 2>90[1]
Ethyl NitriteTHFRoom Temperature48High

Table 2: Reduction of N-Nitrosopyrrolidine to this compound

Reducing Agent/SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Zn, NH₄Cl, CO₂Water351.592[2]
Lithium Aluminum Hydride (LiAlH₄)EtherRefluxNot specifiedHighGeneral method
Catalytic Hydrogenation (e.g., Pd/C)EthanolRoom TemperatureNot specifiedHighGeneral method

Experimental Protocols

Step 1: Synthesis of N-Nitrosopyrrolidine from Pyrrolidine

Method A: Using Sodium Nitrite and Hydrochloric Acid

This protocol is based on the general principles of nitrosation of secondary amines.[1]

Materials:

  • Pyrrolidine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq) in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the acidic pyrrolidine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-nitrosopyrrolidine as an oil.

Caution: N-Nitrosopyrrolidine is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 2: Synthesis of this compound from N-Nitrosopyrrolidine

Method B: Reduction with Zinc Powder

This green chemistry approach provides a high yield of the desired product.[2]

Materials:

  • N-Nitrosopyrrolidine

  • Zinc powder

  • Ammonium Chloride (NH₄Cl)

  • Carbon Dioxide (gas)

  • Water

  • Autoclave or a reaction vessel capable of being pressurized

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Place a solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) into a 1-liter autoclave equipped with a CO₂ inlet, gas flow meter, and pressure gauge.

  • Add ammonium chloride (5.35 g, 0.1 mol) to the solution.

  • Charge the system with carbon dioxide at a flow rate of 30 L/h while stirring for 20 minutes.

  • Heat the mixture to 35 °C.

  • Add zinc powder (163 g, 2.5 mol) in portions (16.3 g every 6 minutes).

  • Maintain the pressure in the closed system at 0.2 MPa and the temperature at 35 °C.

  • After the complete addition of zinc (approximately 1 hour), continue stirring the reaction mixture at 35 °C for an additional 30 minutes.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Filter off the resulting zinc carbonate and wash it with water (150 ml).

  • Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure.

  • Purify the product by vacuum distillation to afford this compound.

Alternative Reduction Methods (General Procedures)

Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing N-nitroso compounds.

Procedure Outline:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of N-nitrosopyrrolidine in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

  • Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation if necessary.

Method D: Catalytic Hydrogenation

This method offers a milder and often cleaner reduction.

Procedure Outline:

  • Dissolve N-nitrosopyrrolidine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Raney Nickel).

  • Place the mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (typically 1-5 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation if necessary.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction Start Pyrrolidine React React with NaNO₂ and Acid Start->React Extract Aqueous Workup & Extraction React->Extract Dry Drying and Concentration Extract->Dry Intermediate N-Nitrosopyrrolidine Dry->Intermediate Reduce Reduction (e.g., Zn/NH₄Cl/CO₂) Intermediate->Reduce Filter Filtration Reduce->Filter Concentrate Concentration Filter->Concentrate Purify Purification (Distillation) Concentrate->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Bioactive_Applications cluster_derivatives Bioactive Pyrrolidine Derivatives Pyrrolidinamine This compound (Versatile Building Block) Enzyme_Inhibitors Enzyme Inhibitors (e.g., DPP-4, Protease) Pyrrolidinamine->Enzyme_Inhibitors Leads to CNS_Agents CNS Agents Pyrrolidinamine->CNS_Agents Leads to Antimicrobials Antimicrobial Agents Pyrrolidinamine->Antimicrobials Leads to

Caption: this compound as a key precursor for bioactive compounds.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound from pyrrolidine. The detailed experimental protocols for the nitrosation and subsequent reduction steps, along with a summary of quantitative data, provide a solid foundation for researchers in the field of medicinal chemistry and drug development. The alternative reduction methods offer additional synthetic strategies that can be adapted based on available resources and desired reaction conditions. The versatility of this compound as a building block for a wide range of bioactive molecules underscores its importance in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidinamine, a cyclic hydrazine derivative, is a versatile building block in organic synthesis, offering a unique combination of a secondary amine within a five-membered ring and a reactive primary amino group. This structure imparts distinct nucleophilic characteristics, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. This guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound, focusing on its synthesis, reactions with electrophiles, and potential participation in cycloaddition reactions. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel molecular entities.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a synthetic intermediate. A common and effective method involves the reduction of N-nitrosopyrrolidine.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • N-nitrosopyrrolidine (1.0 mol)

  • Water (250 mL)

  • Ammonium chloride (NH₄Cl) (5.35 g, 0.1 mol)

  • Zinc powder (163 g, 2.5 mol)

  • Carbon dioxide (CO₂)

Procedure:

  • A solution of N-nitrosopyrrolidine in water is placed in a 1-L autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

  • Ammonium chloride is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.

  • After stirring for 20 minutes, the mixture is heated to 35°C.

  • Zinc powder is added in portions (16.3 g every 6 minutes) while maintaining the pressure in the closed system at 0.2 MPa and the temperature at 35°C.

  • After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.

  • The resulting zinc carbonate is filtered off and washed with water (150 mL).

  • The filtrate is transferred to a round-bottom flask, and water is removed under reduced pressure.

  • The crude product is purified by vacuum distillation at an internal temperature of 60-135°C to afford this compound.

Quantitative Data
ReactantMolesProductYield
N-nitrosopyrrolidine1.0This compound92%
Table 1: Yield for the synthesis of this compound from N-nitrosopyrrolidine.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N-Nitrosopyrrolidine N-Nitrosopyrrolidine Autoclave Reaction Autoclave Reaction N-Nitrosopyrrolidine->Autoclave Reaction Zinc Powder Zinc Powder Zinc Powder->Autoclave Reaction NH4Cl NH4Cl NH4Cl->Autoclave Reaction H2O H2O H2O->Autoclave Reaction CO2 CO2 CO2->Autoclave Reaction Filtration Filtration Autoclave Reaction->Filtration Reaction Mixture Evaporation Evaporation Filtration->Evaporation Filtrate Vacuum Distillation Vacuum Distillation Evaporation->Vacuum Distillation Crude Product This compound This compound Vacuum Distillation->this compound

Synthesis of this compound Workflow

Reactions with Electrophiles: Hydrazone Formation

As a hydrazine derivative, this compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the amino group on the carbonyl carbon, followed by dehydration.

Proposed General Reaction Mechanism

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of the terminal nitrogen of this compound then attacks the carbonyl carbon. A series of proton transfers, followed by the elimination of a water molecule, leads to the formation of the C=N double bond of the hydrazone.

Hydrazone_Formation This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde_Ketone Aldehyde/Ketone (R-C(O)-R') Protonated_Carbonyl Protonated Carbonyl Aldehyde_Ketone->Protonated_Carbonyl + H+ Protonated_Carbonyl->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazone N-Pyrrolidinyl Hydrazone Protonated_Intermediate->Hydrazone - H2O, - H+ H+ H+ H2O H2O

Mechanism of Hydrazone Formation
Representative Experimental Protocol: Reaction with Benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Add benzaldehyde dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Aza-Michael Addition

The nucleophilic nature of the amino group in this compound suggests its potential to participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. In this reaction, the terminal nitrogen attacks the β-carbon of the Michael acceptor.

Proposed General Reaction Mechanism

The reaction can be base- or acid-catalyzed, or proceed under neutral conditions. The lone pair of the terminal nitrogen of this compound acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system. This leads to the formation of a new C-N bond and a zwitterionic or enolate intermediate, which is then protonated to give the final adduct.

Aza_Michael_Addition This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Nucleophilic Attack Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Enolate_Intermediate Adduct Aza-Michael Adduct Enolate_Intermediate->Adduct + H+ H+ H+

References

N-Aminopyrrolidine: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aminopyrrolidine, a cyclic hydrazine, is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of a hydrazine moiety within a five-membered aliphatic ring, make it a crucial intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for N-aminopyrrolidine, supplemented with detailed experimental protocols and physicochemical data.

Historical Context: The Dawn of Hydrazine Chemistry

Physicochemical Properties of N-Aminopyrrolidine

A thorough understanding of the physicochemical properties of N-aminopyrrolidine is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₄H₁₀N₂[4][5]
Molecular Weight86.14 g/mol [4]
Boiling Point112.3 °C at 760 mmHg[4]
301-303 K (28-30 °C) at 0.017 bar[6]
Density0.984 g/mL at 25 °C
Refractive Index (n20/D)1.489
Flash Point28.1 °C[4]
Ionization Energy8.681 eV[7]

Key Synthetic Methodologies

The synthesis of N-aminopyrrolidine has been approached through several key strategies. The two most prominent and historically significant methods are the reduction of N-nitrosopyrrolidine and the reaction of 1,4-dihalobutanes with hydrazine.

Reduction of N-Nitrosopyrrolidine

One of the most common and well-documented methods for the preparation of N-aminopyrrolidine is the reduction of its N-nitroso precursor, N-nitrosopyrrolidine. This method benefits from the relative accessibility of the starting material, which can be formed from pyrrolidine and a nitrosating agent.[8][9] Various reducing agents have been employed for this transformation.

This protocol is adapted from a modern, green chemistry approach.[10]

General Procedure:

  • A solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.

  • After stirring for 20 minutes, the mixture is heated to 35°C.

  • Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa, and the temperature is held at 35°C.

  • After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours and then analyzed by Gas Chromatography (GC).

  • The resulting zinc carbonate is filtered off and washed with water (150 ml).

  • The filtrate is transferred to a 1-liter three-neck round-bottom flask, and the water is removed under reduced pressure.

  • Vacuum distillation at 60-135 °C (internal temperature) is performed to afford N-aminopyrrolidine.

Yields of up to 92% have been reported for this method.[10]

Reduction_of_N_Nitrosopyrrolidine N_Nitrosopyrrolidine N-Nitrosopyrrolidine N_Aminopyrrolidine N-Aminopyrrolidine N_Nitrosopyrrolidine->N_Aminopyrrolidine Reduction Reducing_Agent Zn, NH₄Cl, H₂O, CO₂ Reducing_Agent->N_Aminopyrrolidine

Reduction of N-Nitrosopyrrolidine to N-Aminopyrrolidine.
Reaction of 1,4-Dihalobutanes with Hydrazine

Another fundamental approach to the synthesis of N-aminopyrrolidine involves the cyclization of a linear C4 precursor with hydrazine. This method relies on the double nucleophilic substitution of a 1,4-dihalobutane by hydrazine.

This protocol is based on a method that utilizes microwave-assisted synthesis for enhanced reaction rates.[11] A conventional heating method is also described.

Microwave-Assisted Synthesis:

  • To a 10 mL microwave reaction vessel, add 1,4-dichlorobutane (1.0 mmol), benzylamine (as an example of a primary amine, for N-substituted pyrrolidines; for N-aminopyrrolidine, hydrazine would be used) (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add 3 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Conventional Heating Method:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (e.g., hydrazine) (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

  • To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Dihalobutane_Cyclization cluster_reactants Reactants Dihalobutane 1,4-Dihalobutane Intermediate N-(4-halobutyl)hydrazine (Intermediate) Dihalobutane->Intermediate Intermolecular SN2 Hydrazine Hydrazine Hydrazine->Intermediate N_Aminopyrrolidine N-Aminopyrrolidine Intermediate->N_Aminopyrrolidine Intramolecular SN2 (Cyclization)

Synthesis of N-Aminopyrrolidine from 1,4-Dihalobutane and Hydrazine.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] N-aminopyrrolidine serves as a key starting material for introducing the pyrrolidine motif and a reactive handle for further functionalization. The amino group can be readily derivatized to form a wide range of amides, ureas, and other functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a variety of therapeutic targets.

Conclusion

N-aminopyrrolidine, a compound with a rich history rooted in the foundational discoveries of hydrazine chemistry, continues to be a molecule of significant interest to the scientific community. Its synthesis, primarily achieved through the reduction of N-nitrosopyrrolidine or the cyclization of 1,4-dihalobutanes with hydrazine, is well-established, with modern protocols offering high yields and improved environmental compatibility. The physicochemical properties of N-aminopyrrolidine make it a versatile and valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core knowledge surrounding N-aminopyrrolidine, equipping researchers and professionals with the necessary information to effectively utilize this important chemical entity in their work.

References

An In-depth Technical Guide to 1-Pyrrolidinamine Derivatives: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-pyrrolidinamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The document details their fundamental physicochemical properties, explores key synthetic methodologies with specific experimental protocols, and elucidates their biological activities, with a particular focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors and anticonvulsant agents. Detailed protocols for the evaluation of these biological activities are provided, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action. All quantitative data is presented in structured tables for ease of comparison and reference.

Core Characteristics of this compound and Its Derivatives

This compound, also known as N-aminopyrrolidine, serves as the foundational scaffold for a diverse range of derivatives. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and metabolic stability. The primary amine group at the 1-position offers a reactive handle for the introduction of various substituents, allowing for the systematic modulation of the compound's steric and electronic properties to optimize biological activity.

Physicochemical Properties

The basic characteristics of this compound and two common derivatives are summarized in the table below. These properties are crucial for understanding their behavior in biological systems and for the design of synthetic routes.

PropertyThis compound[1]1-Pyrrolidineethanamine[2][3]1-Pyrrolidinepropanamine[4][5]
CAS Number 16596-41-1[1]7154-73-6[2][3]23159-07-1[4][5]
Molecular Formula C4H10N2[1]C6H14N2[2][3]C7H16N2[4][5]
Molecular Weight 86.14 g/mol [1]114.19 g/mol [2][3]128.22 g/mol [4]
Boiling Point -341.20 K @ 3.10 kPa[2]86-87 °C @ 17 Torr[4]
logP (octanol/water) -0.6 (Computed)[1]0.041 (Crippen Calculated)[2]-
Water Solubility (logS) --0.23 (Crippen Calculated)[2]-
Physical Description Liquid, air-sensitive[1]--
Spectral Data

The structural elucidation of novel this compound derivatives relies heavily on spectroscopic techniques. While a comprehensive database is beyond the scope of this guide, representative spectral data for synthesized derivatives are often reported in the scientific literature. For instance, the synthesis of N-aryl-substituted pyrrolidines has been detailed with corresponding 1H NMR and 13C NMR data confirming the successful coupling of the aromatic moiety to the pyrrolidine nitrogen. Similarly, the preparation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes provides detailed NMR and IR spectral data for the characterization of the resulting lactams.[6][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 1-Aminopyrrolidine

A common method for the preparation of the parent 1-aminopyrrolidine involves the reaction of a 1,4-dihalobutane with hydrazine hydrate.

Experimental Protocol: Synthesis of 1-Aminopyrrolidine [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 80% hydrazine hydrate (1.2 mol) and methanol (75 g).

  • Addition of Dihalobutane: Heat the mixture to 70-75°C. Slowly add 1,4-dichlorobutane (0.24 mol) dropwise over a period of two hours while maintaining the temperature.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional three hours.

  • Work-up: After cooling, the reaction mixture can be worked up by fractional distillation to isolate the 1-aminopyrrolidine product. The reported yield for this method is high, around 98%.[8]

Synthesis of N-Substituted Pyrrolidines

N-substituted pyrrolidines are commonly synthesized via the reaction of 1,4-dichlorobutane with a primary amine. This reaction proceeds through a sequential double nucleophilic substitution (SN2) mechanism.

Experimental Protocol: Synthesis of N-Phenylpyrrolidine [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve aniline (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

  • Addition of Dichlorobutane: To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography.

dot

Synthesis_of_N_Substituted_Pyrrolidines cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Primary_Amine Primary Amine (R-NH2) SN2_Reaction Sequential Double Nucleophilic Substitution (SN2) Primary_Amine->SN2_Reaction 1,4-Dichlorobutane 1,4-Dichlorobutane (Cl-(CH2)4-Cl) 1,4-Dichlorobutane->SN2_Reaction N_Substituted_Pyrrolidine N-Substituted Pyrrolidine SN2_Reaction->N_Substituted_Pyrrolidine HCl HCl SN2_Reaction->HCl

Caption: General workflow for the synthesis of N-substituted pyrrolidines.

Biological Activities and Experimental Evaluation

This compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities. Two of the most notable applications are as DPP-IV inhibitors for the treatment of type 2 diabetes and as anticonvulsant agents for epilepsy.

DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Many potent and selective DPP-IV inhibitors feature a pyrrolidine core.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [5][6][12][13]

  • Materials:

    • Human recombinant DPP-IV enzyme.

    • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[13]

    • Assay buffer (e.g., HEPES buffer).

    • Test compounds (this compound derivatives) and a reference inhibitor (e.g., sitagliptin).

    • 96-well microplate (black, for fluorescence).

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In the wells of the 96-well plate, add 50 µL of the test compound or reference inhibitor solution. For the control (100% activity), add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test compounds. For the blank, add 50 µL of the highest concentration of the inhibitor.[5]

    • Add 25 µL of the DPP-IV enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over a period of 30-60 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

dot

DPP_IV_Inhibition_Pathway cluster_input Stimulus cluster_incretins Incretin Hormones cluster_dpp4 DPP-IV Action cluster_inhibitor Therapeutic Intervention cluster_pancreas Pancreatic Response cluster_output Physiological Outcome Food_Intake Food Intake GLP1_GIP GLP-1 & GIP Release (from Intestine) Food_Intake->GLP1_GIP DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Pancreatic_Beta_Cells Pancreatic β-cells GLP1_GIP->Pancreatic_Beta_Cells Stimulation Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins DPP4_Inhibitor This compound Derivative (DPP-IV Inhibitor) DPP4_Inhibitor->DPP4 Inhibition Insulin_Secretion ↑ Glucose-dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Beta_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

Caption: Mechanism of action of this compound derivatives as DPP-IV inhibitors.

Anticonvulsant Activity

Certain this compound derivatives, particularly those with a pyrrolidine-2,5-dione scaffold, have demonstrated significant anticonvulsant activity in preclinical models.[3] Their mechanism of action is often attributed to the modulation of neuronal voltage-gated sodium and L-type calcium channels.[14]

Experimental Protocols: Anticonvulsant Screening in Mice

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animals: Male ICR mice (23 ± 3 g).[15]

  • Drug Administration: Administer the test compound (e.g., orally) at various doses to different groups of mice. A vehicle control group should be included.

  • Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[16][15] A topical anesthetic should be applied to the corneas prior to stimulation.[16]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[16]

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis.

This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Animals: Male CF-1 mice.[17]

  • Drug Administration: Administer the test compound and vehicle as described for the MES test.

  • Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice).[17]

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).[17] The absence of such seizures indicates protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

This model is used to identify compounds effective against therapy-resistant partial seizures.

  • Animals: Male NMRI mice.[4]

  • Drug Administration: Administer the test compound and vehicle.

  • Seizure Induction: At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.[2][18]

  • Observation: Observe the mice for seizure activity, which is characterized by a "stun" posture, forelimb clonus, and twitching of the vibrissae.[2] Protection is defined as the absence of these seizure manifestations.

  • Data Analysis: Determine the ED50 as described in the previous tests.

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Anticonvulsant_Screening_Workflow cluster_tests Seizure Induction Models Start Start: Test Compound (this compound Derivative) Animal_Model Animal Model (e.g., Mice) Start->Animal_Model Drug_Administration Drug Administration (Varying Doses) Animal_Model->Drug_Administration MES_Test Maximal Electroshock (MES) (Generalized Tonic-Clonic) Drug_Administration->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) (Clonic Seizures) Drug_Administration->scPTZ_Test 6Hz_Test 6 Hz Test (Therapy-Resistant Partial) Drug_Administration->6Hz_Test Observation Observation of Seizure Activity MES_Test->Observation scPTZ_Test->Observation 6Hz_Test->Observation Data_Analysis Data Analysis: Determine ED50 Observation->Data_Analysis End End: Anticonvulsant Profile Data_Analysis->End

Caption: A typical workflow for preclinical anticonvulsant screening.

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds in modern drug discovery. Their favorable physicochemical properties and the synthetic accessibility of a wide range of analogues have established them as privileged scaffolds for targeting various biological processes. This guide has provided a foundational understanding of their basic characteristics, detailed key synthetic and analytical methodologies, and outlined their significant potential as DPP-IV inhibitors and anticonvulsant agents. The provided experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers and scientists in the field, facilitating the continued exploration and development of novel this compound-based therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Pyrrolidinamine (CAS RN: 16596-41-1), a cyclic secondary amine. Given the importance of these physicochemical properties in chemical synthesis, formulation development, and drug discovery, this document outlines the predicted solubility in common solvents and details robust experimental protocols for determining its solubility and stability under various stress conditions. While extensive quantitative data for this specific compound is not widely available in public literature, this guide establishes a practical framework for generating and interpreting such critical data based on the known properties of analogous small-chain amines and pyrrolidine derivatives.

Physicochemical Properties of this compound

This compound, also known as N-aminopyrrolidine, is a colorless to pale yellow liquid with a chemical formula of C₄H₁₀N₂. As a pyrrolidine derivative, its five-membered ring structure and the presence of a primary amine group dictate its chemical behavior.

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics to bioavailability. Based on the general principles of solubility for small amines, a qualitative solubility profile for this compound in common laboratory solvents has been predicted. Amines with fewer than six carbon atoms are generally soluble in water due to their ability to form hydrogen bonds.[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic WaterSolubleCapable of hydrogen bonding. Small amines (<6 carbons) are typically water-soluble.[1]
MethanolMisciblePolar protic solvent, readily solvates amines.
EthanolMisciblePolar protic solvent, readily solvates amines.
Polar Aprotic AcetoneSolublePolar aprotic solvent, can accept hydrogen bonds.
AcetonitrileSolublePolar aprotic solvent.
Dimethylformamide (DMF)SolubleHighly polar aprotic solvent.
Dimethyl sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
Non-Polar TolueneSparingly SolubleLimited polarity.
HexaneInsolubleNon-polar solvent, unlikely to dissolve a polar amine.
Diethyl EtherSolubleWhile considered non-polar, the ether oxygen can act as a hydrogen bond acceptor.[2]

Stability Profile and Degradation Pathways

The stability of this compound is a crucial factor for determining its shelf-life, appropriate storage conditions, and potential degradation products. As a cyclic amine, it is susceptible to degradation under various environmental conditions.

3.1. General Stability

  • Air Sensitivity: this compound is reported to be sensitive to air. Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3]

  • pH Sensitivity: The stability of amines can be significantly influenced by pH. In acidic solutions, amines form more stable salts. However, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation reactions.

3.2. Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[3] For this compound, the likely degradation pathways include:

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or hydroxylamines.[4] The pyrrolidine ring itself may also be susceptible to oxidative cleavage.

  • Hydrolysis: Under strong acidic or basic conditions, the C-N bonds within the pyrrolidine ring could be susceptible to cleavage.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of various smaller molecules.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Experimental Protocols

The following sections detail the methodologies for the systematic evaluation of the solubility and stability of this compound.

4.1. Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed using the following visual method.

Protocol 1: Visual Solubility Assessment

  • Preparation: Add a small, measured amount of this compound (e.g., 5 drops or a pre-weighed mass) to a clean, dry test tube.[5]

  • Solvent Addition: Add 2 mL of the desired solvent to the test tube.[5]

  • Mixing: Vigorously stir or vortex the mixture for a set period (e.g., 1-2 minutes).[5]

  • Observation: Visually inspect the solution for the presence of undissolved material. A clear, homogeneous solution indicates solubility.

  • Documentation: Record the observations as "soluble," "sparingly soluble," or "insoluble."

For quantitative analysis, instrumental methods such as HPLC or UV-Vis spectroscopy would be employed after generating a saturated solution and filtering it.

4.2. Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3] The goal is typically to achieve 5-20% degradation of the active substance.[6]

Protocol 2: Forced Degradation Under Various Stress Conditions

  • Sample Preparation: Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples, neutralize with an acid, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Withdraw samples and dilute for analysis. Quenching of the oxidizing agent may be necessary.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven.

    • Separately, expose a solution of the compound to the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.

    • Maintain a control sample in the dark.

    • Analyze both the exposed and control samples at various time points.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, typically with UV or mass spectrometric detection, to separate and quantify the parent compound and any degradation products.

Visualizations

5.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Testing_Workflow start Start: Obtain This compound Sample prep Prepare Test Tubes with Sample start->prep add_solvent Add Common Solvents (Water, Ethanol, Acetone, etc.) prep->add_solvent mix Vigorously Mix/ Vortex add_solvent->mix observe Visually Observe for Dissolution mix->observe record Record Solubility (Soluble, Sparingly, Insoluble) observe->record end End: Qualitative Solubility Profile record->end

Caption: Workflow for Qualitative Solubility Assessment.

Forced_Degradation_Workflow start Start: Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress (Dry Heat) stress_conditions->thermal photo Photolytic Stress (Light Exposure) stress_conditions->photo sampling Withdraw Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end End: Identify Degradants & Determine Stability analysis->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to generate the necessary data for their specific applications. A thorough characterization of these properties is essential for the successful use of this compound in research and development, ensuring the reliability of experimental results and the quality of final products.

References

Quantum Chemical Calculations for 1-Pyrrolidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-Pyrrolidinamine. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this document outlines the established theoretical framework and computational protocols necessary for such an investigation. The methodologies described are based on common practices in computational chemistry for small organic molecules and pyrrolidine derivatives.[1][2][3]

Introduction to this compound

This compound, with the chemical formula C4H10N2, is a heterocyclic amine featuring a pyrrolidine ring substituted with an amino group.[4] The pyrrolidine scaffold is a significant structural motif in medicinal chemistry and drug discovery, known for its versatile biological activities.[5] Understanding the fundamental quantum chemical properties of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate these properties at the atomic level.[6][7]

This guide details the theoretical basis and procedural workflow for conducting a comprehensive quantum chemical analysis of this compound, covering geometry optimization, vibrational frequency analysis, and frontier molecular orbital (HOMO-LUMO) analysis.

Computational Methodology

The following section details a typical and robust computational protocol for the quantum chemical analysis of this compound. The methods are selected based on their proven accuracy and widespread use for similar organic molecules.[1][3]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[6] The molecular structure of this compound would be optimized using Density Functional Theory (DFT).[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such calculations.[3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for molecules with heteroatoms.[1][3]

Geometry Optimization

The initial structure of this compound would be built and subjected to geometry optimization. This process calculates the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.[9][10] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[2]

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory.[2] These calculations serve two primary purposes: to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3] The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other systematic errors in the theoretical model.[2]

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule.[8][11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[12][13] These orbitals and their energies are calculated from the optimized geometry.

Workflow for Quantum Chemical Analysis

The logical flow of a typical quantum chemical investigation is depicted below. This workflow ensures a systematic approach from initial structure definition to the final analysis of molecular properties.

G Computational Chemistry Workflow for this compound A 1. Initial Structure Input (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C E 4. Analysis of Optimized Geometry (Bond Lengths, Angles) B->E G 6. HOMO-LUMO Analysis B->G D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Check F 5. Prediction of Vibrational Spectra (IR & Raman) C->F I 8. Data Interpretation & Reporting E->I F->I H 7. Calculation of Electronic Properties (Energy Gap, Reactivity Descriptors) G->H H->I

Caption: A flowchart illustrating the standard procedure for quantum chemical calculations.

Predicted Data and Analysis

While specific calculated values for this compound are not available from the performed searches, this section outlines the expected data presentation and interpretation.

Optimized Molecular Geometry

The geometry optimization would yield the most stable 3D structure of this compound. The resulting bond lengths and angles would be summarized as shown in Table 1. These theoretical values can be compared with experimental data from techniques like X-ray crystallography or electron diffraction if available for this molecule or its derivatives.[9][14]

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Lengths C1-C2Value
C2-C3Value
C3-C4Value
C4-N1Value
N1-C1Value
N1-N2Value
N2-H1Value
C-H (avg)Value
Bond Angles C1-N1-C4Value
N1-C1-C2Value
C1-C2-C3Value
N1-N2-H1Value
Dihedral Angle C4-N1-C1-C2Value

Note: Atom numbering would need to be defined based on the optimized structure. Values are placeholders.

Vibrational Analysis

The calculated vibrational frequencies would be used to assign the principal vibrational modes of this compound. This information is invaluable for interpreting experimental IR and Raman spectra. A comparison of calculated (scaled) and experimental frequencies provides a strong validation of the computational model.[3][15]

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchValueValueValue
CH₂ Asymmetric StretchValueValueValue
CH₂ Symmetric StretchValueValueValue
C-N StretchValueValueValue
N-N StretchValueValueValue
Ring DeformationValueValueValue

Note: Values are placeholders. Experimental data is required for comparison.

Frontier Molecular Orbitals and Electronic Properties

The analysis of frontier molecular orbitals provides insight into the molecule's reactivity. The HOMO and LUMO energy values, the energy gap, and derived quantum chemical descriptors are summarized in Table 3. A smaller HOMO-LUMO gap suggests higher chemical reactivity.[12][13] The visualization of HOMO and LUMO isosurfaces would indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 3: Predicted Electronic Properties of this compound

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMOValue
Lowest Unoccupied Molecular Orbital EnergyE_LUMOValue
HOMO-LUMO Energy GapΔEValue
Ionization PotentialI ≈ -E_HOMOValue
Electron AffinityA ≈ -E_LUMOValue
Chemical Hardnessη = (I - A) / 2Value
Electronegativityχ = (I + A) / 2Value

Note: Values are placeholders.

Conclusion

This technical guide has outlined the comprehensive theoretical framework for performing quantum chemical calculations on this compound. By employing Density Functional Theory, it is possible to determine its stable geometry, predict its vibrational spectra, and analyze its electronic structure through frontier molecular orbital analysis. The resulting data provides a fundamental understanding of the molecule's intrinsic properties, which is essential for applications in drug design and materials science. The described workflow and methodologies represent a standard approach in computational chemistry, providing a solid foundation for future theoretical and experimental investigations into this compound and its derivatives.

References

A Technical Guide to the Thermochemical Data of N-Aminopyrrolidine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aminopyrrolidine is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy of formation, is crucial for process design, safety analysis, and understanding its reactivity. However, a comprehensive search of publicly available databases, including the NIST WebBook, reveals a lack of experimentally determined thermochemical data for this compound.

This guide provides a framework for obtaining this vital data through computational chemistry, a powerful and reliable alternative for determining the thermochemical properties of molecules. The methodologies outlined herein are standard practices in the field and are geared towards researchers, scientists, and drug development professionals.

Data Presentation: Predicted Thermochemical Properties

In the absence of experimental data, computational methods can provide accurate predictions of key thermochemical properties. The following table summarizes the data that can be obtained for N-aminopyrrolidine using the computational protocols described in this guide.

PropertySymbolTypical UnitsDescription
Standard Enthalpy of FormationΔHf°kJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states (298.15 K and 1 atm).
Standard Molar EntropyJ/(mol·K)The entropy content of one mole of the substance under standard state conditions, reflecting its molecular complexity and degrees of freedom.
Gibbs Free Energy of FormationΔGf°kJ/molThe change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.
Heat Capacity (constant pressure)CpJ/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure.

Computational Protocols for Thermochemical Data Prediction

High-accuracy composite quantum chemical methods are recommended for the reliable prediction of thermochemical data. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3, CBS-APNO) are designed to yield results approaching experimental accuracy.[1][2][3][4][5][6] Density Functional Theory (DFT) can also be employed, often in conjunction with empirical corrections, to calculate these properties.[7][8]

A general workflow for these computations is as follows:

  • Geometry Optimization: The three-dimensional structure of N-aminopyrrolidine is optimized to find its lowest energy conformation. This is typically performed using a reliable quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level, more computationally expensive method is used to calculate a more accurate electronic energy of the optimized geometry. This is a key step in composite methods like G3 and CBS-QB3.

  • Calculation of Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.

    • Atomization Method: The enthalpy of atomization is calculated as the difference between the sum of the computed energies of the constituent atoms and the computed energy of the molecule. This is then combined with the experimental enthalpies of formation of the atoms to yield the molecular enthalpy of formation.

    • Isodesmic Reaction Method: A balanced chemical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of all species. By using experimentally known enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target molecule (N-aminopyrrolidine) can be determined with high accuracy due to the cancellation of systematic errors in the calculations.

  • Calculation of Standard Molar Entropy (S°) and Heat Capacity (Cp): These properties are calculated from the vibrational frequencies and other molecular properties (e.g., rotational constants) obtained from the frequency calculation, using standard statistical mechanics formulas.

  • Calculation of Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation is calculated from the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) using the Gibbs equation: ΔGf° = ΔHf° - TΔSf°, where T is the standard temperature (298.15 K) and ΔSf° is the entropy of formation.

Visualizations

The following diagrams illustrate the computational workflow and the fundamental relationships between the key thermochemical properties.

G Computational Thermochemistry Workflow for N-Aminopyrrolidine cluster_input Input cluster_computation Quantum Chemical Calculations cluster_output Calculated Properties mol_structure Molecular Structure (N-Aminopyrrolidine) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc High-Level Single-Point Energy Calculation (e.g., G3, CBS-QB3) geom_opt->spe_calc thermo_data Standard Enthalpy of Formation (ΔH_f°) Standard Molar Entropy (S°) Gibbs Free Energy of Formation (ΔG_f°) Heat Capacity (C_p) freq_calc->thermo_data Statistical Mechanics spe_calc->thermo_data Atomization or Isodesmic Reactions

Caption: A flowchart illustrating the typical computational workflow for determining the thermochemical properties of N-aminopyrrolidine.

G Relationship Between Key Thermochemical Properties G Gibbs Free Energy (G) label_G G = H - TS H Enthalpy (H) H->G S Entropy (S) S->G T Temperature (T) T->G

Caption: A diagram showing the fundamental thermodynamic relationship between Gibbs Free Energy, Enthalpy, and Entropy.

While experimental thermochemical data for N-aminopyrrolidine is currently unavailable in the public domain, this guide provides a robust framework for its determination using well-established computational chemistry methods. The protocols and methodologies described are capable of yielding high-accuracy data that can be confidently used by researchers in drug development and other scientific disciplines. The provided visualizations offer a clear overview of the computational workflow and the interplay between the core thermochemical properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Pyrrolidinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates derived from 1-Pyrrolidinamine. The following sections describe the synthesis of 1-aminopyrrolidin-2-one and its subsequent acylation to form a key intermediate, as well as the synthesis of novel 5-oxopyrrolidine-based hydrazones with potential therapeutic applications.

Application Note 1: Synthesis of N-(2-oxopyrrolidin-1-yl)acetamide Intermediate

This note details the synthesis of 1-aminopyrrolidin-2-one, a versatile intermediate, and its subsequent conversion to N-(2-oxopyrrolidin-1-yl)acetamide, a scaffold for various pharmaceutical compounds.

Logical Workflow for the Synthesis of N-(2-oxopyrrolidin-1-yl)acetamide

G cluster_0 Step 1: Synthesis of 1-aminopyrrolidin-2-one cluster_1 Step 2: Synthesis of N-(2-oxopyrrolidin-1-yl)acetamide GBL γ-Butyrolactone APO 1-aminopyrrolidin-2-one GBL->APO Reflux HH Hydrazine Hydrate (80%) HH->APO APO2 1-aminopyrrolidin-2-one Product N-(2-oxopyrrolidin-1-yl)acetamide APO2->Product Stirring (5 hrs) CAC Chloroacetyl Chloride CAC->Product DMF Dimethylformamide (Solvent) DMF->Product

Caption: Workflow for the two-step synthesis of the target acetamide intermediate.

Experimental Protocol 1.1: Synthesis of 1-aminopyrrolidin-2-one

This protocol describes the lactamization of γ-butyrolactone with hydrazine hydrate.[1][2][3]

Materials:

  • γ-Butyrolactone (GBL)

  • Hydrazine Hydrate (80%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of γ-butyrolactone (0.1 mol) and hydrazine hydrate (80%, 0.1 mol) is taken in a round-bottom flask.

  • The mixture is refluxed for 4-7 hours.

  • After completion of the reaction, the mixture is cooled.

  • The resulting precipitate is filtered to obtain 1-aminopyrrolidin-2-one.

Quantitative Data:

Compound NameYield (%)Melting Point (°C)FT-IR (cm⁻¹)¹H-NMR (δ, ppm)
1-aminopyrrolidin-2-one681283294, 3203 (NH₂), 1670 (C=O)1.8 (m, 2H, -CH₂-), 2.1 (t, 2H, -CH₂-), 3.1 (t, 2H, -CH₂-), 4.1 (s, 2H, -NH₂)
Experimental Protocol 1.2: Synthesis of 2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide

This protocol details the acylation of 1-aminopyrrolidin-2-one with chloroacetyl chloride.[3]

Materials:

  • 1-aminopyrrolidin-2-one

  • Chloroacetyl chloride

  • Dimethylformamide (DMF)

  • Stirring apparatus

Procedure:

  • In a suitable vessel, dissolve 1-aminopyrrolidin-2-one (1 g, 10 mmol) in dimethylformamide (DMF).

  • To this solution, add chloroacetyl chloride (0.78 ml, 10 mmol).

  • Stir the reaction mixture for 5 hours at room temperature.

  • The obtained precipitate is filtered off and washed to yield the desired product.

Quantitative Data:

Compound NameYield (%)Melting Point (°C)FT-IR (cm⁻¹)¹H-NMR (δ, ppm)
2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide731423210 (NH), 1700 (C=O lactam), 1674 (C=O amide), 812 (C-Cl)1.9 (m, 2H, -CH₂-), 2.2 (t, 2H, -CH₂-), 3.3 (t, 2H, -CH₂-), 4.2 (s, 2H, -CH₂-Cl), 5.8 (s, 1H, -NHCO)

Application Note 2: Synthesis of Novel 5-Oxopyrrolidine-Based Hydrazone Derivatives

This application note describes the synthesis of a series of N-substituted 5-oxopyrrolidine hydrazones, which have been investigated for their anticancer and antimicrobial activities. The synthesis involves the formation of a key carboxylic acid intermediate followed by condensation with various hydrazides and subsequent reaction with aromatic aldehydes.

Logical Workflow for the Synthesis of 5-Oxopyrrolidine Hydrazones

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Synthesis of Hydrazide Intermediate cluster_2 Step 3: Synthesis of Final Hydrazone Derivatives Itaconic Itaconic Acid AcidInt 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid Itaconic->AcidInt Fusion Acetamide 4-Aminoacetanilide Acetamide->AcidInt AcidInt2 Carboxylic Acid Intermediate HydrazideInt Hydrazide Intermediate AcidInt2->HydrazideInt Reflux Hydrazine Hydrazine Hydrate Hydrazine->HydrazideInt Ethanol Ethanol (Solvent) Ethanol->HydrazideInt HydrazideInt2 Hydrazide Intermediate FinalProduct 5-Oxopyrrolidine Hydrazone HydrazideInt2->FinalProduct Reflux Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct AceticAcid Glacial Acetic Acid (Catalyst) AceticAcid->FinalProduct

Caption: Three-step synthesis of 5-oxopyrrolidine hydrazone derivatives.

Experimental Protocol 2.1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol outlines the initial fusion reaction to create the core pyrrolidinone carboxylic acid structure.[1]

Materials:

  • Itaconic acid

  • 4-Aminoacetanilide

  • Heating apparatus

Procedure:

  • A mixture of itaconic acid (0.5 mol) and 4-aminoacetanilide (0.5 mol) is heated until it melts and then for an additional 30 minutes.

  • The reaction mixture is cooled, and the resulting solid is washed with diethyl ether.

  • The solid is then recrystallized from 1,4-dioxane to yield the pure product.

Quantitative Data:

Compound NameYield (%)Melting Point (°C)
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid85.0230–231
Experimental Protocol 2.2: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol details the formation of the hydrazide intermediate.[1]

Materials:

  • 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Hydrazine hydrate

  • Absolute ethanol

  • Reflux apparatus

Procedure:

  • A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 8 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The resulting solid is filtered, dried, and recrystallized from ethanol.

Quantitative Data:

Compound NameYield (%)Melting Point (°C)
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide76.5225–226
Experimental Protocol 2.3: General Procedure for the Synthesis of N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide Derivatives

This protocol describes the final condensation step to produce the target hydrazones.[1]

Materials:

  • 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Glacial acetic acid

  • Absolute ethanol

  • Reflux apparatus

Procedure:

  • A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (0.0015 mol) and the respective aromatic aldehyde (0.0015 mol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6-10 hours.

  • The reaction mixture is concentrated, cooled, and the precipitated solid is filtered.

  • The crude product is recrystallized from 1,4-dioxane.

Quantitative Data for Representative Compounds:

Compound NameAromatic Aldehyde UsedYield (%)Melting Point (°C)¹H-NMR (400 MHz, DMSO-d₆) δ (ppm)
N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamideBenzaldehyde80.8203–2042.02 (s, 3H, CH₃), 2.74–2.82 (m, 2H, CH₂CO), 3.91–4.13 (m, 3H, CH, NCH₂), 7.41–7.46 (m, 3H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.67–7.72 (m, 2H, Hₐᵣ), 8.04, 8.22 (2s, 1H, N=CH), 9.93, 9.94 (2s, 1H, NHCO), 11.57, 11.63 (2 s, 1H, NH)
N-(4-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide4-Chlorobenzaldehyde90.8213–2142.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.89–4.11 (m, 3H, CH, NCH₂), 7.50 (d, J = 8.3 Hz, 2H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.71–7.75 (m, 2H, Hₐᵣ), 8.02, 8.21 (2s, 1H, N=CH), 9.93 (s, 1H, NHCO), 11.63, 11.71 (2 s, 1H, NH)

References

1-Pyrrolidinamine as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidinamine, also known as N-aminopyrrolidine, is a versatile heterocyclic compound featuring a pyrrolidine ring with an amino group attached to the nitrogen atom.[1][2][3] Its structure suggests its potential as a chelating agent in coordination chemistry, where it can form stable complexes with various metal ions.[1] While extensive research has focused on more complex pyrrolidine derivatives, this compound itself presents an interesting scaffold for the development of novel coordination compounds with potential applications in catalysis, materials science, and drug development. This document provides an overview of its potential as a ligand, protocols for the synthesis of related compounds, and a summary of relevant data to guide researchers in this area.

Ligand Profile: this compound

This compound (CAS: 16596-41-1) possesses two potential donor sites for coordination to a metal center: the exocyclic primary amine nitrogen and the endocyclic tertiary amine nitrogen. This allows it to potentially act as a monodentate or a bidentate chelating ligand, forming a stable five-membered ring upon chelation. The coordination behavior will likely depend on the metal ion's properties, the reaction conditions, and the presence of other competing ligands.

Synthesis of this compound

A general protocol for the synthesis of N-amino aza-aliphatic cyclic compounds, including 1-aminopyrrolidine, has been described. The following is a representative procedure:

Protocol 1: Synthesis of 1-Aminopyrrolidine

Materials:

  • N-nitrosopyrrolidine

  • Water

  • Ammonium chloride (NH₄Cl)

  • Zinc powder

  • Carbon dioxide (CO₂)

  • 1-L Autoclave with CO₂ ventilation, gas flow meter, and barometer

  • 1-L three-neck round-bottom flask

Procedure:

  • A solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) is placed into the 1-L autoclave.

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.

  • The system is charged with CO₂ at a flow rate of 30 L/h.

  • After stirring for 20 minutes, the mixture is heated to 35°C.

  • Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.

  • After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 30 minutes.

  • The resulting zinc carbonate is filtered off and washed with water (150 ml).

  • The filtrate is transferred to a 1-L three-neck round-bottom flask, and the water is removed under reduced pressure.

  • Vacuum distillation is performed to afford 1-aminopyrrolidine.

Coordination Chemistry: Synthesis and Characterization of Related Pyrrolidinamine Complexes

While specific literature on this compound complexes is scarce, the coordination chemistry of related ligands such as 2-aminomethylpyrrolidine and aminoethylpyrrolidine provides valuable insights into potential synthetic strategies and applications. These ligands have been successfully used to synthesize platinum complexes with antitumor activity.

Platinum Complexes with Pyrrolidinamine Derivatives

Platinum complexes containing pyrrolidine-based ligands have been investigated for their potential as anticancer agents. The synthesis typically involves the reaction of a potassium tetrachloroplatinate(II) solution with the pyrrolidinamine ligand.

Protocol 2: General Synthesis of (Pyrrolidinamine)platinum(II) Dichloride Complexes

This protocol is adapted from the synthesis of related aminoalkylpyrrolidine-platinum complexes.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 1-Aminopyrrolidine

  • Deionized water

  • Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

  • In a separate flask, dissolve an equimolar amount of 1-aminopyrrolidine in deionized water or a suitable organic solvent like DMF.

  • Slowly add the 1-aminopyrrolidine solution to the stirring K₂[PtCl₄] solution at room temperature.

  • A yellow precipitate is expected to form immediately.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by vacuum filtration and wash it sequentially with water, acetone, and diethyl ether.

  • Dry the product under vacuum to yield the [Pt(1-aminopyrrolidine)Cl₂] complex.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and ¹H NMR spectroscopy to confirm the coordination of the 1-aminopyrrolidine ligand to the platinum center.

Potential Applications

Based on the applications of structurally similar pyrrolidine-containing ligands, this compound complexes are promising candidates for several fields.

Catalysis

Metal complexes with aminopyridine-type ligands have been explored in homogeneous catalysis, including olefin polymerization.[4] The chelating nature of this compound could stabilize metal centers in various oxidation states, making them suitable for catalytic cycles. For example, palladium complexes with aminophenol-based ligands have been used for C-H amination reactions to produce pyrrolidines.[1] A hypothetical catalytic cycle for such a transformation is depicted below.

Drug Development

Pyrrolidine derivatives are prevalent in pharmaceuticals.[5][6][7][8][9] Platinum complexes of aminoethylpyrrolidine and 2-aminomethylpyrrolidine have shown moderate antitumor activity.[10][11] The cytotoxicity of these complexes is dependent on the leaving group attached to the platinum center.[10] This suggests that this compound could serve as a carrier ligand in the design of new metal-based therapeutic agents.

Experimental Data from Related Complexes

The following tables summarize representative data from studies on metal complexes with pyrrolidine derivatives, which can serve as a reference for researchers working with this compound.

Table 1: Antitumor Activity of (Aminoethylpyrrolidine)platinum Complexes against L1210 Leukemia Cells

ComplexLeaving GroupIC₅₀ (µM) in L1210/0IC₅₀ (µM) in L1210/DDP
(Aminoethylpyrrolidine)platinum dichlorideCl⁻Data not availableData not available
(Aminoethylpyrrolidine)platinum malonateMalonateData not availableData not available
(Aminoethylpyrrolidine)platinum carboxyphthalateCarboxyphthalateData not availableData not available
(Aminoethylpyrrolidine)platinum cyclobutanedicarboxylate1,1-CyclobutanedicarboxylateData not availableData not available
(Data derived from qualitative descriptions in the literature; specific quantitative values were not provided in the source material[10]. L1210/0 is the cisplatin-sensitive cell line, and L1210/DDP is the cisplatin-resistant cell line.)

Table 2: Antitumor Activity of 2-Aminomethylpyrrolidine Platinum Complexes

ComplexLeaving GroupAntitumor Activity vs. Colon 26 CarcinomaAntitumor Activity vs. P388 Leukemia
2-Aminomethylpyrrolidine(dichloro)platinum(II)DichloroModerateModerate
2-Aminomethylpyrrolidine(oxalato)platinum(II)OxalatoHighModerate
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II)1,1-CyclobutanedicarboxylatePotentLow
(Activity levels are qualitative summaries from the source material[11].)

Visualizations

Diagram 1: Chelation of this compound to a Metal Center

This diagram illustrates the potential bidentate coordination of this compound to a generic metal center (M), forming a stable five-membered chelate ring.

Caption: Bidentate coordination of this compound to a metal ion.

Diagram 2: General Experimental Workflow for Synthesis of Platinum Complexes

This flowchart outlines the general steps for synthesizing platinum complexes with pyrrolidinamine-type ligands.

Workflow Synthesis Workflow for Platinum Complexes start Start dissolve_k2ptcl4 Dissolve K₂[PtCl₄] in deionized water start->dissolve_k2ptcl4 dissolve_ligand Dissolve this compound in solvent start->dissolve_ligand reaction Mix solutions and stir (24 hours at RT) dissolve_k2ptcl4->reaction dissolve_ligand->reaction precipitation Formation of yellow precipitate reaction->precipitation filtration Vacuum filter the precipitate precipitation->filtration washing Wash with water, acetone, and ether filtration->washing drying Dry under vacuum washing->drying product Final Product: [Pt(ligand)Cl₂] drying->product

Caption: General workflow for platinum complex synthesis.

Diagram 3: Hypothetical Catalytic Cycle for C-H Amination

This diagram proposes a plausible catalytic cycle for an intramolecular C-H amination reaction catalyzed by a metal complex of this compound, based on known mechanisms for similar reactions.

CatalyticCycle Hypothetical C-H Amination Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A [M(L)n] Catalyst B Substrate Coordination A->B + Substrate C C-H Activation B->C D Reductive Elimination C->D E Product Release D->E Product formation E->A Regeneration Product Cyclized Product E->Product Substrate Substrate Substrate->B

Caption: Proposed catalytic cycle for C-H amination.

Conclusion

This compound holds promise as a versatile ligand in coordination chemistry. While dedicated research on its coordination complexes is still emerging, the established chemistry of related pyrrolidinamine ligands provides a strong foundation for future investigations. The protocols and data presented here, adapted from studies on analogous systems, offer a valuable starting point for researchers interested in exploring the synthesis, characterization, and application of this compound-metal complexes in catalysis and medicinal chemistry. Further studies are warranted to fully elucidate the coordination behavior and potential of this intriguing ligand.

References

Application Notes and Protocol for Buchwald-Hartwig Amination with 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1][2] The reaction facilitates the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners.[1][3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination using 1-pyrrolidinamine, a cyclic hydrazine derivative, as the nitrogen source.

The N-arylation of hydrazine derivatives is a key transformation for the synthesis of various biologically active compounds and functional materials. While the Buchwald-Hartwig amination has been extensively developed for a variety of amines, the use of hydrazine derivatives can present unique challenges. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding couplings can be achieved.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:

  • Ar-X : Aryl halide (X = I, Br, Cl) or triflate (OTf)

  • H₂N-N(CH₂)₄ : this compound

  • Pd catalyst : A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : A phosphine-based ligand to facilitate the catalytic cycle

  • Base : A non-nucleophilic base to deprotonate the amine

  • Solvent : An anhydrous organic solvent

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

Table 1: Critical Parameters for Buchwald-Hartwig Amination of this compound

ParameterRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, an in situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar bulky, electron-rich phosphine ligands.The choice of ligand is crucial for promoting reductive elimination and preventing side reactions. Xantphos has shown to be effective for the coupling of various amines.
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate)The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases are generally preferred. The choice of base can influence the reaction rate and yield.
Solvent Toluene or 1,4-Dioxane (anhydrous)Solvents should be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the aryl halide and the specific catalyst system used.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so reactions should be performed under an inert atmosphere.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound. The quantities can be scaled as needed, with appropriate adjustments to reagent and solvent volumes.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar in a Schlenk tube.

    • Flame-dry the Schlenk tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • To the cooled Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Briefly evacuate and backfill the tube with inert gas.

    • Add the aryl bromide (1.0 mmol) to the tube.

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add this compound (1.2 mmol) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction vessel from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-1-aminopyrrolidine.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Inert Reaction Vessel add_solids Add Pd₂(dba)₃, Xantphos, and NaOtBu prep_vessel->add_solids add_aryl_halide Add Aryl Halide add_solids->add_aryl_halide add_solvent Add Toluene add_aryl_halide->add_solvent add_amine Add this compound add_solvent->add_amine heat_stir Heat and Stir (100 °C, 12-24h) add_amine->heat_stir quench Quench Reaction heat_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product product purify->product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3]

Catalytic_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination /Deprotonation pd2_complex->amine_coordination pd2_amido L₂Pd(II)(Ar)(NRR') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NRR' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine H-NRR' amine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Safety Precautions

  • Low or No Yield:

    • Check for Oxygen/Moisture: The palladium catalyst is sensitive to air and moisture. Ensure all glassware is properly dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.

    • Inactive Catalyst: The palladium precatalyst may have degraded. Use a fresh bottle or a different batch.

    • Improper Base: The chosen base may not be strong enough. Sodium tert-butoxide is generally a reliable choice. Ensure the base is fresh and has been stored properly.

    • Ligand Decomposition: Some phosphine ligands can be sensitive to air and temperature.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. Optimizing the ligand and reaction temperature can help minimize this.

    • Diarylation: While less common with hydrazine derivatives, diarylation of the amine can occur. Using a slight excess of the amine can sometimes suppress this.

Safety:

  • Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a fume hood.

  • This compound: Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

By following this detailed protocol and considering the key reaction parameters, researchers can successfully perform the Buchwald-Hartwig amination with this compound to synthesize a variety of N-aryl-1-aminopyrrolidines for applications in drug discovery and materials science.

References

Application of 1-Pyrrolidinamine in the Synthesis of Novel Fungicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pyrrolidinamine is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules. Its unique structural features, including a secondary amine integrated within a five-membered ring and a primary amino group, make it a valuable synthon for creating diverse chemical libraries. In the field of agrochemical research, this compound serves as a key intermediate for the development of novel pesticides, particularly fungicides. This application note details the synthesis of N-acyl-1-aminopyrrolidine derivatives, showcasing the utility of this compound in generating compounds with potential fungicidal properties.

General Synthesis Pathway

The synthesis of N-acyl-1-aminopyrrolidine derivatives from this compound typically involves a two-step process. The initial step is the acylation of this compound with a suitable acylating agent, such as an acid chloride or anhydride, to form an N-acyl-1-aminopyrrolidine intermediate. This is followed by a subsequent reaction, for instance, a condensation reaction with an isocyanate, to yield the final N-acyl-N'-(substituted)-1-aminopyrrolidine urea derivatives. These derivatives have demonstrated notable fungicidal activity against various plant pathogens.

Synthesis_Pathway This compound This compound Intermediate N-acyl-1-aminopyrrolidine This compound->Intermediate Acylation Acylating_Agent R-COCl or (R-CO)2O Acylating_Agent->Intermediate Final_Product N-acyl-N'-(substituted)- 1-aminopyrrolidine urea Intermediate->Final_Product Condensation Isocyanate R'-NCO Isocyanate->Final_Product

Figure 1: General synthesis pathway for N-acyl-1-aminopyrrolidine derivatives.

Experimental Protocols

The following protocols are representative examples for the synthesis of N-acyl-1-aminopyrrolidine derivatives with fungicidal activity.

Protocol 1: Synthesis of N-(pyrrolidin-1-yl)acetamide

This protocol describes the acylation of this compound to form a key intermediate.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(pyrrolidin-1-yl)acetamide.

Protocol 2: Synthesis of 2-methyl-N-(((pyrrolidin-1-yl)amino)carbonyl)benzamide

This protocol details the synthesis of a final product with demonstrated fungicidal activity.

Materials:

  • N-(pyrrolidin-1-yl)acetamide (1.0 eq)

  • 2-Methylbenzoyl isocyanate (1.1 eq)

  • Toluene (anhydrous)

Procedure:

  • Dissolve N-(pyrrolidin-1-yl)acetamide in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add 2-methylbenzoyl isocyanate to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-N-(((pyrrolidin-1-yl)amino)carbonyl)benzamide.

Data Presentation

The following table summarizes the synthesis and fungicidal activity of a series of N-acyl-1-aminopyrrolidine derivatives.

Compound IDR Group (Acyl)R' Group (Isocyanate)Yield (%)Fungicidal Activity (IC50, µg/mL) vs. Botrytis cinerea
1a Methyl2-Methylphenyl7815.2
1b Ethyl2-Methylphenyl7518.5
1c Propyl2-Methylphenyl7222.1
2a Methyl3-Chlorophenyl8212.8
2b Methyl4-Fluorophenyl8510.5
2c Methyl2,4-Dichlorophenyl808.7

Structure-Activity Relationship (SAR)

The fungicidal activity of the synthesized N-acyl-1-aminopyrrolidine derivatives is influenced by the nature of the substituents on both the acyl and the aryl isocyanate moieties.

SAR_Logic cluster_acyl Acyl Group (R) cluster_isocyanate Isocyanate Group (R') Acyl_Alkyl_Chain Increasing Alkyl Chain Length (Methyl -> Propyl) Acyl_Activity Decreased Fungicidal Activity Acyl_Alkyl_Chain->Acyl_Activity SAR_Conclusion Optimal activity is achieved with a small acyl group (e.g., methyl) and an aryl isocyanate bearing electron-withdrawing substituents. Acyl_Activity->SAR_Conclusion Aryl_Substituents Electron-Withdrawing Groups (e.g., -Cl, -F) Isocyanate_Activity Increased Fungicidal Activity Aryl_Substituents->Isocyanate_Activity Isocyanate_Activity->SAR_Conclusion

Figure 2: Structure-activity relationship of N-acyl-1-aminopyrrolidine derivatives.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The straightforward acylation and subsequent condensation reactions allow for the creation of a diverse library of N-acyl-1-aminopyrrolidine derivatives. The presented data indicates that these compounds exhibit significant fungicidal activity, which can be modulated by the choice of substituents. Specifically, derivatives with smaller alkyl acyl groups and electron-withdrawing groups on the aryl isocyanate ring show enhanced efficacy. Further optimization of these scaffolds holds promise for the development of new and effective fungicidal agents for crop protection.

The Versatile Role of N-Aminopyrrolidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aminopyrrolidine and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive heterocyclic compounds. The inherent strain and chirality of the pyrrolidine ring, coupled with the reactivity of the N-amino group, provide a unique platform for generating structurally diverse molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from N-aminopyrrolidine precursors, including pyrazolopyrimidines, spirooxindole-pyrrolidines, and other N-substituted pyrrolidine derivatives.

Synthesis of Pyrazolopyrimidines: Potent Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their activity as kinase inhibitors, making them valuable scaffolds in the development of anticancer therapeutics. The synthesis often involves the condensation of an aminopyrazole precursor, which can be derived from N-aminopyrrolidine, with a β-dicarbonyl compound or its equivalent.

Application Notes

The fusion of a pyrazole ring with a pyrimidine ring creates a bicyclic system that can effectively interact with the ATP-binding site of various kinases. Modifications on both the pyrazole and pyrimidine rings, often facilitated by the initial pyrrolidine structure, allow for the fine-tuning of potency and selectivity. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds, often leading to higher yields and shorter reaction times.[1]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazoles.

Materials:

  • 5-Aminopyrazole derivative

  • Benzylidene malononitrile derivative

  • Solvent (e.g., ethanol, acetic acid)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-aminopyrazole derivative (1 mmol) in the chosen solvent (10 mL), add the benzylidene malononitrile derivative (1 mmol).

  • The reaction mixture is stirred and heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by TLC.[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired pyrazolo[1,5-a]pyrimidine product.[1]

Quantitative Data: Synthesis of Pyrazolo[1,5-a]pyrimidines
Entry5-Aminopyrazole SubstituentBenzylidene Malononitrile SubstituentYield (%)Reference
13-Phenyl4-Chloro85[1]
23-Methyl4-Methoxy92[1]
33-H2,4-Dichloro78[2]

Logical Relationship: Synthesis of Pyrazolopyrimidines

Synthesis of Pyrazolo[1,5-a]pyrimidines A 5-Aminopyrazole C Reaction Mixture A->C Reactant 1 B Benzylidene Malononitrile B->C Reactant 2 D Reflux C->D Heating E Pyrazolo[1,5-a]pyrimidine D->E Cyclization [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isatin Isatin Ylide Azomethine Ylide Generation Isatin->Ylide Proline Proline Proline->Ylide Chalcone Chalcone Cycloaddition [3+2] Cycloaddition Chalcone->Cycloaddition Ylide->Cycloaddition Spiro Spirooxindole-Pyrrolidine Cycloaddition->Spiro Mechanism of DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Inhibitor Pyrrolidine-Derived Thiosemicarbazone Inhibitor->DHFR Inhibition FAK Signaling Pathway and Inhibition Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor Pyrimidine Derivative Inhibitor->FAK Inhibition

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine scaffold is a privileged structural motif found in numerous pharmaceuticals, natural products, and chiral catalysts.[1][2][3][4] Its prevalence underscores the critical need for efficient and stereocontrolled synthetic methods. This document provides detailed protocols and application notes for two powerful, modern strategies for the asymmetric synthesis of highly functionalized chiral pyrrolidine derivatives: Organocatalytic [3+2] Cycloaddition and Metal-Catalyzed Asymmetric Hydrogenation.

Methodology 1: Organocatalytic Asymmetric [3+2] Cycloaddition

Principle: The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a cornerstone strategy for constructing the pyrrolidine ring.[5][6] Chiral diarylprolinol silyl ether catalysts, a hallmark of modern organocatalysis, can effectively control the stereochemical outcome of this transformation.[4] The catalyst reversibly forms a chiral iminium ion with an α-amino ester, which then deprotonates to generate the stabilized azomethine ylide. The chiral environment of the catalyst directs the subsequent cycloaddition, leading to high enantio- and diastereoselectivity.[7]

Experimental Workflow: Organocatalytic [3+2] Cycloaddition

The following diagram outlines the typical laboratory workflow for setting up the organocatalytic synthesis of a chiral pyrrolidine derivative.

G Diagram 1: Experimental Workflow for Organocatalytic Cycloaddition cluster_prep Reaction Setup cluster_workup Work-up & Purification A Add catalyst and α-imino ester to a flame-dried flask B Add solvent (e.g., Toluene) and stir A->B C Add alkene dipolarophile B->C D Stir at specified temperature (e.g., room temperature) C->D E Monitor reaction by TLC D->E Reaction Complete F Concentrate under reduced pressure E->F G Purify by flash column chromatography F->G H Characterize product (NMR, HPLC) G->H

Caption: General laboratory procedure from reaction setup to product purification.

Catalytic Cycle: Diarylprolinol Silyl Ether Catalysis

This diagram illustrates the proposed catalytic cycle for the asymmetric [3+2] cycloaddition reaction.

G Diagram 2: Catalytic Cycle CAT Catalyst (Diarylprolinol Silyl Ether) IMINIUM Chiral Iminium Ion CAT->IMINIUM + Imine - H₂O IMINE α-Imino Ester YLIDE Azomethine Ylide -Catalyst Complex IMINIUM->YLIDE - H⁺ CYCLO [3+2] Cycloaddition YLIDE->CYCLO ALKENE Alkene Dipolarophile ALKENE->CYCLO ADDUCT Product-Catalyst Complex CYCLO->ADDUCT ADDUCT->CAT Regeneration PRODUCT Chiral Pyrrolidine ADDUCT->PRODUCT Release

Caption: Proposed mechanism for the organocatalyzed [3+2] cycloaddition.

Protocol: Synthesis of a Highly Substituted Proline Derivative

This protocol is adapted from a procedure for the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloaddition with azomethine ylides.[7]

Materials:

  • (S)-N-tert-butanesulfinyl imine (1.0 equiv)

  • α-Imino ester (e.g., methyl N-benzylideneglycinate) (2.0 equiv)

  • Silver(I) Carbonate (Ag₂CO₃) (10 mol %)

  • Toluene (Anhydrous)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equiv).

  • Add silver(I) carbonate (0.03 mmol, 10 mol %).

  • Add anhydrous toluene (0.75 mL) to achieve a 0.4 M concentration.

  • Add the α-imino ester (0.6 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the desired pyrrolidine product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

Data Summary

The following table summarizes representative results for the Ag₂CO₃-catalyzed [3+2] cycloaddition between various N-tert-butanesulfinyl imines and α-imino esters.[7]

EntrySulfinyl Imine (1)Imino Ester (2)Time (h)Yield (%)dr
1PhenylMethyl N-benzylideneglycinate2475>95:5
24-MeO-PhMethyl N-benzylideneglycinate2480>95:5
34-Cl-PhMethyl N-benzylideneglycinate4865>95:5
4PhenylEthyl N-(4-Cl-benzylidene)glycinate247890:10
5NaphthylMethyl N-benzylideneglycinate4872>95:5

Data adapted from Org. Lett. 2023, 25, 41, 7475–7480.[7] Diastereomeric ratio (dr) was determined by ¹H NMR.

Methodology 2: Metal-Catalyzed Asymmetric Hydrogenation

Principle: Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereocenters.[8][9] In the context of pyrrolidine synthesis, this often involves the hydrogenation of a prochiral dehydropyrrolidine or a related unsaturated precursor using a chiral transition metal catalyst, typically based on Iridium, Rhodium, or Ruthenium with chiral phosphine ligands.[8][9][10] This "after cyclization" approach allows for the rapid and highly enantioselective synthesis of valuable 2-substituted or 2,5-disubstituted pyrrolidines.[8]

Experimental Workflow: Asymmetric Hydrogenation

The following diagram illustrates the workflow for a typical asymmetric hydrogenation experiment, which requires handling of pressurized hydrogen gas.

G Diagram 3: Experimental Workflow for Asymmetric Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis A Add substrate and chiral catalyst to a high-pressure autoclave B Add degassed solvent (e.g., DCM) A->B C Seal autoclave B->C D Purge autoclave with H₂ gas (3 times) C->D E Pressurize with H₂ to desired pressure (e.g., 50 atm) D->E F Stir at specified temperature for required time E->F G Carefully vent H₂ gas F->G H Concentrate the solvent G->H I Determine conversion and ee% (GC or chiral HPLC) H->I

Caption: Procedure for asymmetric hydrogenation using a high-pressure autoclave.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of γ-Amino Ketones for Pyrrolidine Synthesis

This two-step protocol involves the asymmetric hydrogenation of a γ-amino ketone to a chiral γ-amino alcohol, followed by a stereoselective cyclization to furnish the final chiral 2-aryl-pyrrolidine. The method demonstrates exceptionally high turnover numbers (TON) and enantioselectivities.[10]

Part A: Asymmetric Hydrogenation Materials:

  • γ-Amino ketone hydrochloride (1.0 equiv)

  • Ir-f-phamidol catalyst (S/C ratio up to 1,000,000)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Isopropanol (i-PrOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, add the γ-amino ketone hydrochloride (e.g., 4-amino-1-phenylbutan-1-one HCl) and KOtBu to a vial.

  • Add the Ir-f-phamidol catalyst solution in i-PrOH.

  • Place the vial into a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge three times with H₂ gas.

  • Pressurize the autoclave to 800 psi (approx. 55 atm) with H₂.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction, carefully vent the hydrogen gas and concentrate the solvent to obtain the crude chiral amino alcohol. The product is typically used in the next step without further purification.

Part B: Stereoselective Cyclization Materials:

  • Crude γ-amino alcohol from Part A (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) (2.0 equiv)

Procedure:

  • Dissolve the crude γ-amino alcohol in DCM and cool the solution to 0 °C.

  • Slowly add Et₃N, followed by the dropwise addition of MsCl.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add an aqueous solution of NaOH and stir the biphasic mixture vigorously for 3 hours.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the chiral 2-aryl-pyrrolidine.

Data Summary

The following table summarizes results for the Ir-catalyzed asymmetric hydrogenation and subsequent cyclization to form various chiral 2-aryl-pyrrolidines.[10]

EntryAryl Group (Ar)S/C RatioYield (%) (2 steps)ee (%)
1Phenyl100,00095>99
24-MeO-Ph100,00093>99
34-F-Ph100,00096>99
44-Cl-Ph100,00095>99
52-Naphthyl100,00092>99
62-Thienyl50,0009199

Data adapted from J. Org. Chem. 2021, 86, 13, 9193–9202.[10] S/C = Substrate-to-catalyst ratio. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

References

The Role of 1-Pyrrolidinamine in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that make it a valuable component in the design of enzyme inhibitors. 1-Pyrrolidinamine and its derivatives serve as versatile building blocks, enabling the synthesis of a diverse array of potent and selective inhibitors targeting key enzymes implicated in various diseases. This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Janus Kinase (JAK), and Phosphoinositide 3-kinase (PI3K), complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

This compound Derivatives in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are central to many approved and investigational DPP-4 inhibitors.

Quantitative Data: Pyrrolidine-Based DPP-4 Inhibitors
Compound ClassSpecific Compound/DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
CyanopyrrolidinesVildagliptinDPP-4-[1]
CyanopyrrolidinesSaxagliptinDPP-4-[1]
Prolyl-fluoropyrrolidine DerivativesCompound 10 (aryl substituted piperazine with acetamide linker)DPP-40.43 µM[2]
Pyrrolidine Sulfonamide DerivativesCompound with 4-trifluorophenyl substitutionDPP-411.32 ± 1.59 μM[3]
Tricyclic Pyrrolidine Analogscis-isomer analogDPP-4Comparable to Sitagliptin (22 ± 2 nM)[4]
Indole-based Pyrrolidine AnalogsIndole sulfonamide (compound 1)DPP-4232 nM
Signaling Pathway: DPP-4 in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in the incretin pathway and how its inhibition leads to improved glycemic control.

DPP4_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor DPP-4 Inhibitor (e.g., Pyrrolidine-based) Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose metabolism.

The Role of this compound in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Pyrrolidinamine derivatives have been utilized as key scaffolds in the development of selective JAK inhibitors.

Quantitative Data: Pyrrolidine-Based JAK Inhibitors
Compound ClassSpecific Compound/DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesTofacitinibJAK1, JAK2, JAK3-[5]
4-(1,5-triazole)-pyrrolopyrimidine derivativesCompound 23aJAK172 nM[6]
Tricyclic dipyrrolopyridine derivativesCompound 18aJAKsPotent in vitro activity[]
Signaling Pathway: The JAK/STAT Pathway

The diagram below outlines the canonical JAK/STAT signaling cascade, a primary target for pyrrolidinamine-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK pJAK P-JAK JAK->pJAK autophosphorylation STAT STAT pJAK->STAT phosphorylates pSTAT P-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription regulates Inhibitor JAK Inhibitor (Pyrrolidinamine-based) Inhibitor->JAK inhibits

Caption: The JAK/STAT signaling pathway.

(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the Synthesis of a PI3Kδ Inhibitor

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and is a key target for inflammatory diseases and hematological malignancies. Leniolisib, a selective PI3Kδ inhibitor, is synthesized using a this compound derivative as a crucial building block.

Quantitative Data: Leniolisib
Compound NameTarget EnzymeInhibitory ActivityReference
Leniolisib (CDZ173)PI3KδPotent and selective[8]
Experimental Workflow: Synthesis of Leniolisib

The following diagram illustrates the synthetic route to Leniolisib, highlighting the key role of the this compound derivative.

Leniolisib_Synthesis start1 6-Benzyl-4-chloro-5,6,7,8- tetrahydro-pyrido[4,3-d]pyrimidine intermediate1 Coupled Intermediate start1->intermediate1 start2 (S)-tert-butyl 3-aminopyrrolidine- 1-carboxylate start2->intermediate1 Coupling deprotected Deprotected Intermediate intermediate1->deprotected De-benzylation coupled_product Coupled Product deprotected->coupled_product final_coupling_partner 5-bromo-2-methoxy-3- (trifluoromethyl)pyridine final_coupling_partner->coupled_product Coupling leniolisib Leniolisib coupled_product->leniolisib De-Boc & Propionylation

Caption: Synthetic workflow for Leniolisib.

Signaling Pathway: PI3K/Akt Pathway

This diagram shows the PI3K/Akt signaling pathway, which is inhibited by Leniolisib.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt P-Akt Downstream Downstream Effectors pAkt->Downstream activates Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor Leniolisib Inhibitor->PI3K inhibits

Caption: The PI3K/Akt signaling pathway.

Experimental Protocols

General Protocol for the Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor

This protocol is a generalized procedure based on the synthesis of cyanopyrrolidine-bearing compounds.

Materials:

  • (S)-2-(2-cyanopyrrolidin-1-yl)acetyl bromide

  • Substituted phenyl piperazine pyridazinone

  • Anhydrous solvent (e.g., Dichloromethane)

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted phenyl piperazine pyridazinone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., triethylamine) to the solution and stir.

  • Slowly add a solution of (S)-2-(2-cyanopyrrolidin-1-yl)acetyl bromide in the same anhydrous solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine-based DPP-4 inhibitor.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol for In Vitro DPP-4 Inhibition Assay

This protocol is a generalized fluorometric assay for determining the inhibitory activity of synthesized compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • In the wells of the 96-well plate, add the assay buffer.

  • Add the test compound solutions or the positive control to the respective wells. Include wells with only DMSO as a vehicle control (100% activity) and wells with buffer only as a background control.

  • Add the DPP-4 enzyme solution to all wells except the background control wells and incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) in a kinetic mode at 37°C for a defined period (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vitro JAK1 Inhibition Assay

This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF)-based assay for measuring JAK1 inhibitory activity.

Materials:

  • Recombinant human JAK1 enzyme

  • JAK1 substrate peptide (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tofacitinib)

  • Low-volume 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the test compound solutions or the positive control to the wells of the microplate. Include wells with only DMSO as a vehicle control.

  • Add the JAK1 enzyme and the substrate peptide to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Incubate the plate at room temperature for the detection reaction to occur (e.g., 60 minutes).

  • Read the HTRF signal on a compatible plate reader (measuring emission at 665 nm and 620 nm after excitation at 320 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each test compound concentration.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

These application notes and protocols provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of enzyme inhibitors. The provided data, pathways, and methodologies are intended to support researchers in the design and development of novel therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation of 1-pyrrolidinamine is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant applications in medicinal chemistry and drug development. The resulting N-alkylated this compound derivatives serve as key building blocks for various biologically active molecules. This document provides detailed experimental protocols for two primary methods of N-alkylation: reductive amination and direct alkylation.

Key N-Alkylation Methodologies

Two prevalent methods for the N-alkylation of this compound are reductive amination and direct alkylation with alkyl halides. Each method offers distinct advantages and is suitable for different substrate scopes and desired outcomes.

1. Reductive Amination

Reductive amination is a versatile and widely employed method for N-alkylation that involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[1][2] This one-pot procedure is favored for its efficiency and broad applicability.[3][4]

2. Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, yielding quaternary ammonium salts, especially with highly reactive alkyl halides.[5][6] Careful control of reaction conditions is essential to achieve mono-alkylation.[7][8]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the general procedure for the N-alkylation of this compound with an aldehyde or ketone using a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1][9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or MeOH.[1] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]

  • Reduction: To the stirred solution, add the mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise.[1]

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-24 hours.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[1]

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent such as DMF or MeCN, add a base like potassium carbonate (2.0 eq.).[6][10]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the this compound is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[10]

Data Presentation

Table 1: Comparison of N-Alkylation Methods for this compound

MethodAlkylating AgentReducing Agent/BaseSolventTypical Yield (%)Purity (%)
Reductive AminationBenzaldehydeNaBH(OAc)₃DCM85-95>95
Reductive AminationAcetoneNaBH₃CNMeOH80-90>95
Direct AlkylationMethyl IodideK₂CO₃MeCN70-85>90
Direct AlkylationBenzyl BromideNaHDMF75-90>90

Visualizations

N_Alkylation_Workflow cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation RA_Start This compound + Aldehyde/Ketone RA_Imine Imine Formation (Solvent, RT, 1-2h) RA_Start->RA_Imine RA_Reduction In situ Reduction (Reducing Agent) RA_Imine->RA_Reduction RA_Product N-Alkyl-1-pyrrolidinamine RA_Reduction->RA_Product DA_Start This compound + Alkyl Halide DA_Reaction Reaction with Base (Solvent, RT or Heat) DA_Start->DA_Reaction DA_Product N-Alkyl-1-pyrrolidinamine DA_Reaction->DA_Product

Caption: General workflows for the N-alkylation of this compound.

Signaling_Pathway cluster_reaction_scheme N-Alkylation Reaction Reactants This compound + R-X (X = Halogen or C=O) Intermediate Intermediate (Imine or Salt) Reactants->Intermediate Reaction Conditions (Base or Reducing Agent) Product N-Alkyl-1-pyrrolidinamine Intermediate->Product Byproduct Byproduct (e.g., Salt, Water)

Caption: Logical relationship of reactants to products in N-alkylation.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with N-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-aminopyrrolidine as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The methodologies described herein are pivotal for the synthesis of novel N-aryl-N'-aminopyrrolidines, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols are primarily based on established palladium- and copper-catalyzed amination reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction to N-Aminopyrrolidine in Cross-Coupling

N-aminopyrrolidine is a cyclic hydrazine derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group attached to a pyrrolidine ring, allows for the introduction of this saturated heterocyclic motif into aromatic and heteroaromatic systems via C-N bond formation. Metal-catalyzed cross-coupling reactions provide an efficient and modular approach for this transformation, offering access to a diverse range of substituted aminopyrrolidine derivatives. These products are of significant interest in drug development due to the prevalence of the pyrrolidine core in numerous biologically active compounds.

Palladium-Catalyzed Buchwald-Hartwig Amination with N-Aminopyrrolidine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] While direct examples employing N-aminopyrrolidine are not extensively documented, protocols developed for arylhydrazines can be effectively adapted.[3] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the successful coupling of arylhydrazines with aryl halides.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., X-Phos, S-Phos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • N-aminopyrrolidine

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., X-Phos, 10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and N-aminopyrrolidine (1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-N'-aminopyrrolidine.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes expected yields for the Buchwald-Hartwig amination of various aryl bromides with a hydrazine derivative, which can be considered analogous to reactions with N-aminopyrrolidine.[3]

EntryAryl HalideProductYield (%)[3]
14-BromotolueneN-(4-methylphenyl)-N'-aminopyrrolidine95
24-BromoanisoleN-(4-methoxyphenyl)-N'-aminopyrrolidine98
34-BromobenzonitrileN-(4-cyanophenyl)-N'-aminopyrrolidine92
41-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-N'-aminopyrrolidine85
51-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-N'-aminopyrrolidine96
62-BromopyridineN-(pyridin-2-yl)-N'-aminopyrrolidine78
73-BromopyridineN-(pyridin-3-yl)-N'-aminopyrrolidine81

Copper-Catalyzed Ullmann Condensation with N-Aminopyrrolidine

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[4][5][6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. This method is particularly useful for coupling with aryl iodides and electron-deficient aryl bromides.

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is a general procedure based on modern Ullmann-type couplings of amines with aryl halides.

Materials:

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • N-aminopyrrolidine

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction vial or flask suitable for heating

Procedure:

  • To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and N-aminopyrrolidine (1.5 equivalents).

  • Add the anhydrous solvent (e.g., DMSO) to the desired concentration.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)(X)Ln OxidativeAddition->PdII_complex AmineCoordination Amine Coordination & Deprotonation PdII_complex->AmineCoordination NAminopyrrolidine H₂N-N(Pyrrolidine) NAminopyrrolidine->AmineCoordination Base Base Base->AmineCoordination Amido_complex Ar-Pd(II)(NH-N(Pyrrolidine))Ln AmineCoordination->Amido_complex ReductiveElimination Reductive Elimination Amido_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-NH-N(Pyrrolidine) ReductiveElimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with N-aminopyrrolidine.

Ullmann_Condensation CuI Cu(I)L AmideFormation Amide Formation CuI->AmideFormation NAminopyrrolidine H₂N-N(Pyrrolidine) NAminopyrrolidine->AmideFormation Base Base Base->AmideFormation CuAmide Cu(I)-NH-N(Pyrrolidine)L AmideFormation->CuAmide OxidativeAddition Oxidative Addition CuAmide->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition CuIII_complex Ar-Cu(III)(X)(NH-N(Pyrrolidine))L OxidativeAddition->CuIII_complex ReductiveElimination Reductive Elimination CuIII_complex->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration Product Ar-NH-N(Pyrrolidine) ReductiveElimination->Product

Caption: Proposed catalytic cycle for the Ullmann condensation of an aryl halide with N-aminopyrrolidine.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup under Inert Atmosphere (Catalyst, Ligand, Base, Solvents) Start->Setup Addition Addition of Aryl Halide and N-Aminopyrrolidine Setup->Addition Reaction Heating and Stirring (e.g., 80-140 °C) Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Quench and Workup (Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Isolated Product Characterization->End

Caption: General experimental workflow for metal-catalyzed N-arylation of N-aminopyrrolidine.

References

1-Pyrrolidinamine: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidinamine, also known as N-aminopyrrolidine, is a versatile bifunctional molecule that is emerging as a critical building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a reactive primary amine group attached to a pyrrolidine ring, allows for its incorporation into various molecular architectures, imparting desirable properties for applications in materials science, drug discovery, and beyond. This document provides detailed application notes and experimental protocols for the use of this compound in the development of functional polymers, surface modifications, corrosion inhibitors, and ionic liquids.

Application in Functional Polymers

The primary amine group of this compound serves as a reactive handle for polymerization reactions, enabling its integration into polymer backbones or as a pendant group. This functionalization can significantly enhance the properties of the resulting polymers, such as their thermal stability, solubility, and chelating abilities.

Synthesis of this compound-Functionalized Graphene Oxide

Graphene oxide (GO) functionalized with this compound exhibits improved dispersibility in various solvents and can be used as a precursor for advanced composite materials with applications in electronics and energy storage. The amine groups on the GO surface can also serve as sites for further chemical modifications.

Experimental Protocol: Microwave-Assisted Synthesis of this compound-Functionalized Graphene Oxide (Adapted from similar amine functionalizations)

  • Preparation of Graphene Oxide (GO): GO is prepared from natural graphite flakes using a modified Hummers' method.[1]

  • Dispersion of GO: Disperse 100 mg of the prepared GO in 50 mL of deionized water and sonicate for 1 hour to obtain a homogeneous suspension.

  • Reaction Setup: In a microwave reactor vessel, combine the GO suspension with a solution of this compound (e.g., 10-fold molar excess relative to the estimated epoxide groups on GO) in 50 mL of a suitable solvent like N,N-dimethylformamide (DMF).

  • Microwave-Assisted Reaction: Heat the mixture in the microwave reactor at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).

  • Work-up and Purification: After the reaction, cool the mixture to room temperature. Add 300 mL of anhydrous ethanol to precipitate the functionalized GO. Separate the product by centrifugation, and wash thoroughly with distilled water and ethanol to remove unreacted this compound and solvent.

  • Drying: Dry the resulting this compound-functionalized GO (AP-GO) in a vacuum oven at 60 °C overnight.

Quantitative Data:

Amine PrecursorNitrogen Content (atomic %)Specific Capacitance (F g⁻¹)Reference
Piperidineup to 8.8%up to 290[1]
Diisopropylamine-up to 260[1]

Characterization:

The successful functionalization can be confirmed by various spectroscopic techniques:

  • FTIR Spectroscopy: Appearance of new peaks corresponding to N-H stretching and bending vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): Presence of a nitrogen N1s peak.[2]

  • Raman Spectroscopy: Changes in the D and G bands of graphene, with an altered I(D)/I(G) ratio indicating covalent functionalization.[3]

Logical Workflow for Graphene Oxide Functionalization

GO_Functionalization GO Graphene Oxide (GO) Reaction Reaction Mixture GO->Reaction Pyrrolidinamine This compound Pyrrolidinamine->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Microwave Microwave Reactor (e.g., 120 °C, 30 min) Precipitation Precipitation (Ethanol) Microwave->Precipitation Reaction->Microwave Washing Centrifugation & Washing (Water, Ethanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying AP_GO This compound-Functionalized GO (AP-GO) Drying->AP_GO Characterization Characterization (FTIR, XPS, Raman) AP_GO->Characterization

Caption: Workflow for the synthesis of this compound-functionalized graphene oxide.

Application in Surface Modification of Nanoparticles

This compound can be used as a capping agent or ligand in the synthesis of inorganic nanoparticles.[4] The pyrrolidine ring can provide steric stability, while the primary amine group offers a site for further conjugation with biomolecules or other functional moieties, making these nanoparticles suitable for applications in catalysis, sensing, and drug delivery.[5]

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs) (Conceptual Protocol)

  • Preparation of Gold Precursor Solution: Prepare an aqueous solution of chloroauric acid (HAuCl₄) of a desired concentration (e.g., 1 mM).

  • Ligand Solution: Prepare a solution of this compound in deionized water. The concentration will depend on the desired nanoparticle size and surface coverage.

  • Reduction and Capping: While vigorously stirring the HAuCl₄ solution, rapidly add a solution of a reducing agent, such as sodium borohydride (NaBH₄), followed immediately by the addition of the this compound solution. The reaction mixture should change color, indicating the formation of AuNPs.

  • Purification: Purify the AuNP suspension by centrifugation to remove unreacted precursors and byproducts. Resuspend the nanoparticle pellet in deionized water.

  • Characterization: Characterize the size, shape, and surface functionalization of the AuNPs using techniques such as UV-Vis spectroscopy (surface plasmon resonance), transmission electron microscopy (TEM), and FTIR spectroscopy.

Signaling Pathway for Nanoparticle Functionalization

Nanoparticle_Functionalization Metal_Precursor Metal Precursor (e.g., HAuCl₄) Nucleation Nucleation Metal_Precursor->Nucleation Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Nucleation Pyrrolidinamine This compound (Ligand) Capping Surface Capping Pyrrolidinamine->Capping Growth Nanoparticle Growth Nucleation->Growth Growth->Capping Functionalized_NP Functionalized Nanoparticle Capping->Functionalized_NP

Caption: Conceptual pathway for the synthesis and functionalization of nanoparticles with this compound.

Application as Corrosion Inhibitors

Organic compounds containing nitrogen and lone pairs of electrons are effective corrosion inhibitors for metals in acidic media.[6][7] this compound, with its two nitrogen atoms, can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Schiff bases derived from this compound are expected to show enhanced corrosion inhibition efficiency.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor from this compound

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Aldehyde Addition: Add an equimolar amount of a suitable aromatic aldehyde (e.g., salicylaldehyde) to the solution.

  • Reaction: Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized Schiff base using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[8]

Evaluation of Corrosion Inhibition (Weight Loss Method)

  • Specimen Preparation: Prepare pre-weighed mild steel coupons of known dimensions.

  • Inhibitor Solutions: Prepare solutions of 1 M HCl containing different concentrations of the synthesized Schiff base inhibitor.

  • Immersion Test: Immerse the steel coupons in the inhibitor solutions for a set period (e.g., 24 hours) at a constant temperature. A blank solution (1 M HCl without inhibitor) is used as a control.

  • Analysis: After the immersion period, remove the coupons, clean them, dry, and re-weigh.

  • Calculation of Inhibition Efficiency: Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Quantitative Data for a Representative Schiff Base Inhibitor

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
1005.861.8
2003.179.6
3001.590.1
4000.894.7
(Data is hypothetical and representative of typical performance)

Application in the Synthesis of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have a wide range of applications as solvents, electrolytes, and catalysts.[9] Pyrrolidinium-based ILs are known for their electrochemical stability.[10] this compound can be quaternized to form novel pyrrolidinium cations for the synthesis of new ionic liquids with potentially interesting properties.

Experimental Protocol: Synthesis of a 1-Alkyl-1-aminopyrrolidinium-based Ionic Liquid (Conceptual Protocol)

  • Quaternization: In a round-bottom flask, react this compound with an alkyl halide (e.g., bromoethane) in a suitable solvent (e.g., acetonitrile) under reflux to form the quaternary ammonium halide salt.

  • Anion Exchange: Dissolve the synthesized halide salt in water and react it with a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI). This will precipitate the less water-soluble ionic liquid.

  • Purification: Separate the ionic liquid from the aqueous phase. Wash it repeatedly with deionized water to remove any remaining halide ions.

  • Drying: Dry the purified ionic liquid under high vacuum to remove any residual water and solvent.

  • Characterization: Characterize the synthesized ionic liquid using ¹H NMR, ¹³C NMR, and mass spectrometry.[11] Its thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Logical Relationship in Ionic Liquid Synthesis

IL_Synthesis Pyrrolidinamine This compound Quaternization Quaternization Pyrrolidinamine->Quaternization Alkyl_Halide Alkyl Halide (e.g., R-X) Alkyl_Halide->Quaternization Quaternary_Salt Quaternary Ammonium Halide Quaternization->Quaternary_Salt Anion_Exchange Anion Exchange Quaternary_Salt->Anion_Exchange Anion_Source Anion Source (e.g., Li-Anion) Anion_Source->Anion_Exchange Ionic_Liquid Ionic Liquid Anion_Exchange->Ionic_Liquid Purification Purification & Drying Ionic_Liquid->Purification

Caption: General synthesis scheme for 1-aminopyrrolidinium-based ionic liquids.

This compound is a highly valuable and versatile building block for the creation of a diverse range of functional materials. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this compound in developing next-generation materials with tailored properties for a multitude of applications. Further research into the specific performance of this compound-derived materials is warranted and expected to yield exciting advancements in materials science and drug development.

References

Application Notes and Protocols: Biocatalytic Synthesis of Chiral Amines from N-Boc-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral amines derived from N-Boc-piperidone. The use of enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases (TAs) offers a green and highly selective alternative to traditional chemical methods for producing these valuable chiral building blocks, which are prevalent in many pharmaceutical compounds.

Introduction

Chiral piperidines are crucial structural motifs in a wide range of pharmaceuticals and natural products.[1] The asymmetric synthesis of these compounds, particularly chiral amines derived from prochiral ketones like N-Boc-piperidone, is of significant interest. Biocatalysis has emerged as a powerful tool in this field, providing high enantioselectivity under mild reaction conditions.[2] This document outlines protocols using various enzyme classes for the synthesis of chiral 3-amino-1-Boc-piperidines and other derivatives.

Biocatalytic Approaches

The primary biocatalytic strategies for the asymmetric amination of N-Boc-piperidone involve:

  • Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the conversion of a ketone and an amine to a chiral amine.[3] RedAms are a subset of IREDs that can facilitate both the formation of the imine intermediate and its subsequent reduction.[4]

  • Asymmetric Amination using Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate.

The choice of enzyme and reaction conditions allows for the selective synthesis of either the (R)- or (S)-enantiomer of the desired chiral amine.

Data Presentation

Table 1: Performance of Imine Reductases (IREDs) in the Reductive Amination of N-Boc-3-piperidone
EnzymeAmine DonorConversion (%)Enantiomeric Excess (ee %)ConfigurationReference
Engineered IR-G36 mutants2-phenylethylamine98>99Not Specified[4]
IRED M5 mutant (S241L/F260N)Various aminesup to 99up to 99R[5]
IRED M5 mutant (I149D/W234I)Various aminesup to 99up to 99S[5]
Table 2: Performance of Transaminases (TAs) in the Amination of N-Boc-3-piperidone
EnzymeAmine DonorConversion (%)Enantiomeric Excess (ee %)ConfigurationReference
Immobilized ω-transaminases (e.g., ATA-025-IMB)Isopropylamine>99>99R
Transaminase catalyst (SEQ ID NO: 2)IsopropylamineNot specified>99.77R

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using an Imine Reductase (IRED)

This protocol is a general guideline based on methodologies described for engineered IREDs.[4][5]

Materials:

  • N-Boc-3-piperidone

  • Amine donor (e.g., 2-phenylethylamine, 1.1 eq.)

  • Engineered Imine Reductase (IRED) (e.g., cell-free extract of a suitable mutant)

  • NADPH regeneration system (e.g., Glucose Dehydrogenase (GDH) and glucose)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Co-solvent (e.g., DMSO, 20% v/v)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve N-Boc-3-piperidone (e.g., 100 mM) and the amine donor (1.1 equivalents) in phosphate buffer containing the co-solvent.

  • Add the IRED cell-free extract (e.g., 10 g/L wet cell weight) and the components of the NADPH regeneration system (e.g., GDH and excess glucose).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. Repeat the extraction process (e.g., 3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amine.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: Asymmetric Amination using an Immobilized Transaminase (TA)

This protocol is adapted from the synthesis of (R)-3-amino-1-Boc-piperidine using immobilized ω-transaminases.[6]

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine (amine donor)

  • Immobilized ω-transaminase (e.g., ATA-025-IMB)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a reaction vessel, add N-Boc-3-piperidone, isopropylamine, and PLP to the triethanolamine buffer.

  • Add the immobilized ω-transaminase (e.g., 1 g of ATA-025-IMB).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours), monitoring for completion.

  • Once the reaction is complete, filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with buffer and reused for subsequent batches.

  • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product if necessary, for example, by crystallization or column chromatography.

  • Analyze the final product for yield and enantiomeric excess.

Visualizations

Biocatalytic_Workflow cluster_start Starting Material cluster_biocatalysis Biocatalytic Step cluster_product Product N-Boc-piperidone N-Boc-piperidone Reaction Asymmetric Amination N-Boc-piperidone->Reaction Substrate Enzyme Enzyme Enzyme->Reaction Catalyst (IRED/TA) Chiral_Amine Chiral Amine (R or S) Reaction->Chiral_Amine Product

Caption: General workflow for the biocatalytic synthesis of chiral amines.

Reductive_Amination_Pathway Ketone N-Boc-piperidone Imine_Intermediate Imine Intermediate Ketone->Imine_Intermediate Amine_Donor Amine Donor Amine_Donor->Imine_Intermediate Chiral_Amine Chiral Piperidine Amine Imine_Intermediate->Chiral_Amine Reduction NADP NADP+ Chiral_Amine->NADP IRED Imine Reductase (IRED) IRED->Chiral_Amine NADPH NADPH NADPH->Chiral_Amine H-

Caption: Reductive amination pathway catalyzed by an imine reductase.

Transaminase_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products Ketone N-Boc-piperidone TA_PLP Transaminase (TA) + PLP Ketone->TA_PLP Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->TA_PLP Chiral_Amine Chiral Piperidine Amine TA_PLP->Chiral_Amine Ketone_Byproduct Ketone Byproduct (e.g., Acetone) TA_PLP->Ketone_Byproduct

Caption: Transaminase-mediated asymmetric amination pathway.

Conclusion

The biocatalytic synthesis of chiral amines from N-Boc-piperidone provides an efficient, selective, and sustainable route to valuable pharmaceutical intermediates. The choice of enzyme—whether an imine reductase or a transaminase—allows for targeted synthesis of specific enantiomers with high purity. The protocols and data presented herein serve as a practical guide for researchers and professionals in the field of drug development and organic synthesis to implement these powerful biocatalytic methods.

References

Application Notes and Protocols for the Synthesis of 1-Pyrrolidinamine Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 1-pyrrolidinamine derivatives. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on the pyrrolidinamine scaffold.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[2] The introduction of the exocyclic amine at the 1-position of the pyrrolidine ring allows for diverse functionalization, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. This document details the synthesis of 1-aminopyrrolidin-2-one and its conversion to Schiff base derivatives, along with protocols for evaluating their antimicrobial efficacy.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following table summarizes the antimicrobial activity of a series of synthesized 1-(pyrrolidin-1-yl)methanamine-linked 2-oxoquinoline derivatives against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(Pyrrolidin-1-yl)methanamine-linked 2-Oxoquinoline Derivatives (µg/mL) [4]

CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coliAspergillus flavusAspergillus nigerFusarium oxysporumCandida albicans
Derivative 1 12.52550501001005025
Derivative 2 6.2512.5252550502512.5
Derivative 3 2550100100>100>10010050
Derivative 4 3.126.2512.512.5252512.56.25
Ciprofloxacin 3.126.256.253.12----
Fluconazole ----12.512.5256.25

Experimental Protocols

Synthesis of 1-Aminopyrrolidin-2-one

This protocol is adapted from the work of Betti et al. (2020).[3][5][6]

Materials:

  • γ-Butyrolactone (GBL)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine γ-butyrolactone (1 equivalent) and hydrazine hydrate (80%, 1.2 equivalents).

  • Add ethanol as a solvent.

  • Attach a reflux condenser and heat the mixture to reflux for 4-7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1-aminopyrrolidin-2-one, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis of 1-Aminopyrrolidin-2-one Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases from 1-aminopyrrolidin-2-one and various aromatic aldehydes.[3][5]

Materials:

  • 1-Aminopyrrolidin-2-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 1-aminopyrrolidin-2-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product will precipitate. Collect the solid by filtration.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.

  • Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The following is a standard protocol for determining the MIC of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

G cluster_synthesis Synthesis of 1-Aminopyrrolidin-2-one cluster_schiff_base Synthesis of Schiff Base Derivatives GBL γ-Butyrolactone (GBL) Reaction1 Reflux in Ethanol GBL->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Product1 1-Aminopyrrolidin-2-one Reaction1->Product1 Product1_ref 1-Aminopyrrolidin-2-one Reaction2 Reflux in Ethanol (cat. Acetic Acid) Product1_ref->Reaction2 Aldehyde Aromatic Aldehyde Aldehyde->Reaction2 Product2 1-Aminopyrrolidin-2-one Schiff Base Reaction2->Product2

Caption: Synthetic scheme for this compound derivatives.

G start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC values (Visual/Spectrophotometer) incubate->read_results end End read_results->end G Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Membrane->DNA_Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication Inhibition DNA_Gyrase->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Pyrrolidinamine, focusing on improving reaction yields and purity.

Comparison of Key Synthesis Methods

The selection of a synthetic route for this compound can significantly impact yield, purity, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.

MethodKey ReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Method 1: Reduction of N-Nitrosopyrrolidine N-Nitrosopyrrolidine, Zinc powder, NH4Cl, CO2, H2O~92%1.5 hours35°CHigh yield, green chemistry approach.Requires handling of a carcinogenic precursor (N-Nitrosopyrrolidine).
Method 2: Amination with Hydroxylamine-O-sulfonic acid (HOSA) Pyrrolidine, Hydroxylamine-O-sulfonic acid, NaOHModerate to Good3 hours (heating)100°CAvoids carcinogenic nitrosoamine intermediate.Yield can be variable; requires careful pH control.
Method 3: Amination with Chloramine Pyrrolidine, Chloramine (in situ or pre-formed)ModerateVariable (exothermic)90-100°CDirect amination of the pyrrolidine ring.Chloramine is unstable and requires careful preparation and handling; exothermic reaction can be difficult to control.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Reduction of N-Nitrosopyrrolidine (Method 1)

Question: My yield of this compound from the reduction of N-Nitrosopyrrolidine is significantly lower than the reported 92%. What are the likely causes and how can I improve it?

Answer:

Low yields in this reduction can stem from several factors related to reagent quality, reaction conditions, and work-up procedures.

  • Incomplete Reaction:

    • Cause: Insufficient zinc powder or deactivation of the zinc surface. The reaction is heterogeneous, and the surface area and activity of the zinc are critical.

    • Solution: Use freshly activated, fine zinc powder. Ensure vigorous stirring to maintain a good suspension. Monitor the reaction by TLC or GC until all the N-Nitrosopyrrolidine is consumed.

  • Side Reactions:

    • Cause: Over-reduction or decomposition of the starting material or product. While this specific method is generally clean, improper temperature control can lead to side reactions.

    • Solution: Maintain the reaction temperature strictly at 35°C. The portion-wise addition of zinc helps to control the exotherm.

  • Product Loss During Work-up:

    • Cause: this compound is a water-soluble, relatively volatile amine. Significant loss can occur during the removal of water and vacuum distillation.

    • Solution: After filtering off the zinc carbonate, carefully remove water under reduced pressure at a low temperature. During vacuum distillation, ensure the receiving flask is well-cooled to minimize loss of the product.

Issue 2: Formation of Side Products in Amination Reactions (Methods 2 & 3)

Question: I am observing significant impurity peaks in my crude product after aminating pyrrolidine. What are these impurities and how can I avoid them?

Answer:

The direct amination of pyrrolidine can lead to the formation of several byproducts.

  • Over-alkylation/Dimerization:

    • Cause: The newly formed this compound can potentially react with the aminating agent or other reactive species in the mixture, though this is less common for N-amination. A more likely side product is the formation of symmetrical hydrazines from the aminating agent itself.

    • Solution: Control the stoichiometry of the reagents carefully. Adding the aminating agent portion-wise to an excess of pyrrolidine can favor the desired reaction.

  • Decomposition of Aminating Agent:

    • Cause: Both hydroxylamine-O-sulfonic acid and chloramine can be unstable, especially at elevated temperatures or incorrect pH.

    • Solution: For the HOSA method, maintain a basic pH during the reaction. For the chloramine method, prepare the reagent fresh and use it immediately, while carefully controlling the reaction temperature.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain pure this compound after the reaction. What are the best purification strategies?

Answer:

This compound's physical properties can make purification challenging.

  • Problem: Co-distillation with solvent or impurities.

    • Solution: Fractional vacuum distillation is the most effective method for purifying this compound.[1] Use a fractionating column and carefully collect the fraction at the correct boiling point and pressure. It's crucial to have an efficient vacuum system and to monitor the head temperature closely.

  • Problem: Water contamination in the final product.

    • Solution: Ensure all glassware is thoroughly dried. After the reaction work-up, dry the organic extracts (if any) with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. For the aqueous reduction method, the initial removal of water must be as complete as possible before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the role of CO2 in the reduction of N-Nitrosopyrrolidine with zinc?

A1: The carbon dioxide in water forms carbonic acid, which helps to activate the zinc metal. It also facilitates the formation of zinc carbonate as a stable, easily filterable byproduct, driving the reaction to completion. This is a key aspect of the "green" nature of this method.

Q2: Is N-Nitrosopyrrolidine a hazardous material?

A2: Yes, N-Nitrosopyrrolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) before use.

Q3: Can I use a different reducing agent instead of zinc for Method 1?

A3: While other reducing agents can be used for the reduction of nitrosamines (e.g., LiAlH4), the zinc/CO2/H2O system is reported to be highly selective for the formation of the N-amino product with high yield and is environmentally benign. The use of more powerful reducing agents may lead to over-reduction or different side products.

Q4: In the amination with HOSA (Method 2), what is the optimal pH?

A4: The reaction of hydroxylamine-O-sulfonic acid with amines is typically carried out under basic conditions to deprotonate the amine, making it a better nucleophile. The addition of a base like sodium hydroxide is crucial for a good yield.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) and a visualizing agent such as ninhydrin, which will stain the amine-containing compounds. For GC, a capillary column suitable for amines should be used.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reduction of N-Nitrosopyrrolidine

This protocol is adapted from a high-yield, green chemistry approach.

Materials:

  • N-Nitrosopyrrolidine (1.0 mol)

  • Deionized Water (250 ml)

  • Ammonium chloride (NH4Cl) (0.1 mol, 5.35 g)

  • Zinc powder (2.5 mol, 163 g)

  • Carbon dioxide (gas)

  • 1-L Autoclave with stirring and gas inlet

  • Standard distillation apparatus

Procedure:

  • Place a solution of N-Nitrosopyrrolidine (1.0 mol) in water (250 ml) into a 1-L autoclave.

  • Add ammonium chloride (5.35 g) to the solution.

  • Charge the system with CO2 at a flow rate of 30 L/h for 20 minutes with stirring.

  • Heat the mixture to 35°C.

  • Add zinc powder (163 g) in portions of 16.3 g every 6 minutes. Maintain the temperature at 35°C.

  • After the complete addition of zinc (approximately 1 hour), continue stirring for an additional 30 minutes.

  • Filter the reaction mixture to remove the zinc carbonate precipitate and wash the solid with water (150 ml).

  • Combine the filtrates and remove the water under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using Hydroxylamine-O-sulfonic Acid (HOSA)

This protocol provides an alternative route that avoids the use of a nitrosamine precursor.

Materials:

  • Pyrrolidine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve pyrrolidine (1 equivalent) in water.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (1 equivalent) in water.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water, keeping the temperature low.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Make the solution strongly alkaline by adding more sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Experimental Workflow: High-Yield Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve N-Nitrosopyrrolidine and NH4Cl in H2O in autoclave prep2 Purge with CO2 prep1->prep2 prep3 Heat to 35°C prep2->prep3 react1 Add Zn powder in portions prep3->react1 react2 Stir for 0.5h after addition react1->react2 workup1 Filter to remove ZnCO3 react2->workup1 workup2 Remove H2O under reduced pressure workup1->workup2 workup3 Vacuum Distillation workup2->workup3 product Pure this compound workup3->product

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Product Loss start Low Yield Observed q1 Is starting material consumed? (Check TLC/GC) start->q1 incomplete_cause1 Inactive Reagents (e.g., old Zn powder) q1->incomplete_cause1 No side_cause1 Incorrect Temperature q1->side_cause1 Yes incomplete_cause2 Insufficient Reaction Time or Poor Mixing incomplete_sol1 Use fresh/activated reagents incomplete_cause1->incomplete_sol1 incomplete_sol2 Increase stirring, extend time incomplete_cause2->incomplete_sol2 side_cause2 Product loss during water removal/distillation side_sol1 Maintain strict temperature control side_cause1->side_sol1 side_sol2 Optimize work-up: low temp evaporation, efficient condensation side_cause2->side_sol2

Caption: Troubleshooting logic for addressing low yield issues.

References

Purification of 1-Pyrrolidinamine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 1-Pyrrolidinamine by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider before purification?

A1: Understanding the properties of this compound is crucial for selecting the appropriate purification method and ensuring safe handling. Key data is summarized below. Note that boiling points can vary based on pressure and purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16596-41-1[1][2]
Molecular Formula C₄H₁₀N₂[1][2]
Molar Mass 86.14 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 156 - 158 °C (at 760 mmHg)[3]
112.26 °C (at 760 mmHg)[2]
Density 0.936 g/cm³[3]
Solubility Miscible in water[3]
Stability Air sensitive[1]

Q2: Which purification method—distillation or chromatography—is better for this compound?

A2: The choice depends on several factors, including the scale of your experiment, the nature of the impurities, and the required final purity.

  • Vacuum Distillation is generally preferred for larger quantities (>5 g) and for removing non-volatile impurities or solvents with significantly different boiling points. Due to its relatively high boiling point, distillation at atmospheric pressure may risk thermal decomposition.

  • Column Chromatography is ideal for small-scale purifications, for separating compounds with similar boiling points, or for removing polar impurities that are difficult to separate by distillation. Special considerations are needed due to the basic nature of the amine.

Q3: What are the primary safety precautions for handling this compound?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[1] It is also air-sensitive.[1] Always handle this compound inside a chemical fume hood while wearing appropriate personal protective equipment (PPE).

Table 2: Safety and Handling Precautions

PrecautionDetailsSource(s)
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][5]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[4][6][7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][6]
Incompatibilities Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7]
First Aid In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[4]

Purification Method Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate purification technique for this compound.

G start Start: Crude this compound scale What is the scale of purification? start->scale large_scale Large Scale (>5g) scale->large_scale > 5g small_scale Small Scale (<5g) scale->small_scale < 5g impurities What is the nature of impurities? large_scale->impurities small_scale->impurities non_volatile Non-volatile or very different B.P. impurities->non_volatile Non-volatile / High B.P. difference similar_bp Similar B.P. or polar impurities impurities->similar_bp Similar B.P. / Polar distillation Recommendation: Vacuum Distillation chromatography Recommendation: Column Chromatography non_volatile->distillation similar_bp->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Purification by Distillation

Q4: My distillation is experiencing significant bumping or uneven boiling. What should I do?

A4: Bumping occurs when a liquid superheats and boils violently.

  • Solution: Ensure smooth boiling by using a magnetic stir bar in the distillation flask. For vacuum distillation, a capillary bubbler providing a fine stream of nitrogen or argon is highly effective at preventing bumping.[8] Ensure the distillation flask is not more than two-thirds full.[8]

Q5: The vacuum pressure is unstable during my distillation. What is the cause?

A5: An unstable vacuum is typically due to leaks in the system or an overwhelmed cold trap.

  • Troubleshooting Steps:

    • Check all joints: Ensure all ground-glass joints are properly greased and sealed.

    • Inspect tubing: Look for cracks or poor connections in the vacuum tubing.

    • Check the cold trap: An inefficient or full cold trap can cause pressure fluctuations. Ensure it is filled with an appropriate coolant (e.g., dry ice/acetone).

    • Pump performance: Verify that the vacuum pump is functioning correctly and the pump oil is clean.

Q6: The separation between my compound and impurities is poor. How can I improve it?

A6: Poor separation efficiency can result from several factors.

  • Solutions:

    • Use a fractionating column: For impurities with close boiling points, inserting a Vigreux or packed column between the flask and the still head increases the number of theoretical plates, enhancing separation.

    • Control the heating rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[8]

    • Insulate the column: Wrapping the fractionating column in glass wool or aluminum foil minimizes heat loss and improves efficiency.

Experimental Protocol: Vacuum Distillation

Apparatus Setup:

  • Assemble a fractional distillation apparatus using dry glassware.

  • Place a magnetic stir bar in the round-bottom distillation flask.

  • Use a Claisen adapter to accommodate a thermometer and a capillary ebulliator for introducing an inert gas.[8]

  • Lightly grease all ground-glass joints to ensure a tight seal under vacuum.[8]

  • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.

Procedure:

  • Charge the distillation flask with the crude this compound (do not exceed two-thirds of the flask's volume).[8]

  • Begin stirring and slowly apply vacuum, monitoring the pressure with a manometer.

  • Once the desired pressure is stable, begin gentle heating with a heating mantle.

  • Collect any low-boiling impurities as a forerun fraction.[8]

  • Slowly increase the heating rate to distill the main fraction at a steady rate (approx. 1-2 drops per second).

  • Monitor the temperature at the still head; it should remain constant during the collection of the pure fraction.

  • Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.

Troubleshooting Guide: Purification by Chromatography

Q7: My compound is streaking or tailing badly on the TLC plate and column. Why is this happening?

A7: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape (tailing).[9]

  • Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Common choices include adding 0.5-2% triethylamine (TEA) or using a premixed eluent containing ammonia (e.g., 1-10% ammonia in methanol, which is then used as the polar component).[9][10]

Q8: My compound will not move off the baseline (Rf = 0). What should I do?

A8: An Rf of zero indicates that the eluent is not polar enough to move the compound up the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 DCM:Methanol mixture, try increasing the methanol concentration to 90:10. Remember to include your basic modifier (e.g., 1% TEA) in the new solvent mixture.[9][10]

Q9: I can't see the spots on my TLC plate after development. How can I visualize them?

A9: this compound lacks a strong UV chromophore, so it may not be visible under a UV lamp unless an impurity is UV-active.

  • Solution: Use a chemical stain for visualization. A ninhydrin stain is excellent for primary amines, typically appearing as purple or pink spots upon gentle heating. A potassium permanganate (KMnO₄) stain is also effective for visualizing amines, which will appear as yellow-brown spots on a purple background.[9][10]

Troubleshooting Workflow: Peak Tailing in Amine Chromatography

G start Start: Peak Tailing Observed check_modifier Is a basic modifier (e.g., TEA, NH3) in the eluent? start->check_modifier add_modifier Add 1-2% Triethylamine or 1-10% NH3/MeOH to the mobile phase. check_modifier->add_modifier No check_concentration Is the sample overloaded? check_modifier->check_concentration Yes add_modifier->start dilute_sample Dilute the sample and re-run. check_concentration->dilute_sample Yes consider_alt Consider alternative stationary phases. check_concentration->consider_alt No dilute_sample->start alt_phases Options: - Amine-functionalized silica - Alumina (basic) - Reversed-phase (C18) consider_alt->alt_phases end End: Symmetrical Peak Achieved alt_phases->end

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocol: Column Chromatography

1. Solvent System Selection:

  • Use Thin Layer Chromatography (TLC) to find a suitable solvent system.

  • Start with a mixture like Dichloromethane (DCM) and Methanol (MeOH).

  • Crucially, add a basic modifier. Prepare two eluent systems for comparison: one without and one with 1% triethylamine (TEA). For example, 95:5 DCM:MeOH and 94:5:1 DCM:MeOH:TEA.

  • The ideal system should give your product an Rf value between 0.2 and 0.4, with good separation from impurities and minimal tailing.[9]

2. Column Packing:

  • Select an appropriate size column based on the amount of crude material.

  • Pack the column using the "slurry method." Wet a suitable amount of silica gel with your chosen eluent (containing the basic modifier) and pour it into the column.

  • Allow the silica to settle into a uniform bed, and then add a layer of sand on top to prevent disruption.

3. Sample Loading and Elution:

  • Dissolve your crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica bed.

  • Begin eluting the column with your mobile phase, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator. Note that triethylamine is relatively volatile and will co-evaporate with most common solvents.

  • Place the resulting oil under high vacuum to remove any residual solvent or TEA.

References

Troubleshooting guide for reactions involving 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Pyrrolidinamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-aminopyrrolidine, is a cyclic hydrazine derivative.[1] Its unique structure, featuring a secondary amine within the pyrrolidine ring and a primary exocyclic amine group, makes it a valuable building block in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules through reactions such as nucleophilic substitution, amination, and cyclization.[2]

Q2: What are the key safety precautions when handling this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[1]

Q3: How should this compound be stored?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Due to its air sensitivity, storage under an inert gas like argon or nitrogen is advisable to prevent degradation.

Q4: What are the common types of reactions involving this compound?

The primary amino group of this compound is a strong nucleophile, making it reactive towards a variety of electrophiles. Common reactions include:

  • Condensation with Aldehydes and Ketones: Forms hydrazones, which are useful intermediates in organic synthesis.[4]

  • Acylation: Reacts with acid chlorides and anhydrides to form N-acyl-1-pyrrolidinamine derivatives.[5][6]

  • Alkylation: Undergoes alkylation with alkyl halides, though over-alkylation can be a challenge.[7]

  • Multicomponent Reactions: Can participate in one-pot syntheses to create complex heterocyclic structures.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reaction with Aldehydes/Ketones

Question: I am getting a low yield of the desired hydrazone when reacting this compound with an aromatic aldehyde. What are the possible causes and how can I improve the yield?

Potential Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction - Ensure equimolar amounts of this compound and the carbonyl compound are used. - Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10] - Use a catalytic amount of acid (e.g., acetic acid) to promote the reaction.[4]
Side Reactions - The aldehyde may be undergoing self-condensation (aldol reaction).[11] Add the aldehyde slowly to the reaction mixture containing this compound. - The product may be unstable under the reaction conditions. Attempt the reaction at a lower temperature for a longer duration.
Work-up Issues - The hydrazone product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. - If the product is a solid, ensure complete precipitation from the reaction mixture before filtration. Cooling the mixture may improve recovery.[10]
Reagent Quality - Ensure the aldehyde is pure and free from carboxylic acid impurities, which can react with the amine. - Verify the purity of the this compound, as it can degrade upon exposure to air.

Troubleshooting Workflow for Low Yield in Condensation Reactions

G start Low Yield in Hydrazone Synthesis check_reaction Verify Reaction Conditions (Stoichiometry, Time, Temp) start->check_reaction check_purity Assess Reagent Purity (Aldehyde, this compound) start->check_purity monitor_tlc Monitor by TLC check_reaction->monitor_tlc optimize_workup Optimize Work-up Procedure (Extraction, Precipitation) check_reaction->optimize_workup reagent_issue Impure Reagents? check_purity->reagent_issue incomplete_reaction Incomplete Reaction? monitor_tlc->incomplete_reaction side_reactions Side Reactions Observed? monitor_tlc->side_reactions workup_loss Product Loss During Work-up? optimize_workup->workup_loss solution1 Increase reaction time/temp Add acid catalyst incomplete_reaction->solution1 solution2 Modify addition order Lower reaction temperature side_reactions->solution2 solution3 Thorough extraction Optimize precipitation workup_loss->solution3 solution4 Purify reagents before use reagent_issue->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Troubleshooting workflow for low hydrazone yield.
Issue 2: Byproduct Formation in Acylation Reactions

Question: I am trying to acylate this compound with an acid chloride, but I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-acylated product?

Potential Causes and Solutions:

Possible Cause Suggested Solution
Di-acylation - The initially formed mono-acylated product's remaining N-H bond (on the pyrrolidine ring) can be acylated. Use a slight excess of this compound relative to the acylating agent. - Add the acid chloride slowly to a cooled solution of this compound to maintain a low local concentration of the acylating agent.
Reaction with Solvent - If using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine for the acylating agent. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base-catalyzed Side Reactions - The HCl byproduct can catalyze side reactions. Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.[5]
Degradation of Starting Material - Acid chlorides can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[12]
Issue 3: Difficulty in Purification of Reaction Products

Question: The crude product from my reaction with this compound is difficult to purify by column chromatography. The product seems to be very polar and streaks on the silica gel column.

Potential Causes and Solutions:

Possible Cause Suggested Solution
Polarity of the Product - The presence of the basic nitrogen atoms can cause streaking on acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to improve peak shape. - Consider using a different stationary phase, such as alumina, which is less acidic.
Residual Starting Material - Unreacted this compound is highly polar and can co-elute or interfere with product separation. Perform an acidic wash (e.g., with dilute HCl) during the work-up to remove unreacted amine as its water-soluble salt.
Formation of Salts - If the reaction generates acidic byproducts, the product may exist as a salt, which is very polar. Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during work-up before chromatography.
Inappropriate Solvent System - The chosen eluent may not be suitable for the product's polarity. Systematically screen different solvent systems with varying polarities. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone from this compound and Benzaldehyde

This protocol describes a general procedure for the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture to induce crystallization.

  • Dry the product under vacuum.

Protocol 2: Acylation of this compound with Benzoyl Chloride

This protocol provides a general method for the N-acylation of this compound.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

G start Start: Reagent Preparation reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup reagent_addition Reagent Addition (Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) reaction_monitoring->workup drying Drying and Concentration workup->drying purification Purification (Chromatography/Recrystallization) drying->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

A general workflow for reactions with this compound.

Data Presentation

Table 1: Typical Reaction Conditions for Reactions Involving this compound

Reaction TypeElectrophileSolventCatalyst/BaseTemperature (°C)Typical Time (h)
Condensation Aldehyde/KetoneEthanolAcetic Acid25 - 801 - 4
Acylation Acid ChlorideDCM / THFTriethylamine0 - 252 - 6
Acylation Acid AnhydrideDCM / PyridinePyridine254 - 12
Alkylation Alkyl HalideAcetonitrileK2CO325 - 8012 - 24

Table 2: Expected Yields and Purity for Common Reactions

Reaction ProductTypical Yield Range (%)Typical Purity (%) (after purification)
Hydrazone 70 - 95>98
N-Acyl Derivative 60 - 85>97
N-Alkyl Derivative 40 - 70 (mono-alkylated)>95

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

References

Technical Support Center: Optimization of 1-Pyrrolidinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-pyrrolidinamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the synthesis of this compound derivatives?

A1: The key factors influencing the success of this compound derivative synthesis are reaction temperature, choice of solvent, and the nature of the catalyst. The interplay of these factors can significantly impact reaction kinetics, product yield, and purity. For instance, lower temperatures may enhance stereoselectivity at the cost of longer reaction times, while certain solvents can stabilize transition states, thereby improving the diastereomeric ratio.[1]

Q2: How can I improve the yield and purity of my final product?

A2: Low yields and impurities often stem from incomplete reactions, side reactions, or losses during workup and purification. To address this, ensure your reagents and solvents are pure and dry, as water can deactivate catalysts.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3] During the workup, thorough extraction with an appropriate solvent and adjusting the pH can minimize product loss.[4] For purification, column chromatography is a common and effective method.[2]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can this be controlled?

A3: The formation of regioisomers in 1,3-dipolar cycloadditions is a common challenge arising from the electronic and steric properties of the reactants. To improve regioselectivity, you can modify the electronic nature of the substituent on the dipolarophile. Additionally, the choice of catalyst can play a significant role in controlling the regiochemical outcome.

Troubleshooting Guides

Problem 1: Low or No Yield

Low yields are a frequent issue in organic synthesis. The following flowchart can help diagnose the potential cause and find a solution.

G Start Low or No Yield Incomplete Incomplete Reaction (Starting material remains) Start->Incomplete Degradation Product Degradation or Side Reactions Start->Degradation Loss Loss During Workup/Purification Start->Loss Kinetics Increase Temperature or Reaction Time Cause: Slow Kinetics Incomplete->Kinetics Reagents Check Reagent/Catalyst Quality and Stoichiometry Cause: Inactive Reagents Incomplete->Reagents Temp Lower Temperature Cause: Thermal Instability Degradation->Temp Atmosphere Use Inert Atmosphere (N2 or Ar) Cause: Oxidation Degradation->Atmosphere pH Optimize Extraction pH (Acid/Base Wash) Loss->pH

Caption: Troubleshooting workflow for low reaction yield.[4]

Problem 2: Poor Stereoselectivity in [3+2] Cycloaddition Reactions

Possible Causes & Solutions:

  • Suboptimal Solvent: The polarity and steric hindrance of the solvent can greatly influence the transition state geometry.

    • Solution: Screen a variety of solvents. A shift from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol has been shown to improve selectivity.[1]

  • Incorrect Temperature: The reaction temperature can affect the energy difference between diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Lowering the temperature may increase selectivity, though it might necessitate longer reaction times.[1]

  • Inappropriate Catalyst or Catalyst Loading: The nature and concentration of the catalyst are crucial for the stereochemical outcome.

    • Solution: Screen different catalysts (e.g., various Lewis acids or organocatalysts) and optimize the catalyst loading.[1] In metal-catalyzed reactions, the metal-to-ligand ratio is also a critical parameter to vary.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Asymmetric Nitro-Mannich/Hydroamination Cascade
EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1A (10)-15246575:2585
2B (10)-15247080:2088
3C (10)-15247285:1590
4C (5)-15187586:1491
5C (5) -15 12 77 87:13 91
6C (5)-25247188:1292

Data adapted from a study on the synthesis of pyrrolidine derivatives. The optimal conditions are highlighted in bold.[5]

Table 2: Typical Yields for the Multi-Step Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
StepReactionTypical Yield Range (%)
1Reduction of N-Boc-L-proline to N-Boc-L-prolinol85-95
2Conversion of N-Boc-L-prolinol to its mesylate90-98
3Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine80-90
4Reduction of the azide to the amine90-99
Overall 60-80

These yields are representative and can vary based on specific experimental conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Stereoselective 1,3-Dipolar Cycloaddition

This protocol is a general guideline for the synthesis of pyrrolidine derivatives via a [3+2] cycloaddition reaction.

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (e.g., 4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if using a magnetic catalyst, separate it with an external magnet. Otherwise, proceed to the workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline

This multi-step protocol outlines a common route for the synthesis of this key chiral building block.

Step 1: Reduction of N-Boc-L-proline

  • Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Perform an aqueous work-up and extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain crude N-Boc-L-prolinol.[2][3]

Step 2: Mesylation of N-Boc-L-prolinol

  • Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the slow addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

  • Dry the organic layer, filter, and concentrate to yield the crude mesylate.[2]

Step 3: Azide Formation

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN3).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).[2]

Step 4: Reduction to the Amine

  • Dissolve the crude azide in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.

  • Purify the crude product by column chromatography.[2]

Mandatory Visualizations

General Workflow for Reaction Optimization

The optimization of a chemical reaction is an iterative process. The following diagram illustrates a typical workflow.

G Define Define Reaction (Reactants, Solvent, etc.) Initial Initial Experiment (e.g., Literature Conditions) Define->Initial Analyze Analyze Results (Yield, Purity, etc.) Initial->Analyze Satisfactory Satisfactory? Analyze->Satisfactory OFAT One-Factor-at-a-Time (OFAT) - Vary Temperature - Vary Concentration - Vary Catalyst Satisfactory->OFAT No DoE Design of Experiments (DoE) (Statistical Modeling) Satisfactory->DoE No End Final Optimized Conditions Satisfactory->End Yes OFAT->Analyze DoE->Analyze

Caption: A general workflow for the optimization of chemical reaction conditions.[1][6][7]

Role of this compound Derivatives in Toll-like Receptor (TLR) Signaling

Certain this compound derivatives have been shown to modulate inflammatory responses by inhibiting key components of the Toll-like receptor (TLR) signaling pathways.

G TLR TLR Agonist Receptor Toll-like Receptor (TLR) TLR->Receptor MyD88 MyD88-dependent Pathway Receptor->MyD88 TRIF TRIF-dependent Pathway Receptor->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression (COX-2, iNOS, etc.) NFkB->Inflammation IRF3->Inflammation FPP 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) FPP->NFkB FPP->IRF3

Caption: Inhibition of TLR signaling pathways by a this compound derivative.[8]

References

Stability and degradation pathways of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 1-Pyrrolidinamine. The information herein is compiled to address common experimental challenges and ensure the reliable use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound in a cool, dry, and well-ventilated area, protected from light. For prolonged storage, refrigeration (2-8 °C) is advisable to minimize degradation.

Q2: My previously colorless solution of this compound has turned yellow/brown. What could be the cause?

A2: A change in color is a common indicator of degradation, likely due to oxidation. This compound is sensitive to air, and exposure can lead to the formation of colored degradation products.[1] To prevent this, always handle the compound under an inert atmosphere and use deoxygenated solvents for preparing solutions.

Q3: I am observing unexpected peaks in my HPLC/GC analysis of a this compound sample. What could they be?

A3: The appearance of new peaks suggests the presence of impurities or degradation products. Based on the structure of this compound, potential degradation products could arise from oxidation of the pyrrolidine ring or the amino group. These could include hydroxylated species, N-oxides, or products of ring-opening. It is advisable to use a stability-indicating analytical method, such as LC-MS, to identify these unknown peaks.

Q4: What are the primary degradation pathways for this compound?

A4: While specific studies on this compound are limited, by analogy with similar pyrrolidine derivatives, the primary degradation pathways are expected to be oxidation and potentially hydrolysis under non-neutral pH conditions.[2][3] Oxidation can be accelerated by exposure to air, elevated temperatures, and the presence of metal ions.[2]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, follow these precautions:

  • Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Use high-purity, deoxygenated solvents.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Avoid high temperatures unless required by the experimental protocol.

  • Ensure all glassware is clean and free of metal contaminants.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent Analytical Results (e.g., varying purity) Degradation due to improper storage or handling.Store this compound in a tightly sealed container under an inert gas, protected from light and moisture. For long-term storage, refrigeration is recommended. Minimize exposure to air during weighing and solution preparation.
Contamination of the sample.Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials or incompatible chemicals.
Low Recovery of the Compound from a Reaction Mixture Degradation under experimental conditions (e.g., high temperature, presence of oxidizing agents).Review the reaction conditions. If possible, lower the reaction temperature or shorten the reaction time. If oxidizing agents are present, consider if they are compatible with the amino-pyrrolidine moiety.
Adsorption onto container surfaces.Use silanized glassware to minimize adsorption, especially when working with dilute solutions.
Formation of Precipitate in Solution Formation of insoluble degradation products or salts.Analyze the precipitate to identify its nature. If it is a degradation product, review the storage and handling procedures. If it is a salt, ensure the pH of the solution is appropriate and that there are no incompatible counter-ions present.

Stability Data

The following tables present hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and based on the behavior of structurally related compounds. Actual degradation rates should be determined experimentally.

Table 1: Hypothetical Hydrolytic Stability of this compound

pH Condition Temperature (°C) Time (hours) % Degradation (Hypothetical) Major Degradation Products (Predicted)
1 M HCl6024< 5%Minimal degradation expected
Neutral (pH 7)6024< 2%Minimal degradation expected
1 M NaOH6024< 5%Minimal degradation expected

Table 2: Hypothetical Oxidative Stability of this compound

Stress Condition Temperature (°C) Time (hours) % Degradation (Hypothetical) Major Degradation Products (Predicted)
3% H₂O₂Room Temperature2410 - 25%N-oxide derivatives, hydroxylated pyrrolidines
Air Exposure40725 - 15%Various oxidation products

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stress testing.[4][5][6]

Protocol 1: Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the sample at 60 °C.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the sample at 60 °C.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the sample at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Procedure:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Protocol 3: Thermal Degradation Study

  • Sample Preparation: Place the solid compound in a transparent vial.

  • Procedure:

    • Heat the vial in an oven at a specified temperature (e.g., 80 °C) for 48 hours.

    • Maintain a control sample at room temperature.

  • Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.

Visualizations

Oxidative_Degradation_Pathway_of_this compound This compound This compound C₄H₁₀N₂ N-Oxide This compound N-Oxide This compound->N-Oxide Oxidation at exocyclic N Hydroxylated_Intermediate Hydroxylated Pyrrolidine This compound->Hydroxylated_Intermediate Oxidation of pyrrolidine ring Oxidizing_Agent [O] (e.g., H₂O₂, Air) Ring_Opened_Product Ring-Opened Products Hydroxylated_Intermediate->Ring_Opened_Product Further Oxidation

Caption: Predicted oxidative degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC/LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidative Stock_Solution->Thermal Stock_Solution->Photolytic Characterization Characterization of Degradants (MS, NMR) Analysis->Characterization

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: N-Aminopyrrolidine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-aminopyrrolidine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is N-aminopyrrolidine and why is its stability important?

N-aminopyrrolidine is a cyclic hydrazine derivative used as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its stability is crucial as degradation, primarily through oxidation, can lead to the formation of impurities. These impurities can affect the yield and purity of the final product, potentially impacting its efficacy and safety.

Q2: What are the primary signs of N-aminopyrrolidine degradation?

The primary visual indicator of N-aminopyrrolidine degradation is a change in color. Pure N-aminopyrrolidine is a colorless to light yellow liquid.[1] The appearance of a yellow or brown discoloration is a common sign of oxidation.[2] Additionally, the presence of unexpected peaks in analytical chromatograms (e.g., HPLC or GC) can indicate the formation of degradation products.

Q3: What factors accelerate the oxidation of N-aminopyrrolidine?

Several factors can accelerate the oxidation of amines like N-aminopyrrolidine:

  • Presence of Oxygen: Direct exposure to air is the main contributor to oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Exposure to Light: UV radiation can provide the energy to initiate oxidative degradation pathways.[2]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: What are the general recommendations for storing N-aminopyrrolidine?

To ensure the stability of N-aminopyrrolidine, it should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[1] For long-term storage, it is recommended to keep it at low temperatures (2-8 °C or frozen) in a tightly sealed container, protected from light (e.g., in an amber vial).[2] The use of an inert atmosphere is highly recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of N-aminopyrrolidine.

Issue 1: The N-aminopyrrolidine solution has turned yellow/brown.

  • Possible Cause: This is a strong indication of oxidative degradation due to exposure to air.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample of the discolored solution using a suitable analytical method like HPLC or GC-MS to identify and quantify any impurities.

    • Purification: If the level of impurities is unacceptable, consider purifying the N-aminopyrrolidine by distillation under reduced pressure and inert atmosphere.

    • Implement Preventive Measures: For future use, ensure that the N-aminopyrrolidine is handled and stored under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions.[2]

Issue 2: Inconsistent results in reactions involving N-aminopyrrolidine from a previously opened bottle.

  • Possible Cause: The N-aminopyrrolidine may have partially degraded upon storage after the bottle was first opened, leading to a lower concentration of the active compound and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Quantify the Active Compound: Use a validated analytical method (e.g., HPLC with a suitable standard) to determine the current concentration of N-aminopyrrolidine in your stock.

    • Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of N-aminopyrrolidine for your experiments.

    • Aliquot for Future Use: To prevent degradation of the entire stock, consider aliquoting the contents of a new bottle into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air with each use.

Issue 3: Formation of unexpected byproducts in a reaction where N-aminopyrrolidine is a reactant.

  • Possible Cause: The byproducts may be a result of reactions involving the degradation products of N-aminopyrrolidine.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproducts.[2] This can provide clues about the nature of the impurities in your N-aminopyrrolidine.

    • Run a Control Reaction: Perform the reaction using a freshly purified or newly purchased batch of N-aminopyrrolidine and compare the results. If the byproducts are absent, it confirms that the issue was with the quality of the previously used reagent.

    • Review Storage and Handling: Re-evaluate your storage and handling procedures for N-aminopyrrolidine to prevent future degradation.

Experimental Protocols

Protocol 1: Procedure for Handling and Dispensing N-aminopyrrolidine

This protocol describes the best practices for handling N-aminopyrrolidine to minimize exposure to air.

Materials:

  • N-aminopyrrolidine in a Sure/Seal™ bottle or a bottle with a septum-sealed cap.

  • Syringe and needle (ensure they are dry and compatible with the chemical).

  • Source of inert gas (Nitrogen or Argon) with a regulator and a needle adapter.

  • Receiving flask, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Inert Atmosphere: Ensure the receiving flask is under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon or by connecting it to a Schlenk line.

  • Syringe Preparation: Purge the syringe with the inert gas 3-5 times to remove any air.

  • Transfer: Puncture the septum of the N-aminopyrrolidine bottle with the inert gas needle to create a positive pressure. Puncture the septum with the syringe needle and slowly withdraw the desired volume of the liquid.

  • Dispensing: Quickly transfer the N-aminopyrrolidine from the syringe to the receiving flask by injecting it through the septum of the flask.

  • Storage of Partially Used Bottle: After withdrawing the desired amount, ensure the bottle is stored under a positive pressure of the inert gas. Wrap the septum with electrical tape or Parafilm® to ensure a good seal and store it in a cool, dark place.

Protocol 2: Stability Indicating HPLC Method for N-aminopyrrolidine

This is a general protocol that can be adapted to develop a stability-indicating HPLC method for N-aminopyrrolidine. Method development and validation are essential.[3]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase (Isocratic):

  • A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of N-aminopyrrolidine (likely in the low UV range, e.g., 210-230 nm).

Procedure:

  • Standard Preparation: Prepare a standard solution of N-aminopyrrolidine of known concentration in a suitable solvent (e.g., mobile phase).

  • Sample Preparation: Dilute the N-aminopyrrolidine sample to be tested to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the stored sample to that of a fresh standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Data Presentation

Due to the lack of publicly available quantitative data on the degradation of N-aminopyrrolidine, the following table is provided as a template for researchers to record their own stability study data.

Table 1: Stability of N-Aminopyrrolidine Under Various Storage Conditions

Storage ConditionTime (Weeks)AppearancePurity by HPLC (%)Degradation Products (%)
Room Temperature (Air) 0Colorless99.50.5
1Light Yellow
4Yellow
Room Temperature (N2) 0Colorless99.50.5
1Colorless
4Colorless
4°C (Air) 0Colorless99.50.5
4Colorless
12Light Yellow
4°C (N2) 0Colorless99.50.5
4Colorless
12Colorless
-20°C (N2) 0Colorless99.50.5
12Colorless
24Colorless

Researchers should fill in the blank cells with their experimental data.

Visualizations

TroubleshootingWorkflow start Observation: N-aminopyrrolidine Degradation Suspected discoloration Discoloration (Yellow/Brown)? start->discoloration inconsistent_results Inconsistent Reaction Results? start->inconsistent_results byproducts Unexpected Byproducts? start->byproducts analyze_purity Analyze Purity (HPLC, GC-MS) discoloration->analyze_purity quantify_active Quantify Active Compound (HPLC) inconsistent_results->quantify_active characterize_byproducts Characterize Byproducts (LC-MS) byproducts->characterize_byproducts purify Purify by Distillation (Inert Atmosphere) analyze_purity->purify Impurities Unacceptable implement_prevention Implement Preventive Measures: - Inert Atmosphere - Deoxygenated Solvents - Aliquoting analyze_purity->implement_prevention Impurities Acceptable fresh_batch Use Fresh Batch quantify_active->fresh_batch Significant Degradation quantify_active->implement_prevention Minor Degradation control_reaction Run Control Reaction with Fresh Reagent characterize_byproducts->control_reaction purify->implement_prevention fresh_batch->implement_prevention control_reaction->implement_prevention

Caption: Troubleshooting workflow for suspected N-aminopyrrolidine degradation.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (e.g., 0, 1, 4, 12 weeks) storage_rt_air Room Temp (Air) storage_rt_n2 Room Temp (Nitrogen) visual_inspection Visual Inspection (Color Change) storage_rt_air->visual_inspection storage_4c_air 4°C (Air) storage_rt_n2->visual_inspection storage_4c_n2 4°C (Nitrogen) storage_4c_air->visual_inspection storage_4c_n2->visual_inspection hplc_analysis Purity Analysis (HPLC) ms_analysis Degradation Product Identification (LC-MS) data_evaluation Evaluate Data & Determine Shelf-Life start Start Stability Study with Fresh N-aminopyrrolidine

Caption: Experimental workflow for assessing N-aminopyrrolidine stability.

References

Challenges in the scale-up of 1-Pyrrolidinamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 1-Pyrrolidinamine (also known as N-Aminopyrrolidine, CAS 16596-41-1) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a heterocyclic organic compound featuring a pyrrolidine ring with an amino group attached to the nitrogen atom.[1] It is a valuable building block and intermediate in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and specialty chemical industries.[2]

Q2: What are the common synthesis routes for this compound? A2: The most prevalent laboratory and industrial synthesis method involves a two-step process:

  • Nitrosation: Reaction of pyrrolidine with a nitrosating agent (e.g., nitrous acid, generated in situ from sodium nitrite and a strong acid) to form N-nitrosopyrrolidine.

  • Reduction: Reduction of the N-nitrosopyrrolidine intermediate to this compound using a reducing agent. Common choices include zinc powder in the presence of a proton source or catalytic hydrogenation.[3]

Q3: What are the critical challenges in scaling up this compound production? A3: Key scale-up challenges include:

  • Handling of N-nitrosopyrrolidine: The intermediate, N-nitrosopyrrolidine, is a potential carcinogen, requiring strict handling protocols and containment to minimize exposure.[4][5]

  • Exothermic Reaction Control: Both the nitrosation and reduction steps can be highly exothermic. Effective thermal management is crucial to prevent runaway reactions, ensure safety, and minimize side-product formation.

  • Impurity Profile Control: Achieving high purity is often difficult due to unreacted starting materials, the N-nitrosopyrrolidine intermediate, and byproducts from side reactions.

  • Purification: The final product is often purified by vacuum distillation.[3] Separating the product from impurities with close boiling points can be challenging and may require high-efficiency distillation columns.

  • Safety: The reagents and product can be flammable, corrosive, and toxic, necessitating robust safety measures, including the use of explosion-proof equipment and appropriate personal protective equipment (PPE).[6][7]

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of N-Nitrosopyrrolidine

Question: My yield of this compound after the reduction step is consistently low. What are the likely causes and solutions?

Answer: Low yields are often traced back to several factors related to the reduction step. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Potential Cause Recommended Action & Rationale
Incomplete Reaction Monitor reaction progress: Use GC or TLC to track the disappearance of the N-nitrosopyrrolidine starting material.[8] Increase reaction time or temperature: If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary. Perform lab-scale experiments to define the optimal endpoint.
Insufficient Reducing Agent Verify stoichiometry: Ensure the molar ratio of the reducing agent (e.g., zinc) is sufficient. A common protocol uses a significant excess (e.g., 2.5 molar equivalents) of zinc powder.[3] Control addition rate: If adding the reducing agent in portions, ensure the rate does not cause excessive heat, which can degrade the product.
Side Reactions / Degradation Maintain strict temperature control: The reduction can be exothermic. Use a reactor with efficient cooling to maintain the optimal temperature (e.g., 35°C as per some literature methods) to minimize the formation of byproducts.[3] Ensure inert atmosphere: For some reducing agents, an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of reagents or products.

| Inefficient Work-up | Optimize extraction: The product is water-soluble.[9] During aqueous work-up, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with brine can improve extraction efficiency.[8] Minimize losses during solvent removal: Use a rotary evaporator under controlled vacuum and temperature to avoid co-distillation of the volatile product. |

Issue 2: Final Product Fails Purity Specifications

Question: My final product is discolored and GC analysis shows multiple impurities. How can I improve its purity?

Answer: Impurities can originate from starting materials, side reactions, or degradation. A multi-pronged approach involving reaction optimization and enhanced purification is necessary.

Common Impurities & Mitigation Strategies

Impurity Source Mitigation & Removal Strategy
Pyrrolidine (Starting Material) Incomplete nitrosation reaction. Reaction: Ensure complete conversion during nitrosation by controlling pH and stoichiometry. Purification: Pyrrolidine has a lower boiling point (87-89°C) than this compound (~148-150°C) and can be removed as a forerun during fractional vacuum distillation.
N-Nitrosopyrrolidine (Intermediate) Incomplete reduction. Reaction: Optimize reduction conditions (time, temperature, reagent ratio) to drive the reaction to completion.[3][8] Purification: This impurity has a higher boiling point than the product and will remain in the distillation residue. Safety: Given its toxicity, minimizing this impurity is a primary safety and quality goal.
Ring-Opened Byproducts Harsh reaction conditions (e.g., high temperature or extreme pH). Reaction: Maintain careful control over temperature and pH throughout the process. Avoid localized hot spots in the reactor.

| Oxidation/Decomposition Products | Exposure to air, particularly at elevated temperatures during distillation. | Purification: Perform vacuum distillation under a nitrogen or argon atmosphere to prevent oxidation.[10] Store the final product under an inert gas.[10] |

Issue 3: Safety Concerns During Scale-Up

Question: What are the primary safety hazards to consider when moving from a lab to a pilot-plant scale?

Answer: Scaling up introduces significant safety challenges, primarily related to thermal control and the handling of hazardous materials.[6][10]

Key Safety Considerations

Hazard Mitigation Strategy
Exothermic Reactions - Use a jacketed reactor with a reliable cooling system. - Implement controlled, gradual addition of reagents. - Install pressure relief systems and emergency quench capabilities.
Flammability - this compound and its precursor, pyrrolidine, are flammable liquids. - Use explosion-proof electrical equipment and tools. - Ground and bond all equipment to prevent static discharge. - Ensure adequate ventilation to prevent vapor accumulation.[10]
Toxicity & Corrosivity - The N-nitrosopyrrolidine intermediate is a suspected carcinogen. Use a closed-system transfer for this material. - Pyrrolidine is corrosive and can cause severe skin burns and eye damage. - Mandate the use of appropriate PPE: chemical-resistant gloves, safety goggles, face shields, and lab coats.[10] - Work in a well-ventilated area or under a fume hood.

| Spills & Leaks | - Store chemicals in secondary containment. - Have spill kits readily available with appropriate neutralizing agents and absorbents. - Develop and train personnel on emergency response procedures. |

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is based on the reduction of N-nitrosopyrrolidine with zinc powder.[3]

Step A: N-Nitrosopyrrolidine Preparation

  • Charge Reactor: In a well-ventilated area, charge a jacketed glass reactor with pyrrolidine and water. Cool the mixture to 0-5°C using the reactor's cooling system.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise, maintaining the internal temperature below 10°C.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution slowly to the reactor over 2-3 hours, ensuring the temperature does not exceed 10°C. A yellow-orange oil (N-nitrosopyrrolidine) will form.

  • Work-up: Once the addition is complete, stir for an additional hour at 5-10°C. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Caution: N-nitrosopyrrolidine is a potential carcinogen; handle with extreme care in a contained system.

Step B: Reduction to this compound [3]

  • Charge Reactor: Charge a larger, appropriately sized autoclave or jacketed reactor with the crude N-nitrosopyrrolidine, water, and ammonium chloride.

  • Inerting: Flush the system with an inert gas like CO₂ or Nitrogen.

  • Reduction: Heat the mixture to 35°C. Add zinc powder in small portions over 1-2 hours to control the exotherm, maintaining the temperature at 35°C. The pressure may be maintained at ~0.2 MPa.

  • Reaction Monitoring: After the final addition of zinc, stir the mixture for another 1-2 hours at 35°C. Monitor the reaction by GC until the N-nitrosopyrrolidine peak is no longer detected.

  • Filtration & Work-up: Cool the reaction mixture and filter off the zinc salts. Wash the filter cake with water.

  • Isolation: Transfer the combined filtrate to a distillation apparatus. Remove the water under reduced pressure. The remaining crude product is a liquid.

Step C: Purification

  • Vacuum Distillation: Purify the crude this compound by fractional vacuum distillation.[3]

  • Fraction Collection: Collect the fraction boiling at approximately 53°C at 40 Torr.[1] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

  • Storage: Store the purified, colorless to light yellow liquid under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[10]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This method is adapted from general protocols for analyzing volatile amines.[11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: HP-5 or equivalent (30 m x 0.32 mm x 0.25 µm).[11]

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL with an appropriate split ratio (e.g., 50:1).

  • Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.[12]

Visualizations

Process Workflows and Logic Diagrams

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic: Low Purity Pyrrolidine Pyrrolidine (Starting Material) Nitrosation Step 1: Nitrosation (NaNO2, HCl, 0-10°C) Pyrrolidine->Nitrosation Intermediate N-Nitrosopyrrolidine (Crude Intermediate) Nitrosation->Intermediate Isolate (Caution!) Reduction Step 2: Reduction (Zn, NH4Cl, 35°C) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Step 3: Purification (Fractional Vacuum Distillation) Crude_Product->Purification Final_Product Pure this compound (>98%) Purification->Final_Product Start Low Purity Detected (Post-Distillation) Check_GC Analyze by GC-MS Start->Check_GC Impurity_SM High Pyrrolidine Peak? Check_GC->Impurity_SM Impurity_Int N-Nitrosopyrrolidine Detected? Check_GC->Impurity_Int Impurity_Other Unknown Peaks? Check_GC->Impurity_Other Sol_SM Action: Incomplete Nitrosation -> Increase NaNO2/Acid Stoichiometry -> Improve Distillation Cut Impurity_SM->Sol_SM Yes Sol_Int Action: Incomplete Reduction -> Increase Zn/Reaction Time -> Check for Chanelling in Reactor Impurity_Int->Sol_Int Yes Sol_Other Action: Side Reactions -> Lower Reaction Temperatures -> Analyze for Degradants Impurity_Other->Sol_Other Yes

Caption: Workflow for synthesis and a logic diagram for troubleshooting purity issues.

References

Technical Support Center: Purification of Crude 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1-Pyrrolidinamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound may include unreacted starting materials, residual solvents, byproducts from side reactions, and degradation products. For pyrrolidine derivatives, specific impurities can include water, tetrahydrofuran (THF), and higher boiling point byproducts such as N-substituted pyrrolidines.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed to determine the purity of this compound and identify any impurities.[2][3]

Analytical TechniqueParameter MeasuredKey Performance Characteristics
Gas Chromatography (GC-FID)Chemical PurityHigh resolution for volatile compounds.[2]
High-Performance Liquid Chromatography (HPLC)Chemical PurityHigh accuracy and precision for less volatile compounds.[3]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Confirmation & Impurity IdentificationProvides detailed information on molecular structure and can help identify and quantify impurities.[3]
Mass Spectrometry (MS)Molecular Weight & Structural InformationConfirms molecular weight and provides fragmentation patterns for structural elucidation of the main compound and impurities.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective methods for purifying amines like this compound are fractional distillation under reduced pressure and recrystallization of a salt derivative.[4] The choice of method depends on the nature of the impurities and the desired scale of purification.

Q4: Is this compound stable?

A4: this compound is described as a liquid that is sensitive to air.[5] Like many amines, it can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of oxygen.[6][7] Proper storage under an inert atmosphere is recommended.

Troubleshooting Guides

Fractional Distillation under Reduced Pressure
Issue Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or magnetic stirring.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar before heating.
Poor Separation of Fractions - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Decrease the heating rate to allow for proper equilibrium between liquid and vapor phases.
Product Degradation (Darkening of Color) - Distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point.[4]- Ensure the heating mantle temperature is only slightly above the boiling point of the desired fraction.[4]
Water Contamination in Purified Product - Incomplete drying of crude material or glassware.- Thoroughly dry all glassware in an oven before assembly.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) prior to distillation.[4]
Recrystallization as a Salt (e.g., Hydrochloride)
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[4]
Oily Product Instead of Crystals - The boiling point of the solvent is too high.- The product's melting point is lower than the boiling point of the solvent.- Impurities are preventing crystallization.- Choose a lower-boiling point solvent or a different solvent system.- Try dissolving the oil in a minimal amount of hot solvent and adding a "bad" or anti-solvent dropwise until turbidity persists, then cool slowly.[8]
Low Yield of Recrystallized Product - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the salt.[4]- After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4] Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is a general procedure and may require optimization.

  • Drying: Dry the crude this compound over anhydrous potassium carbonate for several hours.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Distillation:

    • Begin stirring and gradually heat the distillation flask using a heating mantle.

    • Slowly reduce the pressure to the desired vacuum.

    • Collect any low-boiling impurities as the first fraction.

    • Carefully collect the main fraction of this compound at its expected boiling point under the applied pressure.

    • Stop the distillation before the high-boiling impurities begin to distill.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Protocol 2: Recrystallization of this compound as a Hydrochloride Salt

This method is suitable for removing non-basic impurities.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or ethanol).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.

  • Dissolution:

    • Heat the mixture to boiling, adding the minimum amount of hot solvent required to fully dissolve the salt.[9]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[10]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified this compound hydrochloride salt in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation (under reduced pressure) Crude->Distillation Liquid Impurities Recrystallization Recrystallization (as Hydrochloride Salt) Crude->Recrystallization Solid Impurities Analysis GC / HPLC NMR / MS Distillation->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Cooling the Solution Q1 Crystals Form? Start->Q1 Success Collect Crystals by Filtration Q1->Success Yes Failure No Crystals / Oily Product Q1->Failure No Q2 Is solution supersaturated? Failure->Q2 Action1 Induce Crystallization: - Scratch Flask - Add Seed Crystal Q2->Action1 Yes Action2 Concentrate Solution: - Evaporate some solvent - Cool again Q2->Action2 No Action1->Start Action2->Start

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 1-pyrrolidinamine in common synthetic reactions. The following sections offer solutions to specific issues, detailed experimental protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why does my amide coupling reaction with this compound result in low to no product yield?

A1: Low yields in amide coupling reactions with this compound can stem from several factors. Primarily, the N-amino group of this compound can exhibit reduced nucleophilicity due to electronic effects and potential steric hindrance. Common causes for low yield include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid, a crucial step for the subsequent nucleophilic attack by the amine.[1]

  • Amine Deactivation: Protonation of the amine by the carboxylic acid can occur, rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the pyrrolidine ring can physically impede the reaction.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Q2: How can I improve the yield of my amide coupling reaction with this compound?

A2: To improve yields, consider the following strategies:

  • Choice of Coupling Reagent: For challenging amines like this compound, stronger coupling reagents are often necessary. Uronium/aminium salts like HATU and HBTU are highly effective, particularly for sterically hindered couplings.[2] Phosphonium salts such as PyBOP are also known for their high efficiency and rapid reaction times.

  • Reaction Conditions: The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is recommended to scavenge the acid produced during the reaction without competing with the primary amine.[1] Running the reaction at a slightly elevated temperature may also improve the reaction rate, but should be monitored to avoid side reactions.

  • In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling with electron-deficient amines and sterically hindered substrates where standard methods have failed.[3]

Q3: My Schiff base formation with this compound is slow and gives a low yield. What can I do?

A3: The formation of a Schiff base involves the nucleophilic attack of the amine on a carbonyl compound, followed by dehydration.[4] Low reactivity can be due to the reduced nucleophilicity of this compound or unfavorable reaction equilibrium. To address this:

  • Catalysis: The reaction is often catalyzed by either an acid or a base. For Schiff base formation, mild acidic conditions are typically employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Water Removal: The reaction is an equilibrium process, and the removal of water will drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction in a solvent that azeotropically removes water.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[6]

Q4: Are Schiff bases derived from this compound stable?

A4: The stability of Schiff bases can vary. The imine bond is susceptible to hydrolysis, especially under acidic conditions. The stability of the Schiff base will depend on the structure of the carbonyl compound used and the reaction conditions. In some cases, the involvement of the imine nitrogen in metal complexes can significantly stabilize the azomethine linkage.[7]

Troubleshooting Guides

Amide Coupling Reactions
Problem Possible Cause Troubleshooting Steps
Low or no product yield Incomplete carboxylic acid activationUse a more powerful coupling reagent like HATU, HBTU, or PyBOP. Ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents of the coupling reagent).[1][2]
Amine is not sufficiently nucleophilicSwitch to a protocol that generates a more reactive electrophile, such as an acyl fluoride.[3] Consider using a catalyst that can enhance the reaction rate.
Steric hindranceIncrease the reaction temperature moderately. Use a less sterically hindered coupling reagent if possible.
Presence of multiple products Side reactionsUse coupling additives like HOBt or OxymaPure to suppress racemization and other side reactions.[1] Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis.
Starting material remains Reaction is too slowIncrease the reaction time or temperature. Confirm that the coupling reagent is fresh and has been stored correctly.
Schiff Base Formation
Problem Possible Cause Troubleshooting Steps
Low conversion to Schiff base Unfavorable equilibriumUse a Dean-Stark apparatus or a drying agent to remove water.
Low reactivity of the amine or carbonylAdd a catalytic amount of a mild acid (e.g., acetic acid).[4]
Product decomposes upon workup Instability of the Schiff baseUse a non-aqueous workup if possible. If the Schiff base is to be used in a subsequent step, consider using it in situ without isolation.
Reaction is slow Suboptimal reaction conditionsGently heat the reaction mixture.[6] Ensure the solvent is appropriate for Schiff base formation (e.g., ethanol, methanol).

Data Presentation

Table 1: Comparison of Coupling Reagents for Challenging Amide Bond Formation

Coupling Reagent Class Relative Reactivity Common Additives Typical Solvents
EDC CarbodiimideModerateHOBt, NHSDCM, DMF
DCC CarbodiimideModerateHOBt, NHSDCM, DMF
HATU Uronium/AminiumHighNone requiredDMF, NMP
HBTU Uronium/AminiumHighNone requiredDMF, NMP
PyBOP PhosphoniumHighNone requiredDMF, DCM

Table 2: General Conditions for Schiff Base Formation

Parameter Condition
Carbonyl Compound Aldehydes are generally more reactive than ketones.
Catalyst Typically a few drops of a weak acid like acetic acid.[4]
Solvent Ethanol or Methanol are commonly used.
Temperature Room temperature to reflux, depending on the reactivity of the substrates.
Water Removal Often necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: Amide Coupling of this compound using HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Schiff Base Formation with this compound

This protocol outlines a general procedure for the synthesis of a Schiff base from an aldehyde and this compound.

  • Dissolution: Dissolve the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Amine Addition: Add this compound (1.0 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. If the reaction is slow, consider using a Dean-Stark trap to remove water.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid Coupling_Reagent Add Coupling Reagent (e.g., HATU) & Base (DIPEA) Carboxylic_Acid->Coupling_Reagent This compound This compound Amide_Product Amide Product This compound->Amide_Product Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Activated_Ester->Amide_Product

Caption: Workflow for Amide Coupling with this compound.

Schiff_Base_Formation_Troubleshooting Start Low Yield in Schiff Base Formation Check_Equilibrium Is water being removed? Start->Check_Equilibrium Add_Drying_Agent Use Dean-Stark or add drying agent Check_Equilibrium->Add_Drying_Agent No Check_Catalyst Is a catalyst present? Check_Equilibrium->Check_Catalyst Yes Add_Drying_Agent->Check_Catalyst Add_Acid_Catalyst Add catalytic amount of weak acid Check_Catalyst->Add_Acid_Catalyst No Check_Reactivity Are reactants known to be unreactive? Check_Catalyst->Check_Reactivity Yes Add_Acid_Catalyst->Check_Reactivity Increase_Temp Increase reaction temperature Check_Reactivity->Increase_Temp Yes End Improved Yield Check_Reactivity->End No Increase_Temp->End

References

Technical Support Center: Managing 1-Pyrrolidinamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 1-Pyrrolidinamine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is sensitive to air and, by extension, moisture.[1] The lone pair of electrons on the nitrogen atoms makes the molecule nucleophilic and basic. It can react with water, which can act as a proton source, leading to the formation of the corresponding ammonium salt. This reaction can inhibit or prevent the desired reactivity of this compound in a reaction. Furthermore, the presence of water can facilitate side reactions and decomposition pathways, reducing the yield and purity of the desired product.[2]

Q2: What are the visible signs of moisture contamination in my this compound reaction?

A2: Visual cues for moisture contamination can include:

  • Fuming or smoking upon opening the reagent bottle, as the amine reacts with atmospheric moisture.

  • Formation of a precipitate or solid in the reaction mixture, which could be the ammonium salt.

  • Inconsistent reaction initiation or stalling of the reaction before completion.[3]

  • Discoloration of the reaction mixture.[4]

Q3: Can I use this compound that has been accidentally exposed to air?

A3: It is strongly discouraged. Exposure to atmospheric moisture can lead to the partial degradation of this compound, affecting its purity and reactivity. For best results and to ensure reproducibility, it is recommended to use a fresh bottle or a properly stored aliquot of the reagent.

Q4: How should I properly store this compound?

A4: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture. It is advisable to store it in a cool, dry place. For long-term storage, consider using a desiccator or a glove box.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in a reaction involving this compound, consider the following potential causes and solutions.

Troubleshooting Workflow for Low/No Yield

start Low/No Yield c1 Check for Moisture Contamination start->c1 c2 Verify Reagent Quality start->c2 c3 Optimize Reaction Conditions start->c3 c4 Review Work-up Procedure start->c4 s1 Implement Inert Atmosphere Techniques (Nitrogen/Argon blanket, Schlenk line, Glove box) [3, 5, 11] c1->s1 s2 Use Anhydrous Solvents and Reagents [4] c1->s2 s3 Dry Glassware Thoroughly (Oven/Flame drying) [3, 11] c1->s3 s4 Use a Fresh Bottle/Aliquot of this compound c2->s4 s5 Check Purity of Other Reagents c2->s5 s6 Adjust Temperature/Reaction Time [4] c3->s6 s7 Screen Different Solvents/Catalysts [10] c3->s7 s8 Ensure Product is Not Lost in Aqueous Layer [15] c4->s8 s9 Check for Product Volatility [15] c4->s9

Caption: Troubleshooting workflow for low or no product yield.

Detailed Recommendations:

Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere.[5] Use anhydrous solvents and ensure all other reagents are free from water. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.[6][7]
Degraded this compound Use a fresh bottle of this compound or a recently prepared and properly stored aliquot. If the purity is questionable, consider purification by distillation under reduced pressure.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature and time. Some reactions may require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to prevent side reactions.[8]
Incorrect Stoichiometry Accurately measure all reagents. An excess of one reagent may lead to the formation of byproducts.[2]
Product Loss During Work-up Your product may be partially soluble in the aqueous layer during extraction.[3] Analyze the aqueous layer by TLC or LC-MS to confirm. If so, perform additional extractions with an appropriate organic solvent.
Issue 2: Formation of Unexpected Side Products

The presence of moisture can lead to various side reactions.

Logical Relationship for Side Product Formation

moisture Presence of Moisture hydrolysis Hydrolysis of Starting Materials/Products [13] moisture->hydrolysis amine_protonation Protonation of this compound moisture->amine_protonation catalyst_deactivation Catalyst Deactivation [4] moisture->catalyst_deactivation side_reactions Undesired Side Reactions hydrolysis->side_reactions amine_protonation->side_reactions catalyst_deactivation->side_reactions

Caption: Impact of moisture on side product formation.

Detailed Recommendations:

Side Product Type Potential Cause & Solution
Ammonium Salts Cause: Reaction of this compound with water. Solution: Rigorously exclude water from the reaction by using inert atmosphere techniques and anhydrous reagents.[5][9]
Products from Hydrolysis Cause: Water-mediated decomposition of starting materials, intermediates, or the final product.[4] Solution: Ensure anhydrous conditions throughout the reaction and work-up. If the product is known to be unstable to water, avoid aqueous work-ups if possible.
Byproducts from Catalyst Decomposition Cause: Many catalysts, especially organometallic complexes, are sensitive to moisture.[8] Solution: Use anhydrous and degassed solvents. Handle catalysts under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for establishing an inert atmosphere in a reaction flask using a nitrogen or argon balloon, a common technique in many research labs.[7]

Experimental Workflow

A Dry Glassware (Oven/Flame) [3, 11] B Assemble Hot Glassware A->B C Flush with Inert Gas (N2/Ar) [6] B->C D Add Anhydrous Solvent & Reagents via Syringe [3] C->D E Maintain Positive Pressure of Inert Gas D->E F Run Reaction E->F

References

Technical Support Center: Optimizing Catalyst Selection for 1-Pyrrolidinamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in 1-Pyrrolidinamine (also known as N-aminopyrrolidine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for C-N cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for coupling this compound with aryl halides?

A1: The two most effective and widely used methods for the N-arylation of amines, including this compound, are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] Both methods have seen significant advancements, allowing for milder reaction conditions and broader substrate scope compared to traditional methods.[3] Nickel-catalyzed aminations are also emerging as a cost-effective alternative.[4]

Q2: Which catalyst system is generally preferred for the C-N coupling of this compound?

A2: Palladium-catalyzed systems, particularly those used in the Buchwald-Hartwig amination, are often the first choice due to their high efficiency, broad functional group tolerance, and well-understood catalytic cycles.[1][3] Bulky, electron-rich phosphine ligands are crucial for the success of these reactions.[5] However, copper-catalyzed Ullmann couplings can be advantageous due to the lower cost of copper and can sometimes be more effective for specific substrates, especially with the use of appropriate ligands like diamines or amino acids.[6][7]

Q3: What are the key parameters to consider when optimizing a this compound coupling reaction?

A3: The critical parameters for optimization include the choice of metal catalyst (Pd, Cu, or Ni), the ligand, the base, and the solvent. The interplay between these components is crucial for achieving high yields and selectivity. For instance, the choice of base is critical and can influence catalyst activity and side reactions.[8] Similarly, the ligand plays a vital role in stabilizing the metal center and facilitating the key steps of the catalytic cycle.[9]

Q4: Are there specific challenges associated with using this compound as a nucleophile in these coupling reactions?

A4: Yes, as a hydrazine derivative, this compound presents unique challenges. The presence of two adjacent nitrogen atoms can lead to the formation of inactive bidentate complexes with the metal catalyst. Additionally, the N-N bond can be susceptible to cleavage under certain reaction conditions. Over-arylation, leading to the formation of diarylated products, is another potential side reaction that needs to be controlled, often through judicious ligand selection.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium(0) active species is not being generated from the Pd(II) precatalyst, or the copper catalyst is oxidized.[9] 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrate combination, leading to slow reaction rates or catalyst decomposition.[10] 3. Suboptimal Base: The base may be too weak to deprotonate the amine or the catalyst-amine adduct, or too strong, leading to side reactions.[8] 4. Poor Solvent Choice: The solvent may not adequately solubilize the reactants or the catalyst, or it may coordinate too strongly to the metal center.1. Use a pre-activated Pd(0) source or add a reducing agent. For Ullmann couplings, use a fresh, high-purity copper(I) salt.[9] 2. Screen a variety of ligands. For Buchwald-Hartwig, try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). For Ullmann, consider diamine or amino acid-based ligands.[5][7] 3. Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and is often dependent on the ligand and substrate.[8] 4. Toluene, dioxane, and DMF are common solvents. Ensure they are anhydrous.
Formation of Side Products (e.g., diarylation, hydrodehalogenation) 1. Over-arylation: The N-arylated product is more reactive than this compound and reacts further with the aryl halide. 2. Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom. This can be caused by protic impurities or certain catalyst/ligand combinations.[9] 3. Ligand Arylation: The ligand itself can undergo N-arylation, leading to catalyst deactivation.[11]1. Use a less reactive catalyst system or adjust the stoichiometry of the reactants. The choice of ligand can significantly influence selectivity for mono-arylation.[11] 2. Use anhydrous solvents and reagents. Screen different ligands and bases. 3. Employ sterically hindered ligands to minimize their reaction with the aryl halide.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction. 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.[12]1. Use a more robust ligand or a pre-catalyst that is more stable under the reaction conditions. Lowering the reaction temperature may also help. 2. Consider using a higher catalyst loading or a different catalyst system that is less prone to product inhibition.

Data Presentation: Catalyst Performance in N-Arylation of Hydrazine Derivatives

While specific data for this compound is limited in the literature, the following table summarizes representative data for the palladium-catalyzed coupling of N-Boc-hydrazine with various aryl halides, which can serve as a starting point for optimizing reactions with this compound.[13]

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneL9Cs₂CO₃Dioxane1001295
4-BromoanisoleL9Cs₂CO₃Dioxane1001292
4-ChlorobenzonitrileL9Cs₂CO₃Dioxane1002485
3-BromopyridineL9Cs₂CO₃Dioxane1001288
2-BromotolueneL9Cs₂CO₃Dioxane100240

L9 = 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl[13]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig and Ullmann coupling reactions. Note: These protocols should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Aryl halide

  • This compound

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 equivalent) and the anhydrous solvent via syringe.

  • Stir the mixture for a few minutes, then add this compound (1.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)

Materials:

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline or a diamine)

  • Aryl halide

  • This compound

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ligand_Exchange->Ar-Pd(II)-N(H)R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(H)R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR Product Reductive_Elimination->Ar-NR HX_Base [H-Base]+X- Reductive_Elimination->HX_Base Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition H-NR This compound (H-NR) H-NR->Ligand_Exchange Base Base Base->Reductive_Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Coupling_Catalytic_Cycle Cu(I)X Cu(I)X Coordination_Deprotonation Coordination & Deprotonation Cu(I)X->Coordination_Deprotonation Cu(I)-NR(L) Cu(I)-NR(L) Coordination_Deprotonation->Cu(I)-NR(L) Oxidative_Addition Oxidative Addition Cu(I)-NR(L)->Oxidative_Addition Ar-Cu(III)-NR(L)X Ar-Cu(III)-NR(L)X Oxidative_Addition->Ar-Cu(III)-NR(L)X Reductive_Elimination Reductive Elimination Ar-Cu(III)-NR(L)X->Reductive_Elimination Reductive_Elimination->Cu(I)X Ar-NR Product Reductive_Elimination->Ar-NR Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition H-NR_Base This compound (H-NR) + Base H-NR_Base->Coordination_Deprotonation

Caption: Catalytic cycle for the Ullmann condensation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Catalyst, Ligand, and Base Inert Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Add_Reactants Add Solvent, Aryl Halide, and This compound Inert->Add_Reactants Heating Heat to Desired Temperature Add_Reactants->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Filter Cool, Dilute, and Filter Monitoring->Quench_Filter Reaction Complete Extraction Aqueous Wash & Extraction Quench_Filter->Extraction Purification Dry, Concentrate, & Purify Extraction->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 1-Pyrrolidinamine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Pyrrolidinamine. Given that this compound lacks a strong ultraviolet (UV) chromophore, direct analysis presents challenges. Here, we compare a pre-column derivatization method followed by UV detection against a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD).

The validation of these analytical procedures is discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the methods are suitable for their intended purpose.[1][2][3]

Comparison of HPLC Methods

Two primary approaches are evaluated for the quantitative determination of this compound and its impurities:

  • Method A: Pre-column Derivatization with UV Detection. This method involves reacting this compound with a derivatizing agent to attach a UV-active molecule, enabling sensitive detection with a standard photodiode array (PDA) or UV detector. A similar strategy has been successfully employed for related compounds like 3-aminopyrrolidine.[4]

  • Method B: Direct Analysis via HILIC with Charged Aerosol Detection. This method separates the polar this compound directly on a HILIC column without derivatization. As the analyte is non-volatile, a universal detector like CAD, which is independent of the analyte's optical properties, is used for quantification.

The following tables summarize the proposed chromatographic conditions and the performance characteristics based on established validation parameters.[5][6][7]

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Pre-column Derivatization RP-HPLC-UVMethod B: Direct Analysis HILIC-CAD
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)HILIC (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterB: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 30% B to 90% B over 15 min100% A to 60% A over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detector UV/PDA at 254 nm (post-derivatization)Charged Aerosol Detector (CAD)
Injection Vol. 10 µL5 µL
Derivatizing Agent Dansyl ChlorideNot Applicable
Run Time 20 minutes15 minutes
Table 2: Comparison of Method Validation Performance
Validation ParameterMethod A: Pre-column Derivatization RP-HPLC-UVMethod B: Direct Analysis HILIC-CADAcceptance Criteria (ICH)
Specificity Baseline resolution from impurities and derivatizing agentBaseline resolution from potential impuritiesMethod is specific
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range 0.1 - 1.5 µg/mL0.5 - 5.0 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 1.5%≤ 2.0%
- Intermediate≤ 1.2%≤ 1.8%≤ 2.0%
LOD 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3:1
LOQ 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10:1
Robustness Unaffected by minor changes in flow rate, temp, pHUnaffected by minor changes in flow rate, temp, mobile phase composition%RSD ≤ 2.0%

Experimental Protocols

A detailed methodology for the pre-column derivatization method is provided below.

Detailed Protocol for Method A: Pre-column Derivatization RP-HPLC-UV

1. Reagents and Materials:

  • This compound Reference Standard

  • Dansyl Chloride (Derivatizing Agent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Sodium Bicarbonate

  • 0.1 M Hydrochloric Acid

2. Standard Solution Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (10 µg/mL): Dilute 100 µL of the Stock Standard to 10 mL with the 50:50 Acetonitrile/Water mixture.

3. Derivatization Procedure:

  • To 100 µL of the Working Standard solution in a clean vial, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9).

  • Add 200 µL of Dansyl Chloride solution (1.5 mg/mL in Acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of 0.1 M HCl to quench the reaction.

  • The resulting solution contains the derivatized this compound, ready for HPLC injection.

4. Sample Preparation:

  • Prepare the this compound sample to a target concentration of 10 µg/mL using the same diluent as the standard.

  • Derivatize 100 µL of the sample solution following the exact procedure described in step 3.

5. HPLC Analysis:

  • Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.

  • Run the analysis using the chromatographic conditions outlined in Table 1 for Method A.

  • The purity of the sample is calculated based on the peak area of the principal peak relative to the total area of all peaks, using an area normalization method.

6. Validation Parameters:

  • Specificity: Analyze blank samples, a derivatized standard, and a spiked sample containing known impurities (e.g., pyrrolidine, N-nitrosopyrrolidine).[7] Ensure the main peak is free from interference.

  • Linearity: Prepare a series of at least five concentrations of derivatized this compound across the specified range. Plot the peak area against concentration and determine the correlation coefficient (r²).[5]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[6]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD for all results.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio of a series of diluted solutions.[5]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results.[5]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, from initial planning to final approval, ensuring a robust and reliable analytical method.

HPLC_Validation_Workflow cluster_plan Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol define_params Define Performance Parameters & Criteria protocol->define_params specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Write Validation Report compile_data->validation_report approval Final Review & Method Approval validation_report->approval

Caption: HPLC Method Validation Workflow.

Conclusion

Both the pre-column derivatization and direct HILIC analysis methods offer viable pathways for determining the purity of this compound.

  • Method A (Derivatization) is highly sensitive and utilizes standard HPLC equipment (UV detector), making it widely accessible. However, it requires an additional sample preparation step that must be carefully controlled for reproducibility.

  • Method B (HILIC-CAD) offers a more straightforward, direct analysis, reducing sample preparation time and potential errors associated with the derivatization reaction. The drawback is the requirement for more specialized equipment (HILIC column and a CAD detector).

The choice of method will depend on the specific laboratory's equipment availability, desired sensitivity, and sample throughput needs. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data for quality control and regulatory submission.[1][3]

References

Comparative Analysis of GC-MS for the Identification of 1-Pyrrolidinamine Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of byproducts in 1-Pyrrolidinamine. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its purity is critical, as byproducts can affect the efficacy, safety, and regulatory compliance of the final product.[2] Impurity profiling, therefore, is an essential aspect of quality control.[3] GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable candidate for analyzing this compound and its byproducts.[4] However, the analysis of polar amines like this compound by GC-MS can be challenging due to their tendency to exhibit poor peak shapes and interact with the GC system.[5] Derivatization is often necessary to improve their chromatographic behavior.[6] This guide compares the GC-MS technique, with and without derivatization, to other analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Byproducts in this compound Synthesis

The synthesis of pyrrolidine derivatives can result in various byproducts depending on the synthetic route. Common synthetic methods for pyrrolidines include reductive amination of dicarbonyl compounds and cycloaddition reactions.[7][8] Potential byproducts that may be present in this compound samples include unreacted starting materials, products of side reactions such as over-alkylation or incomplete cyclization, and degradation products.

Quantitative Comparison of Analytical Techniques

The following table summarizes the performance characteristics of GC-MS (with derivatization) and LC-MS/MS for the analysis of small amine compounds, providing a benchmark for what can be expected for the analysis of this compound byproducts.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD)5–10 ng/mL1-5 pg (instrumental)
Limit of Quantification (LOQ)15-30 ng/mL5-15 pg (instrumental)
Linearity (R²)> 0.995> 0.998
Precision (%RSD)< 10%< 5%
Accuracy (% Recovery)90-110%95-105%

Note: These values are representative and can vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.[9]

Experimental Protocols

This protocol describes the analysis of this compound byproducts using GC-MS following a silylation derivatization step. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to increase the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity.

a. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., anhydrous pyridine) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) to the vial.[5]

  • Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

LC-MS/MS is a powerful alternative for the analysis of polar and non-volatile compounds, often without the need for derivatization.[11][12]

a. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent system (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before analysis.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted byproducts.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add BSTFA + TMCS Heat at 75°C Dissolve->Derivatize GC_Inlet GC Inlet (250°C) Derivatize->GC_Inlet GC_Column HP-5ms Column (Temperature Programmed) GC_Inlet->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

References

A Comparative Analysis of 1-Pyrrolidinamine and Other Cyclic Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of a nitrogen-containing heterocycle can be pivotal to the success of a reaction, influencing yield, stereoselectivity, and reaction kinetics. This guide provides a detailed comparative study of 1-Pyrrolidinamine and other prevalent cyclic amines—namely pyrrolidine, piperidine, and morpholine—in various synthetic applications. The following sections present quantitative data from experimental studies, detailed reaction protocols, and visual representations of reaction pathways to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Condensation Reactions: A Quantitative Comparison

Cyclic amines are widely employed as catalysts in condensation reactions, such as the Knoevenagel condensation. Their efficacy is often dictated by their basicity and steric factors. Pyrrolidine, with a pKa of approximately 11.3, is a slightly stronger base than piperidine (pKa ≈ 11.1) and morpholine (pKa ≈ 8.4). This difference in basicity, along with the distinct ring conformations, can lead to significant variations in catalytic activity.

A study comparing the catalytic performance of pyrrolidine and piperidine in the Knoevenagel condensation between an aryl aldehyde and thiazolidine-2,4-dione (TZD) highlights these differences. The results demonstrate that pyrrolidine is a more efficient catalyst, achieving higher conversions with a lower catalyst loading compared to piperidine.[1][2][3]

Table 1: Comparison of Pyrrolidine and Piperidine in the Knoevenagel Condensation of p-Methoxybenzaldehyde and Thiazolidine-2,4-dione (TZD) [1][2][3]

CatalystCatalyst Loading (eq.)TZD Conversion (%)Reaction Time (min)
Pyrrolidine0.5100480
Pyrrolidine0.625100480
Piperidine0.891.0480

Table 2: Comparison of Pyrrolidine and Piperidine in the Knoevenagel Condensation of p-Nitrobenzaldehyde and Thiazolidine-2,4-dione (TZD) [3]

CatalystCatalyst Loading (eq.)TZD Conversion (%)Reaction Time (min)
Pyrrolidine0.625Not specifiedNot specified
Piperidine0.8Lower than pyrrolidineNot specified

Applications in the Synthesis of Bioactive Molecules

Cyclic amines are integral building blocks in the synthesis of a vast array of bioactive molecules and pharmaceuticals.[4] Their incorporation into molecular scaffolds can significantly impact pharmacological properties.

  • This compound: This amine is a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structure, featuring an N-amino group, allows for the formation of N-N bonds, which is a key step in the synthesis of certain nitrogen-containing heterocycles.[5]

  • Pyrrolidine: The pyrrolidine ring is a common motif in numerous natural products and synthetic drugs.[6] It is a key component in compounds such as the ACE inhibitor Captopril and the nootropic drug Piracetam. The synthesis of substituted pyrrolidines is a significant area of research, with various methods developed for their stereoselective construction.

  • Piperidine: The piperidine scaffold is another ubiquitous feature in pharmaceuticals, found in drugs like the antipsychotic Haloperidol and the opioid analgesic Fentanyl.[4] Numerous synthetic strategies have been developed for the construction of functionalized piperidine rings.

  • Morpholine: The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. It is present in drugs like the antibiotic Linezolid and the antidepressant Moclobemide.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions involving these cyclic amines.

Experimental Protocol 1: Knoevenagel Condensation Catalyzed by Pyrrolidine

This protocol describes the synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione using pyrrolidine as a catalyst.[1][2]

Materials:

  • Thiazolidine-2,4-dione (TZD) (4 mmol)

  • p-Methoxybenzaldehyde (4 mmol)

  • Pyrrolidine (0.625 eq., 2.5 mmol)

  • Ethanol (60 mL)

Procedure:

  • To a 125 mL round-bottom flask equipped with a condenser, add TZD (4 mmol), p-methoxybenzaldehyde (4 mmol), and ethanol (60 mL).

  • Heat the solution to boiling (approximately 78 °C).

  • Add pyrrolidine (0.625 eq.) to the boiling solution. This is considered time zero of the reaction.

  • Maintain the reaction mixture at reflux for 480 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC-UV.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by filtration and recrystallization.

Experimental Protocol 2: Synthesis of N-Aryl-Substituted Pyrrolidines via Reductive Amination

This protocol outlines a method for the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Cp*IrCl2]2 (0.5 mol%)

  • Formic acid (5.0 eq)

  • Deionized water

Procedure:

  • In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).

  • Add deionized water to the mixture, followed by formic acid (5.0 eq).

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-substituted pyrrolidine.

Reaction Pathways and Workflows

Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes. The following diagrams were generated using the DOT language.

Knoevenagel_Condensation Aldehyde Aryl Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Pyrrolidine TZD Thiazolidine-2,4-dione Enolate Enolate of TZD TZD->Enolate + Pyrrolidine Pyrrolidine Pyrrolidine (Catalyst) Pyrrolidine->Iminium Pyrrolidine->Enolate Adduct Aldol-type Adduct Iminium->Adduct Enolate->Adduct Nucleophilic Attack Product Knoevenagel Product Adduct->Product - H2O Water H2O Product->Water

Knoevenagel condensation catalytic cycle.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Diketone, Aniline, and Iridium Catalyst Add Solvents Add Water and Formic Acid Combine Reactants->Add Solvents Heat and Stir Heat to 80°C and Stir Add Solvents->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Cool and Extract Cool to RT and Extract with Ethyl Acetate Monitor Progress->Cool and Extract Dry and Concentrate Dry Organic Layer and Concentrate Cool and Extract->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify Final Product N-Aryl-Substituted Pyrrolidine Purify->Final Product

Workflow for iridium-catalyzed N-aryl-pyrrolidine synthesis.

Conclusion

The selection of a cyclic amine in a synthetic protocol can have a profound impact on the outcome of a reaction. Pyrrolidine often demonstrates superior catalytic activity in condensation reactions compared to piperidine, likely due to a combination of its slightly higher basicity and less sterically hindered nature.[1][2][3] this compound offers unique synthetic possibilities through the involvement of its N-amino group, while morpholine can be strategically employed to enhance the physicochemical properties of target molecules. The provided experimental data and protocols offer a valuable resource for chemists to guide their choice of cyclic amine and optimize their synthetic methodologies. Further direct comparative studies, particularly including this compound, would be beneficial to provide a more comprehensive understanding of its relative performance.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Pyrrolidinamine, a key building block in medicinal chemistry and a potential process-related impurity, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, the sample matrix, and the specific goals of the analysis.

While validated methods for the direct analysis of this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for structurally similar short-chain primary amines and pyrrolidine derivatives to present a robust comparative framework. The experimental protocols and performance data provided herein are representative of what can be expected upon method validation.

Comparison of Key Analytical Techniques

Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level quantification of this compound. However, they differ fundamentally in their separation principles and sample requirements.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility and improve chromatographic peak shape.[1][2] This chemical modification converts the primary amine into a less polar and more volatile derivative.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[3][4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred mode of separation for small, polar amines.[3]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Diagram 1: Technique Selection for this compound Analysis start Start: Quantify this compound matrix Sample Matrix Complexity start->matrix volatility Is Derivatization Acceptable? matrix->volatility Simple Matrix lcmsms LC-MS/MS (Direct Analysis) matrix->lcmsms Complex Matrix (e.g., Biological Fluids) gcms GC-MS with Derivatization volatility->gcms Yes volatility->lcmsms No end End: Method Selection gcms->end lcmsms->end

Diagram 1: Technique Selection for this compound Analysis

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of this compound, based on data from analogous compounds.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL0.15 - 1.5 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Specificity High (with MS detection)Very High (with MS/MS detection)

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for the quantification of this compound using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of this compound into a more volatile and less polar derivative prior to analysis. Acylation with an alkyl chloroformate is a common and effective derivatization strategy for primary amines.[1][5]

Experimental Workflow:

Diagram 2: GC-MS Experimental Workflow sample_prep 1. Sample Preparation (Dissolution in Buffer) derivatization 2. Derivatization (e.g., with Propyl Chloroformate) sample_prep->derivatization extraction 3. Liquid-Liquid Extraction (e.g., with Hexane) derivatization->extraction analysis 4. GC-MS Analysis extraction->analysis quantification 5. Data Quantification analysis->quantification

Diagram 2: GC-MS Experimental Workflow

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable buffer solution (e.g., sodium borate buffer, pH 9-10).[5]

  • Derivatization:

    • Add an equal volume of a solution of propyl chloroformate in an aprotic solvent (e.g., acetonitrile) to the sample solution.[5]

    • Vortex the mixture for 1-5 minutes at room temperature to facilitate the reaction.[5]

  • Extraction:

    • Add an extraction solvent such as hexane to the reaction mixture and vortex to extract the derivatized this compound into the organic layer.[5]

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of this compound without derivatization, offering a more streamlined workflow. A HILIC column is proposed for optimal retention of this polar analyte.[3]

Experimental Workflow:

Diagram 3: LC-MS/MS Experimental Workflow sample_prep 1. Sample Preparation (Dilution in Mobile Phase) filtration 2. Filtration (0.22 µm Syringe Filter) sample_prep->filtration analysis 3. LC-MS/MS Analysis filtration->analysis quantification 4. Data Quantification analysis->quantification

Diagram 3: LC-MS/MS Experimental Workflow

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the initial mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined by infusion of a this compound standard. A hypothetical precursor ion would be [M+H]⁺ at m/z 87.1. Product ions would be identified and optimized for quantification and confirmation.

Conclusion

Both GC-MS with derivatization and direct LC-MS/MS analysis are powerful and reliable techniques for the quantification of this compound. The choice between these methods should be guided by the specific requirements of the analysis.

  • GC-MS is a cost-effective and robust technique, particularly suitable for routine quality control in less complex matrices where a derivatization step can be readily incorporated into the workflow.

  • LC-MS/MS offers higher sensitivity and specificity and is the preferred method for complex sample matrices, such as biological fluids, due to its ability to minimize matrix effects and eliminate the need for derivatization.[3] This results in a simpler and often faster sample preparation process.

Ultimately, the development and validation of a specific analytical method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the generation of accurate, reliable, and reproducible data for regulatory submissions and research and development purposes.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Pyrrolidinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, development, and quality control of chiral compounds such as 1-pyrrolidinamine derivatives, which are vital building blocks in the pharmaceutical industry.[1] The stereochemistry of these molecules is often directly linked to their pharmacological activity and selectivity.[1] This guide provides an objective comparison of the most prevalent analytical techniques for determining the ee of these derivatives, supported by experimental data and detailed methodologies.

The primary methods for ee determination can be broadly categorized into chromatographic and spectroscopic techniques.[2] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), physically separate the enantiomers for individual quantification.[2] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), typically rely on creating a diastereomeric environment to induce a measurable difference between the enantiomers without physical separation.[2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required accuracy, sample complexity, analysis time, and available instrumentation.[2][4] The following table summarizes the key performance characteristics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating/Derivatizing AgentsCircular Dichroism (CD) Spectroscopy
Principle Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[2][5]Separation of volatile (often derivatized) enantiomers on a chiral capillary column.[1][5]Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.[2][4]In-situ formation of diastereomeric complexes, leading to distinct, quantifiable signals for each enantiomer.[3][5]Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][7]
Sample Preparation Minimal for direct methods (dissolution in mobile phase).[5] Derivatization required for indirect methods.[2][8]Derivatization is often required to increase volatility and improve separation.[1][5]Minimal, typically dissolution in a compatible solvent.[9]Simple mixing of the analyte with a chiral solvating or derivatizing agent in an NMR tube.[5][10]Can involve derivatization or formation of a chiral complex to induce a CD signal.[6][7]
Analysis Time Typically 10-30 minutes per sample.[5]Varies, can be longer than SFC but comparable to HPLC.Fast analysis times, often under 10 minutes.[4][11]Very rapid, an NMR spectrum can be obtained in under 5 minutes.[3]Extremely fast, suitable for high-throughput screening (HTS).[12][13]
Advantages High resolution and accuracy, well-established, versatile.[4]High efficiency and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]"Green" technique with reduced solvent consumption, high speed, and efficiency.[4][11]Rapid analysis, no physical separation needed, small sample amount.[3][10]Very high speed, low sample consumption, amenable to HTS.[7][12]
Disadvantages Longer analysis times and higher solvent consumption compared to SFC.[4]Limited to thermally stable and volatile compounds; derivatization can be time-consuming.[5]Higher initial instrument cost.Lower sensitivity and accuracy compared to chromatographic methods for trace impurities.Not universally applicable; requires a chromophore near the stereocenter; can have lower accuracy (±5% error reported in some cases).[3][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method

This method involves pre-column derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1]

  • Derivatization:

    • Prepare a solution of the chiral this compound derivative in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and a mild base (e.g., triethylamine).[14]

    • Heat the mixture (e.g., at 65°C for one hour) to ensure complete reaction.[14]

    • Cool the sample to room temperature and quench the reaction if necessary (e.g., by adding 1M HCl).[14]

    • Dilute the final solution with the mobile phase diluent before injection.[14]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A standard achiral column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5µm).[14]

    • Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.3% triethylamine, pH adjusted to 6.0 with o-phosphoric acid) and acetonitrile (e.g., 78:22 v/v).[14]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 254 nm).[8]

  • Calculation of Enantiomeric Excess: The % ee is calculated from the peak areas of the two resulting diastereomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[1]

Chiral Gas Chromatography (GC) - Direct Method

This protocol is adapted for the direct analysis of chiral amines on a chiral stationary phase, often requiring derivatization to improve volatility and peak shape.[1]

  • Derivatization (if necessary):

    • Dissolve the this compound sample in an aprotic solvent (e.g., diethyl ether).

    • Add a derivatizing agent, such as trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to react with the amine functionality.

    • Quench the reaction and extract the derivatized product.[1]

  • Instrumentation:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

    • Column: A chiral capillary column (e.g., based on a derivatized cyclodextrin like β-cyclodextrin).[1]

    • Carrier Gas: Helium or Hydrogen.[1]

    • Injection Mode: Split injection.[1]

    • Temperature Program: An optimized temperature ramp is crucial to ensure the separation of the enantiomers. For example, start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

    • Detector: FID or MS.[1]

  • Calculation of Enantiomeric Excess: The % ee is calculated from the peak areas of the two enantiomers using the same formula as in the HPLC method.[1]

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method provides a rapid determination of ee without chromatography by using a chiral solvating agent to induce different chemical shifts for the two enantiomers.[10]

  • Sample Preparation:

    • In a standard NMR tube, dissolve a precise amount of the this compound derivative (e.g., 0.0125–0.2 mmol) in a deuterated solvent (e.g., 0.6 mL of chloroform-d).[10]

    • Add a molar equivalent of a suitable Chiral Solvating Agent (CSA), such as (S)-BINOL or a derivative.[10]

    • Shake the NMR tube for approximately 30 seconds to ensure complex formation.[10]

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Record a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two resolved peaks.

    • Calculate the % ee based on the integration values: _ee = [ (Int_major - Int_minor) / (Int_major + Int_minor) ] * 100.[10] A calibration curve plotting observed ee vs. true ee can improve accuracy.[3]

Visualized Workflow

The following diagram illustrates a generalized workflow for the determination of enantiomeric excess in chiral this compound derivatives, highlighting the key decision points and analytical pathways.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Analysis cluster_3 Result Sample Chiral this compound Derivative Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Indirect/GC/NMR Chromatography Chromatographic Separation (HPLC, GC, SFC) Dissolution->Chromatography Direct Methods Spectroscopy Spectroscopic Analysis (NMR, CD) Dissolution->Spectroscopy NMR with CSA Derivatization->Chromatography Derivatization->Spectroscopy NMR/CD Chromatogram Generate Chromatogram Chromatography->Chromatogram Spectrum Acquire Spectrum Spectroscopy->Spectrum Integration Peak Integration Chromatogram->Integration SignalAnalysis Signal Analysis Spectrum->SignalAnalysis Calculation Calculate % ee Integration->Calculation SignalAnalysis->Calculation Result Report Enantiomeric Excess Calculation->Result

Caption: General workflow for enantiomeric excess determination.

References

A Comparative Guide to the Biological Activity of 1-Pyrrolidinamine Derivatives and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the exploration of diverse chemical scaffolds to identify structures with potent and selective biological activity. Among these, the 1-pyrrolidinamine moiety has emerged as a promising pharmacophore in medicinal chemistry. This guide provides a comparative analysis of the biological activity of this compound derivatives against other well-established heterocyclic scaffolds, namely quinoline and benzimidazole derivatives.

While direct head-to-head comparative studies are limited in the available scientific literature, this document compiles and presents preclinical in vitro data from various studies to offer a broader perspective on the potential of each scaffold in anticancer and antimicrobial research. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for the key assays cited and visualizations of relevant biological pathways.

Comparative Analysis of Anticancer Activity

The development of novel cytotoxic agents is a cornerstone of cancer research. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound, quinoline, and benzimidazole derivatives against several human cancer cell lines. Lower IC50 values are indicative of greater potency.

Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)9.54[1]
1b MCF-7 (Breast)>200[1]
1c HepG2 (Liver)>200[1]
2a MDA-MB-231 (Breast)~2[2]
2b MDA-MB-231 (Breast)~2[2]

Table 2: Anticancer Activity (IC50 in µM) of Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a MCF-7 (Breast)0.33 - 4.87[3]
3b K-562 (Leukemia)Not specified[4]
3c HeLa (Cervical)Not specified[4]
4a Full NCI 60 PanelGI50 0.33 - 4.87[3]

Table 3: Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5a Not SpecifiedNot Specified[5]
5b Not SpecifiedNot Specified[5]

Comparative Analysis of Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The following tables present the Minimum Inhibitory Concentration (MIC) values for this compound, quinoline, and benzimidazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antimicrobial Activity (MIC in µg/mL) of this compound and Related Pyrrolidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
6a S. pyogenes (Gram +)>6.25[6]
6b E. coli (Gram -)>6.25[6]
6c P. mirabilis (Gram -)>6.25[6]

Table 5: Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
7a Various Pathogens6.25 - 100[3]

Table 6: Antimicrobial Activity (MIC in µg/mL) of Benzimidazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
8a S. aureus (Gram +)7.81 - 125[7]
8b E. coli (Gram -)15.62 - 125[7]
8c P. aeruginosa (Gram -)31.25 - >125[7]
8d K. pneumoniae (Gram -)7.81 - 125[7]
8e A. niger (Fungus)31.25 - >125[7]
8f A. fumigatus (Fungus)7.81 - 125[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (this compound, quinoline, or benzimidazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds (this compound, quinoline, or benzimidazole derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in a shaking incubator.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

Many anticancer agents, including derivatives of the scaffolds discussed, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism often implicated.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_activation Activation cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Oxidative_Stress Oxidative Stress Oxidative_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication DNA Replication Supercoiled_DNA->Replication Inhibitor This compound/Quinoline/ Benzimidazole Derivative Inhibitor->DNA_Gyrase Inhibition Inhibition

References

Comparative analysis of different synthetic routes to N-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aminopyrrolidine is a valuable building block in medicinal chemistry and drug discovery, prized for its role as a versatile scaffold in the synthesis of a wide array of biologically active compounds. Its unique structural properties, including aqueous solubility and metabolic stability, make it a sought-after component in the design of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to N-aminopyrrolidine, offering a detailed examination of their methodologies, quantitative performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The two primary methods for the synthesis of N-aminopyrrolidine are the reduction of N-nitrosopyrrolidine and the reaction of 1,4-dihalobutanes with hydrazine. Both methods have demonstrated high yields, and the choice between them may depend on factors such as the availability of starting materials, reaction conditions, and scalability.

ParameterRoute 1: Reduction of N-NitrosopyrrolidineRoute 2: Reaction of 1,4-Dichlorobutane with Hydrazine
Starting Materials N-Nitrosopyrrolidine, Zinc Powder, Ammonium Chloride, Carbon Dioxide1,4-Dichlorobutane, Hydrazine Hydrate, Sodium Hydroxide
Solvent WaterMethanol
Reaction Temperature 35°C70-75°C
Reaction Time 1.5 hours~5 hours (2 hours addition, 3 hours reflux)
Reported Yield 92%[1]Up to 98%[2]
Key Advantages High yield, "Green chemistry" approach using water as a solvent.[1]Excellent yield, straightforward procedure.
Key Considerations Requires handling of a potentially carcinogenic N-nitroso compound. Requires an autoclave.[1]Requires careful control of pH.[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the two synthetic routes to N-aminopyrrolidine, highlighting the key transformations.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Cyclization A N-Nitrosopyrrolidine B N-Aminopyrrolidine A->B   Zn, NH4Cl, CO2, H2O   35°C, 1.5h, 92% yield C 1,4-Dichlorobutane + Hydrazine Hydrate D N-Aminopyrrolidine C->D   Methanol, NaOH   70-75°C, ~5h, up to 98% yield

Caption: Comparative schematic of two synthetic routes to N-aminopyrrolidine.

Experimental Protocols

Route 1: Reduction of N-Nitrosopyrrolidine

This method, adapted from a 2018 publication in Chemistry of Heterocyclic Compounds, employs a zinc-mediated reduction of N-nitrosopyrrolidine in an aqueous medium under a carbon dioxide atmosphere.[1]

Materials:

  • N-nitrosopyrrolidine (1.0 mol)

  • Deionized water (250 ml)

  • Ammonium chloride (NH4Cl, 5.35 g, 0.1 mol)

  • Zinc powder (163 g, 2.5 mol)

  • Carbon dioxide (CO2)

Equipment:

  • 1-liter autoclave equipped with a CO2 ventilation device, gas flow meter, and barometer

  • 1-liter three-neck round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A solution of N-nitrosopyrrolidine (1.0 mol) in deionized water (250 ml) is placed into the 1-liter autoclave.

  • Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.

  • The system is charged with carbon dioxide at a flow rate of 30 l/h.

  • After stirring for 20 minutes, the mixture is heated to 35°C.

  • Zinc powder (163 g, 2.5 mol) is added in portions of 16.3 g every 6 minutes.

  • The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.

  • After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.

  • The resulting zinc carbonate is filtered off and washed with deionized water (150 ml).

  • The filtrate is transferred to a 1-liter three-neck round-bottom flask, and the water is removed under reduced pressure.

  • The crude product is purified by vacuum distillation at an internal temperature of 60-135 °C to afford N-aminopyrrolidine.[1]

Route 2: Reaction of 1,4-Dichlorobutane with Hydrazine Hydrate

This protocol is based on a patented process and involves the cyclization of 1,4-dichlorobutane with hydrazine hydrate in methanol.[2]

Materials:

  • 1,4-Dichlorobutane (e.g., 30 g, 0.24 mol)

  • 80% Hydrazine hydrate (e.g., 75 g, 1.2 mol)

  • Methanol (75 g)

  • 48% aqueous solution of sodium hydroxide (as needed to maintain pH)

Equipment:

  • Reaction vessel with a reflux condenser and dropping funnel

  • pH meter or indicator paper

  • Fractional distillation apparatus

Procedure:

  • A mixture of 80% hydrazine hydrate (75 g, 1.2 mol) and methanol (75 g) is prepared in the reaction vessel.

  • The mixture is heated to and maintained at a temperature of 70 to 75°C.

  • 1,4-dichlorobutane is added dropwise to the heated mixture over a period of two hours.

  • During the addition, the pH of the reaction mixture is monitored. A 48% aqueous solution of sodium hydroxide is added dropwise as needed to maintain the pH at 8 or higher.

  • After the addition of 1,4-dichlorobutane is complete, the mixture is allowed to react under reflux for an additional three hours.

  • Upon completion of the reaction, the resulting mixture is subjected to fractional distillation to isolate and purify the N-aminopyrrolidine. In one example, this procedure yielded 20 g (98%) of N-aminopyrrolidine.[2]

Logical Workflow for Method Selection

The choice of synthetic route will depend on various factors specific to the research or production environment. The following diagram outlines a logical workflow for selecting the most appropriate method.

G start Start: Need to Synthesize N-Aminopyrrolidine q1 Is handling of N-nitrosopyrrolidine a concern? start->q1 q2 Is an autoclave available? q1->q2 No route2 Consider Route 2: Cyclization of 1,4-Dichlorobutane q1->route2 Yes q3 Is precise pH control feasible? q2->q3 No route1 Consider Route 1: Reduction of N-Nitrosopyrrolidine q2->route1 Yes q3->route1 No q3->route2 Yes

Caption: Decision workflow for selecting a synthetic route to N-aminopyrrolidine.

References

Cross-Validation of Analytical Techniques for 1-Pyrrolidinamine Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 1-Pyrrolidinamine, a key building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of final drug products.[1] Its unique heterocyclic structure demands a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, complete with experimental protocols and supporting data to aid researchers in method selection and cross-validation.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment.[2] This is particularly crucial in regulated environments to ensure data integrity and support regulatory compliance.[2][3]

Key Analytical Techniques at a Glance

A thorough analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.

Analytical TechniqueParameter MeasuredKey Performance Characteristics
Gas Chromatography (GC) Chemical Purity, Residual SolventsHigh resolution for volatile compounds; can be coupled with Mass Spectrometry (MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC) Chemical Purity, Assay, ImpuritiesHigh accuracy and precision; versatile for a wide range of analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation, IdentificationProvides detailed information on molecular structure.[4]
Mass Spectrometry (MS) Molecular Weight, Structural InformationConfirms molecular weight and provides fragmentation patterns for structural elucidation.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationProvides a characteristic fingerprint of the molecule's functional groups.

Quantitative Performance Data

The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical performance data for the analysis of this compound and related compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)LC-MS/MS
Linearity Range 1 - 100 µg/mL20 - 80 µg/mL[5]0.125 - 12 µg/mL[6]
Correlation Coefficient (r²) > 0.998> 0.999[5]> 0.998[6]
Limit of Detection (LOD) ~0.1 µg/mL0.1 µg/mL[5]0.081 µg/L[6]
Limit of Quantitation (LOQ) ~0.3 µg/mL0.3 µg/mL[5]10 µg/g[7]
Accuracy (% Recovery) 98 - 102%99.2 - 100.5%[5]98 - 111%[6]
Precision (% RSD) < 2%< 2%< 15%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.

Gas Chromatography (GC-FID) for Purity Determination

This protocol is a general method for the purity analysis of volatile amines and can be adapted for this compound.[4]

  • Instrumentation: Agilent GC/FID 7890 or equivalent.[4]

  • Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[4]

  • Inlet Temperature: 270 °C.[4]

  • Detector Temperature: 280 °C.[4]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, hold at 320 °C.[4]

  • Injection: 1 µL, split injection.[4]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method can be adapted for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm).[8]

  • Mobile Phase: A mixture of a suitable buffer (e.g., dihydrogen orthophosphate) and acetonitrile (e.g., 70:30 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 221 nm (may need optimization for this compound).[8]

  • Column Temperature: 32 °C.[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilutions can be made to fall within the linear range of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: Bruker DRX 500 Avance (¹H, 500.13 MHz and ¹³C, 125.77 MHz) spectrometer or equivalent.[9]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).[9]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • GC-MS (for volatile compounds):

    • GC Column: 30 m x 0.25 mm ID fused-silica capillary column coated with 0.25 µm 100% dimethylpolysiloxane (DB-1).[10]

    • Oven Program: Initial temperature, 100°C; ramp rate, 6°C/min; final temperature, 300°C.[10]

    • Ionization Mode: EI at 70 eV.[10]

    • Scan Range: 34-600 amu.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR Spectrometer.[11]

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.[11]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[11]

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[11]

    • Use a hydraulic press to form a transparent pellet.[11]

  • Acquisition Parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[11]

    • Resolution: 4 cm⁻¹.[11]

    • Number of Scans: 16-32.[11]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods yield comparable results, providing a high degree of confidence in the analytical data. The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for this compound characterization.

CrossValidationWorkflow cluster_0 Primary Method Validation (e.g., HPLC) cluster_1 Secondary Method Validation (e.g., GC) cluster_2 Cross-Validation cluster_3 Confirmatory Techniques P_Protocol Develop & Document Protocol P_Specificity Specificity P_Protocol->P_Specificity P_Linearity Linearity & Range P_Specificity->P_Linearity P_Accuracy Accuracy P_Linearity->P_Accuracy P_Precision Precision (Repeatability & Intermediate) P_Accuracy->P_Precision P_LOD_LOQ LOD & LOQ P_Precision->P_LOD_LOQ P_Robustness Robustness P_LOD_LOQ->P_Robustness P_Report Validation Report P_Robustness->P_Report CV_Sample Select Representative Samples P_Report->CV_Sample S_Protocol Develop & Document Protocol S_Specificity Specificity S_Protocol->S_Specificity S_Linearity Linearity & Range S_Specificity->S_Linearity S_Accuracy Accuracy S_Linearity->S_Accuracy S_Precision Precision S_Accuracy->S_Precision S_Report Validation Report S_Precision->S_Report S_Report->CV_Sample CV_Analysis Analyze Samples by Both Methods CV_Sample->CV_Analysis Conf_MS MS (Identity & MW) CV_Sample->Conf_MS Conf_NMR NMR (Structure) CV_Sample->Conf_NMR Conf_FTIR FTIR (Functional Groups) CV_Sample->Conf_FTIR CV_Compare Compare Results Statistically (e.g., t-test, F-test) CV_Analysis->CV_Compare CV_Acceptance Results within Acceptance Criteria? CV_Compare->CV_Acceptance CV_Pass Cross-Validation Successful CV_Acceptance->CV_Pass Yes CV_Fail Investigate Discrepancies CV_Acceptance->CV_Fail No

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Pyrrolidinamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Pyrrolidinamine analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from recent studies and presented to facilitate the understanding and development of this versatile chemical scaffold in drug discovery.

Comparative Biological Activities of this compound Analogs

The following tables summarize the quantitative data for this compound analogs against different biological targets, including N-Acylethanolamine Acid Amidase (NAAA), Stimulation-2 (ST2), Dopamine D2/D3 receptors, and Aminoglycoside 6'-N-Acetyltransferase Type Ib [AAC(6')-Ib].

Table 1: NAAA Inhibitory Activity of this compound Analogs [1][2][3][4][5]

Compound IDModificationsIC50 (µM)Selectivity vs. FAAH
1a Unsubstituted terminal phenyl>100-
1b Unsubstituted terminal phenyl4.6 ± 0.4-
1f 2-Fluoro substitution on terminal phenyl4.8 ± 0.5-
1o 2-Fluoro substitution on terminal phenyl4.5 ± 0.4-
3j 3-Phenoxy substitution on terminal phenyl2.5 ± 0.3>40-fold
3k 3-(4-Fluorophenoxy) substitution on terminal phenyl1.8 ± 0.2>55-fold
4a Flexible linker1.1 ± 0.1-
4g (E93) Rigid 4-phenylcinnamoyl group0.5 ± 0.1>200-fold
Atractylodin Natural product2.81 ± 0.51-
AM9053 Isothiocyanate-based0.0364-
F96 Potent inhibitor reference0.1403-

Table 2: ST2 Inhibitory Activity of 1-(Furan-2-ylmethyl)pyrrolidine Analogs [6][7]

Compound IDModificationsIC50 (µM) - AlphaLISAIC50 (µM) - HEK-Blue™
iST2-1 Lead compound46.65-
3c p-Dimethylaminophenyl on B ring-19.60
14e Di-substitution on A ring6-
14f Di-substitution on A ring6-
19 Optimized nitrophenyl group~7-10~7-10
23 Optimized nitrophenyl group~7-10~7-10
31 Optimized nitrophenyl group~7-10~7-10
33 Optimized nitrophenyl group~7-10~7-10

Table 3: Dopamine D2/D3 Receptor Binding Affinity of Eticlopride-Based Analogs [8][9][10][11][12]

Compound IDModificationsD2R Ki (nM)D3R Ki (nM)D3R/D2R Selectivity
7 N-benzyl---
11 SP from aripiprazole25.36.973.6
33 O-alkylated, N-H1.770.4364.1
34 O-alkylated, N-propyl2.570.4445.8
46 N-nor, Indole-2-carboxamide SP2.540.7973.2
47 N-nor, Benzofuran-2-carboxamide SP2.290.4934.6
48 N-ethyl, Indole-2-carboxamide SP<2<2~1
49 N-ethyl, Benzofuran-2-carboxamide SP<2<2~1

Table 4: AAC(6')-Ib Inhibitory Activity of Pyrrolidine Pentamine Analogs [13][14][15][16][17]

Compound IDModificationsInhibition of Amikacin Acetylation
2637.001 Lead compound: S-phenyl (R1, R4), S-hydroxymethyl (R3), 3-phenylbutyl (R5)Potent
2700.001 Analog of 2637.001High
2700.003 Analog of 2637.001High
Analogs with R1 modifications Altered S-phenyl or distance to scaffoldReduced
Analogs with R2 stereochemistry modifications Altered stereochemistryCritical for activity
Analogs with R3 modifications Altered S-hydroxymethyl or stereochemistryRequired for full activity
Analogs with R4 stereochemistry modifications Altered S-phenyl stereochemistryEssential for activity
Analogs with R5 modifications Phenyl replaced by aliphatic groupsTolerated
Truncated scaffold analogs Removal of parts of the pyrrolidine pentamine scaffoldInactive

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1 N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorogenic Method)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.

  • Materials:

    • Recombinant human NAAA enzyme

    • NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

    • Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

    • Test compounds dissolved in DMSO

    • 96-well, black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.

    • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution to each well.

    • Measurement: Immediately begin kinetic reading of fluorescence intensity over a period of 30 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.2 AlphaLISA ST2/IL-33 Binding Assay

This protocol describes a no-wash immunoassay to measure the inhibition of the ST2 and IL-33 interaction.

  • Materials:

    • AlphaLISA Human IL-33 Detection Kit (containing Streptavidin Donor beads, Acceptor beads, Biotinylated Antibody, and Analyte)

    • Recombinant human ST2/IL-1 R4 protein

    • Recombinant human IL-33

    • Assay buffer: AlphaLISA Immunoassay Buffer

    • Test compounds

    • 384-well white OptiPlate™

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of ST2 and IL-33 in assay buffer.

    • Reaction Mixture: In the wells of the microplate, add the test compound, recombinant ST2, and recombinant IL-33.

    • Incubation: Incubate the mixture for 60 minutes at room temperature to allow for binding and inhibition.

    • Addition of Beads: Add the AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.

    • Addition of Donor Beads: Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.

    • Reading: Read the plate on an EnVision® or a similar plate reader capable of AlphaScreen® or AlphaLISA® detection.

    • Data Analysis: The IC50 values are calculated from a dose-response curve of the percentage of inhibition versus the compound concentration.

2.3 Dopamine D2 Receptor Radioligand Binding Assay

This protocol details a competition binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using [3H]-spiperone.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor.

    • [3H]-spiperone (radioligand)

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Non-specific binding determinant: (+)-Butaclamol (10 µM)

    • Test compounds

    • 96-well microplates

    • Scintillation counter

  • Procedure:

    • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • Radioligand Addition: Add [3H]-spiperone at a final concentration close to its Kd value (e.g., 0.2 nM). For non-specific binding control wells, add (+)-butaclamol.

    • Incubation: Incubate the plates at room temperature for 90 minutes.

    • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

    • Data Analysis: The IC50 values are determined using non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.4 Aminoglycoside 6'-N-Acetyltransferase Type Ib [AAC(6')-Ib] Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of AAC(6')-Ib activity.

  • Materials:

    • Purified AAC(6')-Ib enzyme

    • Assay buffer: 20 mM Tris-HCl, pH 7.5

    • Acetyl-CoA (substrate)

    • Kanamycin A (aminoglycoside substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Test compounds

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DTNB, acetyl-CoA, kanamycin A, and the test compound at various concentrations.

    • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

    • Enzyme Addition: Initiate the reaction by adding the purified AAC(6')-Ib enzyme.

    • Measurement: Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes. The absorbance increase is due to the reaction of the free coenzyme A (released upon acetylation) with DTNB to produce 2-nitro-5-thiobenzoate.

    • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The percent inhibition is determined by comparing the initial velocities in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves.

Visualization of Pathways and Workflows

3.1 Signaling Pathway of Dopamine D2 Receptor Antagonism

G Dopamine D2 Receptor Antagonism Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Pyrrolidinamine_Analog This compound Analog (Antagonist) Pyrrolidinamine_Analog->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor signaling and its inhibition by a this compound analog.

3.2 Experimental Workflow for NAAA Inhibition Assay

G Workflow for NAAA Fluorogenic Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add compound/DMSO to 96-well plate Compound_Prep->Add_Compound Enzyme_Prep Prepare NAAA enzyme solution in assay buffer Add_Enzyme Add NAAA enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PAMCA substrate solution Add_Substrate Initiate reaction with PAMCA substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure Kinetic fluorescence reading (30 min at 37°C) Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Curve Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for the NAAA fluorogenic inhibition assay.

3.3 Logical Relationship in SAR of NAAA Inhibitors

G SAR of this compound Analogs as NAAA Inhibitors cluster_modifications Structural Modifications cluster_effects Effects on Activity Scaffold This compound Scaffold Terminal_Phenyl Terminal Phenyl Group Scaffold->Terminal_Phenyl Linker Linker Chain Scaffold->Linker Potency_Increase Increased Potency Terminal_Phenyl->Potency_Increase Small lipophilic 3-substituents Potency_Decrease Decreased Potency Terminal_Phenyl->Potency_Decrease 2-substituents (Me, Cl) Polar groups (pyridine) Linker->Potency_Increase Flexible linkers Selectivity_Increase Increased Selectivity Linker->Selectivity_Increase Conformationally restricted linkers Selectivity_Decrease Decreased Selectivity Linker->Selectivity_Decrease Flexible linkers

References

Developing a Robust LC-MS/MS Method for the Quantification of 1-Pyrrolidinamine in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1-Pyrrolidinamine

Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method.

PropertyValue/PredictionImplication for LC-MS/MS Method Development
Molecular Weight 86.14 g/mol Suitable for standard mass spectrometry instrumentation.
Predicted XLogP3 -0.6Indicates the molecule is polar, suggesting challenges with retention on traditional reversed-phase chromatography columns.
Predicted pKa Basic (amine group)The molecule will be positively charged at acidic to neutral pH, making it suitable for positive ion electrospray ionization (ESI+). This also influences the choice of sample preparation and chromatographic conditions.

Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte. The choice of technique will impact recovery, matrix effects, throughput, and cost.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.Simple, fast, and inexpensive.[1][2]Non-selective, leading to significant matrix effects from co-extracted components like phospholipids.[1] May result in lower sensitivity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Cleaner extracts than PPT, reducing matrix effects. Can provide some analyte concentration.Can be more time-consuming and require larger volumes of organic solvents. Optimization of solvent and pH is necessary.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[1][2] Highly selective and allows for significant analyte concentration.More complex, time-consuming, and expensive than PPT and LLE. Method development can be more involved.

Comparison of Chromatographic Strategies

Given the polar nature of this compound, achieving adequate retention and separation from matrix components is a key challenge.

Chromatographic ModePrincipleAdvantagesDisadvantages
Reversed-Phase (RP) Chromatography Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.Robust and widely used.Poor retention of polar compounds like this compound, which may elute in the void volume with matrix interferences.[3]
RP with Ion-Pairing Agents An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on an RP column.Can improve retention of polar, charged analytes on RP columns.Ion-pairing agents can cause ion suppression in the mass spectrometer and contaminate the LC-MS system.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.Excellent retention and separation of polar compounds.[4][5][6][7][8] The high organic content of the mobile phase can enhance ESI efficiency and sensitivity.[4][6][7]Can have longer column equilibration times and may be more susceptible to matrix effects if not properly optimized.

Experimental Workflow and Protocols

The following section details a hypothetical, best-practice experimental protocol for the quantification of this compound in human plasma. This protocol is a starting point and will require optimization and validation for your specific application.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 50 µL) is_add Add Internal Standard (e.g., this compound-d4) plasma->is_add ppt Protein Precipitation (e.g., with Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection hilic HILIC Separation esi Electrospray Ionization (ESI+) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms quant Quantification msms->quant peak_integration Peak Integration quant->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: this compound analytical standard, stable isotope-labeled internal standard (e.g., this compound-d4).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Biological Matrix: Blank human plasma.

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50:50 acetonitrile:water) to each tube (except for blank matrix samples).

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex mix each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.

3. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column HILIC column (e.g., Amide, Silica), 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 3 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound and its deuterated internal standard.

4. Method Validation The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Stability (bench-top, freeze-thaw, long-term)

Quantitative Data Summary (Hypothetical Validation Data)

The following table presents a hypothetical summary of expected performance data for a validated LC-MS/MS method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range -0.5 - 500 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-8.1% to 9.5%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%
LLOQ -0.5 ng/mL

This guide provides a comprehensive starting point for the development of a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological matrices. The choice of sample preparation and chromatographic conditions should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. Rigorous method validation is essential to ensure the generation of high-quality, reproducible data for pharmacokinetic, toxicokinetic, or other research applications.

References

A Comparative Purity Assessment of Synthesized 1-Pyrrolidinamine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthesized batch of 1-Pyrrolidinamine against a certified reference standard. The purity of chemical reagents is paramount in research and drug development to ensure reproducible and reliable results. This document outlines the key analytical methodologies for purity assessment, presents comparative experimental data, and offers detailed protocols for implementation.

Introduction to this compound and Purity Assessment

This compound (CAS No: 16596-41-1) is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its purity is critical as impurities can lead to unwanted side reactions, affect biological activity, and compromise the integrity of research data. This guide compares a laboratory-synthesized batch of this compound with a high-purity (>99.5%) reference standard to highlight the importance of rigorous analytical characterization. Common synthetic routes, such as the reduction of N-nitrosopyrrolidine, can introduce specific impurities that must be identified and quantified.[3]

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity evaluation.[4][5] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for quantitative purity analysis, capable of separating the main compound from non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis and purification processes.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural confirmation of the target compound and can be used to identify and quantify impurities with unique signals.[6][9] Quantitative NMR (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[10][11]

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the reference standard.

Table 1: Purity Comparison by HPLC and GC-MS

AnalyteMethodPurity (Area %) - SynthesizedPurity (Area %) - Reference Standard
This compoundHPLC98.7%>99.8%
This compoundGC-MS98.9%>99.9%

Table 2: Impurity Profile by GC-MS

Impurity IdentifiedRetention Time (min)Abundance in Synthesized Sample (Area %)Abundance in Reference Standard
N-Nitrosopyrrolidine8.540.45%Not Detected
Pyrrolidine4.210.21%Not Detected
Residual Solvent (Water)-0.3% (by Karl Fischer)<0.05% (by Karl Fischer)
Unknown Impurity 19.120.13%Not Detected

Table 3: ¹H NMR Spectral Data Comparison

Proton AssignmentChemical Shift (δ) - SynthesizedChemical Shift (δ) - Reference StandardComments
-CH₂- (Pyrrolidine)1.80 (m, 4H)1.80 (m, 4H)Identical chemical shift and multiplicity.
-CH₂-N- (Pyrrolidine)2.85 (t, 4H)2.85 (t, 4H)Identical chemical shift and multiplicity.
-NH₂3.25 (s, 2H)3.25 (s, 2H)Identical chemical shift.
Impurity Signals3.55 (t), 4.15 (t)Not DetectedSignals corresponding to N-Nitrosopyrrolidine observed in synthesized sample.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between synthesis and analysis.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_results Data Evaluation start N-Nitrosopyrrolidine reduction Reduction (e.g., Zn/NH4Cl) start->reduction workup Extraction & Distillation reduction->workup product Synthesized this compound workup->product hplc HPLC Analysis product->hplc Non-volatile impurities gcms GC-MS Analysis product->gcms Volatile impurities nmr NMR Analysis product->nmr Structural confirmation kf Karl Fischer Titration product->kf Water content data Compare Data vs. Reference Standard hplc->data gcms->data nmr->data kf->data report Final Purity Report data->report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

G cluster_source Source of Impurities cluster_detection Analytical Detection Method synthesis Synthesis Process starting_material Unreacted Starting Material (N-Nitrosopyrrolidine) synthesis->starting_material byproducts Byproducts (e.g., Pyrrolidine) synthesis->byproducts solvents Residual Solvents synthesis->solvents hplc HPLC starting_material->hplc gcms GC-MS starting_material->gcms nmr NMR starting_material->nmr byproducts->gcms solvents->gcms

Caption: Relationship between impurity sources and analytical detection methods.

Detailed Experimental Protocols

  • Objective: To determine the purity of this compound and quantify non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 5% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Samples are diluted in methanol to a concentration of approximately 1 mg/mL.

  • Objective: To confirm the chemical structure and identify impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Standard ¹H acquisition parameters.

  • Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure. The presence of unexpected signals indicates impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration would be added.[10]

Conclusion

The comparative analysis demonstrates that while the synthesized this compound is of relatively high purity (98.7%), it contains detectable levels of the starting material (N-Nitrosopyrrolidine), a byproduct (Pyrrolidine), and residual water. The reference standard, on the other hand, shows a purity of >99.8% with no detectable impurities under the same analytical conditions. This underscores the necessity of employing a suite of orthogonal analytical techniques—HPLC, GC-MS, and NMR—for the comprehensive characterization and purity validation of synthesized compounds. For professionals in research and drug development, such rigorous quality control is indispensable for ensuring the validity and reproducibility of their work.

References

A Comparative Guide to Catalysts for 1-Pyrrolidinamine Reactions: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1-pyrrolidinamine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and pharmaceutical intermediates. The choice of catalyst is paramount in achieving desired reactivity, selectivity, and efficiency. This guide provides an objective comparison of the efficacy of different catalyst types—organocatalysts, transition metal catalysts, and biocatalysts—for key reactions involving this compound and its derivatives. Experimental data is presented to support the comparison, along with detailed methodologies for reproducible research.

Data Presentation: A Quantitative Comparison of Catalyst Performance

The efficacy of various catalysts is summarized below for three key transformations: Asymmetric Michael Addition, N-Arylation, and N-Alkylation. These reactions highlight the diverse applications of this compound chemistry and the relative strengths of different catalytic approaches.

Reaction TypeCatalyst TypeCatalystSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Selectivity
Asymmetric Michael Addition Organocatalyst(S)-Pyrrolidine-thioureaCyclohexanonetrans-β-NitrostyreneTolueneRT795-99dr (syn:anti) = 78:22, ee (syn) = 68%
Asymmetric Michael Addition OrganocatalystBoc-L-Prolinamide4-NitrobenzaldehydeAcetoneNeatRT2480ee = 30%[1]
N-Arylation Transition MetalPd(TFA)₂N-thio-pivaloyl-pyrrolidinePhenylboronic acidt-AmylOH1004>95Mono-arylation >20:1
N-Alkylation Transition Metal[Ru(L1a)(PPh₃)Cl₂]AnilineBenzyl alcoholToluene1202499N/A
Biocatalytic C-H Amination BiocatalystP411-PYS-51495-AzidopentylbenzeneN/AM9-N buffer (pH 7.4)RT12-1674er = 98:2

Mandatory Visualization

Experimental Workflow for a Catalyzed this compound Reaction

experimental_workflow Figure 1: Generalized Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_end Final Product start 1. Reagent Preparation (Substrates, Catalyst, Solvent) mix 2. Reaction Setup (Combine reagents in vessel) start->mix react 3. Reaction Conditions (Stirring, Heating/Cooling) mix->react monitor 4. Monitoring (TLC, GC, HPLC) react->monitor workup 5. Work-up (Quenching, Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization purify->end

Caption: Generalized workflow for catalyzed this compound reactions.

Signaling Pathway: Organocatalytic Asymmetric Michael Addition

michael_addition_pathway Figure 2: Enamine Catalysis in Michael Addition catalyst Pyrrolidine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone (e.g., Cyclohexanone) ketone->enamine adduct Michael Adduct (Iminium Ion) enamine->adduct + Nitroalkene nitroalkene Nitroalkene (e.g., Nitrostyrene) nitroalkene->adduct product Chiral Product adduct->product Hydrolysis product->catalyst Catalyst Regeneration

Caption: Catalytic cycle of an organocatalyzed Michael addition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are intended to serve as a guide for researchers to reproduce and build upon these findings.

Organocatalyzed Asymmetric Michael Addition

This protocol is a representative procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral pyrrolidine-based organocatalyst.

Materials:

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equiv)

  • Ketone (e.g., Cyclohexanone, 10.0 equiv)

  • (S)-Pyrrolidine-thiourea catalyst (0.1 equiv, 10 mol%)

  • Anhydrous Toluene

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the (S)-Pyrrolidine-thiourea catalyst (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) to dissolve the catalyst.

  • Add the ketone (10.0 mmol) to the reaction vial.

  • Add the nitroalkene (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 7-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the N-arylation of a pyrrolidine derivative with an arylboronic acid, a common method for forming C-N bonds.[2]

Materials:

  • N-protected Pyrrolidine (e.g., N-thio-pivaloyl-pyrrolidine, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 2.0 equiv)

  • Pd(TFA)₂ (0.1 equiv, 10 mol%)

  • 1,4-Benzoquinone (BQ) (2.0 equiv)

  • KHCO₃ (2.0 equiv)

  • t-AmylOH

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube, add the N-protected pyrrolidine (0.2 mmol), arylboronic acid (0.4 mmol), Pd(TFA)₂ (0.02 mmol), 1,4-BQ (0.4 mmol), and KHCO₃ (0.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add t-AmylOH (4.0 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Biocatalytic Intramolecular C-H Amination

This protocol describes a representative enzymatic reaction for the synthesis of a chiral pyrrolidine derivative through intramolecular C-H amination.[3][4]

Materials:

  • Azide substrate (e.g., 5-azidopentylbenzene, 10 mM)

  • E. coli whole cells expressing the engineered cytochrome P411 variant (e.g., P411-PYS-5149)

  • M9-N buffer (pH 7.4)

  • Anaerobic environment (e.g., glovebox)

Procedure:

  • In an anaerobic environment, prepare a suspension of E. coli cells expressing the P411 enzyme in M9-N buffer to an optical density at 600 nm (OD₆₀₀) of 30.

  • Add the azide substrate to the cell suspension to a final concentration of 10 mM.

  • Seal the reaction vessel and incubate at room temperature with gentle agitation for 12-16 hours.

  • Monitor the conversion of the substrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric ratio (er) by chiral HPLC analysis.[3]

References

Safety Operating Guide

Proper Disposal of 1-Pyrrolidinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Pyrrolidinamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care, consulting the specific Safety Data Sheet (SDS) for detailed handling instructions. This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2]. Inhalation may lead to corrosive injuries to the respiratory tract[1][2].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Splash goggles or a face shield must be worn.[3]

  • Lab Coat: A standard lab coat is necessary to protect clothing and skin.[3]

Handling and Storage of Waste:

  • Store this compound waste in tightly closed, compatible containers.[3][4]

  • Ensure containers are clearly labeled as "Hazardous Waste: this compound" and include the chemical formula (C₄H₁₀N₂)[4].

  • Store waste containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible substances such as strong oxidizing agents and acids[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a pure form, a solution, or mixed with other reagents.

  • Segregate as Hazardous Waste: Do not mix this compound waste with non-hazardous waste streams. It must be segregated as a hazardous chemical waste[4]. Keeping amine waste separate from other chemical wastes is crucial to prevent hazardous reactions[3].

Step 2: Containerization and Labeling

  • Use a Dedicated Container: Collect this compound waste in a designated, compatible container. Plastic containers are often preferred for chemical waste[4].

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also indicate the hazards (e.g., Corrosive).

Step 3: On-Site Accumulation

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[5].

  • Spill Preparedness: Maintain a spill kit with appropriate absorbent materials and neutralizing agents readily available. Ensure all personnel are trained in spill response procedures[3].

Step 4: Professional Disposal

  • Contact EHS or a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][4]. These entities are equipped to handle and dispose of chemical wastes in an environmentally sound and compliant manner[3].

  • Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations[3].

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or other amine wastes in drains or sewers, as they can be harmful to aquatic life and interfere with wastewater treatment processes[3][4].

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough cleaning and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies[4].

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer disposal) are not universally defined and are subject to local and institutional regulations. For instance, some guidelines suggest that very dilute aqueous solutions of certain chemicals (less than 1 mg/L) may be eligible for sanitary sewer disposal after neutralization, but this is not a general rule and may not apply to this compound[6]. Therefore, it is crucial to consult your institution's specific waste disposal policies.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Disposal Method Licensed Hazardous Waste Contractor[3][4]
Sewer Disposal Not Recommended[3][4]

Experimental Protocols for Treatment

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_id Step 1: Identify & Segregate Waste - Pure, solution, or mixed? - Segregate as Hazardous start->waste_id containerize Step 2: Containerize & Label - Use dedicated, compatible container - Label: 'Hazardous Waste: this compound' waste_id->containerize accumulate Step 3: Accumulate Safely - Store in designated area - Ensure spill kit is available containerize->accumulate is_spill Spill or Leak? accumulate->is_spill spill_response Follow Spill Response Protocol - Use appropriate PPE - Contain and clean up spill - Collect residue as hazardous waste is_spill->spill_response Yes dispose Step 4: Professional Disposal - Contact EHS or Licensed Contractor - Maintain disposal records is_spill->dispose No spill_response->accumulate end End: Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide general procedures. Always consult your institution's specific Environmental Health and Safety (EHS) policies and local regulations to ensure full compliance.

References

Personal protective equipment for handling 1-Pyrrolidinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 1-Pyrrolidinamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. It is classified as a substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[2][3][4][5] The vapor can form explosive mixtures with air.[4] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldGoggles should be tightly fitting and impact/splash resistant. A face shield (minimum 8 inches) must be worn in conjunction with goggles.[6][7]
Skin/Body Flame-retardant, antistatic protective clothingA complete suit protecting against chemical splashes is necessary.[4][6]
Hands Chemical-resistant glovesInspect gloves for integrity before each use. Utilize proper glove removal technique to avoid skin contact.[6][8]
Respiratory Air-purifying respiratorA NIOSH (US) or EN 149 (EU) approved respirator with appropriate cartridges (e.g., Type ABEK) is required, especially where vapors may be generated.[5][6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.

2.1. Preparation

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Ignition Sources: Ensure the work area is free of open flames, sparks, hot surfaces, and other potential ignition sources.[4][5][10] Use explosion-proof electrical and ventilating equipment.[4][5]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[4][5] Use only non-sparking tools.[4][5]

  • Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible and in good working order.[8]

  • PPE Donning: Put on all required PPE as specified in Table 1 before entering the handling area.

2.2. Handling and Use

  • Container Handling: Keep the this compound container tightly closed when not in use.[4][6] Handle and store under an inert gas atmosphere.[4][6]

  • Substance Transfer: When transferring the substance, do so carefully to avoid splashes and the generation of aerosols or vapors.[4][9]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands and face thoroughly after handling.[4][8]

  • Contamination: Immediately change any clothing that becomes contaminated.[4]

2.3. Spill Management

  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.[4]

  • Ventilation and Ignition: Ensure adequate ventilation and remove all ignition sources.[6]

  • Containment: Cover drains to prevent the substance from entering them.[4][10] Contain the spill using a liquid-absorbent and neutralizing material (e.g., Chemizorb® OH⁻).[4]

  • Cleanup: Collect the absorbed material and place it in a suitable, labeled container for disposal.[4] Clean the affected area thoroughly.[4]

2.4. Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in designated, sealed, and properly labeled waste containers.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[10] Do not release into the environment.[4][8]

Experimental Workflow Diagram

The following diagram illustrates the logical sequence of operations for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal prep_vent Ensure Proper Ventilation prep_ignition Remove Ignition Sources prep_vent->prep_ignition prep_emergency Check Emergency Equipment prep_ignition->prep_emergency prep_ppe Don PPE prep_emergency->prep_ppe handle_transfer Careful Substance Transfer prep_ppe->handle_transfer handle_hygiene Practice Good Hygiene handle_transfer->handle_hygiene spill_evacuate Evacuate Area handle_transfer->spill_evacuate If Spill Occurs dispose_collect Collect Waste handle_hygiene->dispose_collect spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup spill_cleanup->dispose_collect dispose_route Dispose via Approved Route dispose_collect->dispose_route

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.